molecular formula C3H2BrN3O2 B1384150 4-Bromo-5-nitro-1H-imidazole CAS No. 6963-65-1

4-Bromo-5-nitro-1H-imidazole

Cat. No.: B1384150
CAS No.: 6963-65-1
M. Wt: 191.97 g/mol
InChI Key: KSEFBYAEHWXHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-nitro-1H-imidazole is a useful research compound. Its molecular formula is C3H2BrN3O2 and its molecular weight is 191.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54255. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEFBYAEHWXHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219898
Record name 4-Bromo-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-65-1
Record name NSC 54255
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006963651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6963-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-5-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and materials science, the precise synthesis of heterocyclic compounds is of paramount importance. Among these, nitroimidazoles represent a critical class of molecules, renowned for their roles as antibacterial agents, radiosensitizers in cancer therapy, and versatile building blocks in organic synthesis.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 4-bromo-5-nitro-1H-imidazole.

As a senior application scientist, my objective extends beyond a mere recitation of procedural steps. This document is crafted to provide a deep understanding of the underlying chemical principles, the rationale behind methodological choices, and the practical considerations essential for successful and reproducible synthesis. We will delve into the regioselectivity of electrophilic substitution on the imidazole ring, a central challenge in the synthesis of specifically substituted imidazoles. The protocols detailed herein are presented as self-validating systems, grounded in established chemical literature and designed for clarity and successful implementation by researchers, scientists, and professionals in drug development.

The Strategic Importance of this compound

This compound is a strategically important intermediate in the synthesis of a variety of biologically active compounds. The presence of both a bromo and a nitro group on the imidazole ring provides two distinct points for further functionalization. The nitro group, a strong electron-withdrawing group, activates the imidazole ring for certain reactions and is a key pharmacophore in many antimicrobial agents.[3][4] The bromo substituent serves as an excellent leaving group for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4]

The Primary Synthesis Pathway: Electrophilic Nitration of 4-Bromo-1H-imidazole

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of 4-bromo-1H-imidazole.[5][6] This approach is favored due to the directing effects of the bromine atom and the imidazole ring itself.

Mechanistic Insights: The Basis for Regioselectivity

The electrophilic substitution of imidazoles is a nuanced process. The imidazole ring is an electron-rich aromatic system, yet under the strongly acidic conditions required for nitration, the ring is protonated to form an imidazolium ion. This deactivates the ring towards electrophilic attack.[7][8] However, a small equilibrium concentration of the neutral imidazole remains, which is sufficiently reactive to undergo nitration.

The position of nitration is directed by the substituents already present on the ring. In the case of 4-bromo-1H-imidazole, the bromine atom is a deactivating ortho-, para- director. However, in the context of the imidazole ring, the positions are not equivalent. The C5 position is generally more susceptible to electrophilic attack than the C2 position in the absence of strong directing groups.[8] The nitration of 4(5)-bromoimidazole is known to yield exclusively 4-bromo-5-nitroimidazole.[1]

The reaction proceeds via the attack of the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, on the electron-rich C5 position of the 4-bromo-1H-imidazole ring. This is followed by the loss of a proton to restore aromaticity.

Synthesis_Pathway Start 4-Bromo-1H-imidazole Product This compound Start->Product Nitration @ 110°C Reagents HNO₃ / H₂SO₄

Caption: Synthesis pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a detailed methodology for the synthesis of this compound, synthesized from literature procedures.[5][6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-Bromo-1H-imidazoleC₃H₃BrN₂146.972.0 g13.6
Concentrated Nitric Acid (68%)HNO₃63.010.947 mL14.96
Concentrated Sulfuric Acid (98%)H₂SO₄98.0820 mL-
Ice WaterH₂O18.02200 mL-
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 20 mL of concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, cautiously add 2.0 g (13.6 mmol) of 4-bromo-1H-imidazole.[5][6] This should be done in portions to control any initial exotherm. Once the solid has dissolved, slowly add 0.947 mL (14.96 mmol) of concentrated nitric acid.

  • Reaction Conditions: Heat the reaction mixture to 110°C and maintain this temperature for 1 hour.[5][6] The reaction should be monitored for completion (e.g., by thin-layer chromatography).

  • Work-up and Isolation: After 1 hour, cool the reaction mixture to room temperature (25°C).[5][6] In a separate beaker, prepare 200 mL of ice water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A white solid should precipitate.

  • Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold water to remove any residual acid.

  • Drying and Characterization: Dry the product, 5-bromo-4-nitroimidazole, to a constant weight. The expected yield is approximately 2.3 g (87%).[5][6] The product can be characterized by mass spectrometry and NMR spectroscopy. The reported ¹H NMR in DMSO-d₆ shows a singlet at δ 7.99 ppm.[5][6]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add H₂SO₄ to flask B 2. Add 4-bromo-1H-imidazole A->B C 3. Add HNO₃ B->C D 4. Heat to 110°C for 1 hr C->D E 5. Cool to room temperature D->E Reaction Complete F 6. Pour into ice water E->F G 7. Filter the precipitate F->G H 8. Wash with cold water G->H I 9. Dry the product H->I

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Bromo-5-nitro-1H-imidazole stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural characteristics, arising from the interplay of the imidazole core with a bromine atom and a nitro group, render it a versatile building block for the synthesis of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of this compound. By delving into the causality behind its chemical behavior and offering detailed experimental methodologies, this document aims to empower scientists to harness the full potential of this compound in their research endeavors.

Molecular and Structural Characteristics

This compound is a substituted imidazole with the molecular formula C₃H₂BrN₃O₂. The presence of both an electron-withdrawing nitro group and a halogen atom on the imidazole ring significantly influences its electronic properties and reactivity.

Key Physicochemical Identifiers

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₂BrN₃O₂[1][2]
Molecular Weight 191.97 g/mol [1][2]
CAS Number 6963-65-1[1]
Appearance White to off-white solid[3]
Melting Point 281-282 °C (with decomposition)[2][4]
Boiling Point (Predicted) 382.2 ± 22.0 °C at 760 mmHg[1]
Density (Predicted) 2.2 ± 0.1 g/cm³[1][2]
pKa (Predicted) 5.60 ± 0.10[3]
LogP (Predicted) 0.85 - 1.5[1][5]
Spectroscopic Profile

Spectroscopic analysis is fundamental to the confirmation of the structure and purity of this compound.

  • ¹H NMR (300 MHz, DMSO-d₆): A characteristic singlet is observed at approximately δ 7.99 ppm, corresponding to the proton on the imidazole ring.[2][4][6]

  • Mass Spectrometry (ESI-): The mass spectrum typically shows a molecular ion peak at m/z 191 ([M-H]⁻), confirming the molecular weight of the compound.[2][4][6]

Further characterization by ¹³C NMR and Infrared (IR) spectroscopy would reveal additional structural details, such as the chemical shifts of the carbon atoms in the imidazole ring and the characteristic stretching frequencies of the nitro group and C-Br bond.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nitration of a brominated imidazole precursor. Understanding the synthetic route is crucial for ensuring high purity and yield.

Synthetic Pathway

G cluster_synthesis Synthetic Pathway Start 4-Bromo-1H-imidazole Reagents Conc. HNO₃ Conc. H₂SO₄ Start->Reagents Nitration at 110°C Product This compound Reagents->Product Electrophilic Aromatic Substitution Purification Precipitation in Ice Water Filtration Product->Purification Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature procedures.[2][4][6]

Materials:

  • 4-Bromo-1H-imidazole (2.0 g, 13.6 mmol)

  • Concentrated Sulfuric Acid (20 mL)

  • Concentrated Nitric Acid (0.947 mL, 14.96 mmol)

  • Ice water (200 mL)

Procedure:

  • Carefully add 4-Bromo-1H-imidazole to concentrated sulfuric acid in a flask with stirring.

  • Heat the mixture to 110°C.

  • Slowly add concentrated nitric acid to the reaction mixture.

  • Maintain the reaction at 110°C for 1 hour.

  • Cool the reaction mixture to room temperature (25°C).

  • Pour the cooled mixture into 200 mL of ice water. A white precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with cold water and dry to obtain this compound.

This procedure typically yields the product in high purity (around 87% yield).[4][6]

Acidity and Ionization (pKa)

The acidity of the N-H proton of the imidazole ring is a critical parameter that influences the compound's solubility, lipophilicity, and interaction with biological targets. The pKa is significantly affected by the electron-withdrawing nature of the bromo and nitro substituents.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a standardized method for the experimental determination of pKa.

G cluster_pka pKa Determination Workflow Start Prepare Analyte Solution (e.g., in water or co-solvent) Titration Titrate with Standardized Acid or Base Start->Titration Measurement Monitor pH with a Calibrated Electrode Titration->Measurement Data Plot pH vs. Titrant Volume Measurement->Data Analysis Determine Inflection Point (pKa = pH at half-equivalence) Data->Analysis

Caption: Workflow for pKa determination via potentiometric titration.

Procedure:

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and application in biological assays. Generally, its solubility in water is limited, but it is more soluble in organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining equilibrium solubility.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, ethanol) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear saturated solution.

  • Quantification: Accurately measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Reactivity and Stability

The reactivity of this compound is dictated by the electrophilic nature of the imidazole ring, enhanced by the nitro group, and the presence of a displaceable bromine atom.

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom can be displaced by various nucleophiles. The nitro group in a position ortho or para to the leaving group (bromine) activates the ring for such substitutions.

  • Stability: As a nitroaromatic compound, this compound may be sensitive to light and should be stored accordingly. Its stability under different pH conditions and temperatures should be experimentally evaluated, particularly for formulation development. Thermal analysis techniques can provide insights into its thermal stability and decomposition profile.

Implications for Drug Discovery and Development

The physicochemical properties of this compound directly impact its utility as a building block in drug discovery.

  • Scaffold for Synthesis: The reactive bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening.

  • Modulation of Properties: The nitro group can be a key pharmacophoric element or can be chemically modified to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. Nitroimidazoles are a known class of antimicrobial and anticancer agents.

  • Formulation Considerations: The solubility and pKa data are essential for designing appropriate formulations for in vitro and in vivo studies, ensuring adequate bioavailability.

Conclusion

This compound is a valuable and versatile building block for the development of new chemical entities. A thorough understanding of its physicochemical properties, as detailed in this guide, is paramount for its effective utilization in medicinal chemistry. The provided experimental protocols offer a framework for the rigorous characterization of this and similar compounds, ensuring data integrity and facilitating the advancement of drug discovery programs.

References

  • Chemsrc. (2025). This compound | CAS#:6963-65-1. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Ren, H., et al. (2004). Structural basis of 5-nitroimidazole antibiotic resistance: the crystal structure of NimA from Deinococcus radiodurans. Journal of Biological Chemistry. [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. [Link]

  • ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

  • Revue Roumaine de Chimie. (2014). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. [Link]

  • RSC Publishing. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. [Link]

  • ResearchGate. (n.d.). Fig. 1 Structures of nitroimidazole compounds investigated: 4-nitroimidazole.... [Link]

  • ACS Publications. (2017). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • ResearchGate. (2011). Thermal stability of 1,3-disubstituted imidazolium tetrachloroferrates, magnetic ionic liquids. [Link]

  • ResearchGate. (2017). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • PubMed. (2003). Intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group. [Link]

  • National Institutes of Health. (2019). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

  • IJPPR. (2014). Chemical and Pharmacological Properties of Imidazoles. [Link]

  • PubChem. (n.d.). 1-Benzyl-4-bromo-5-nitro-1h-imidazole. [Link]

  • Der Pharma Chemica. (2017). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • National Institutes of Health. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • MDPI. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. [Link]

  • Agilent. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. [Link]

  • European Commission. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. [Link]

  • ChemSearch Journal. (2020). Potentiometric determination of pKa of some selected antibiotics in mixed solvent media. [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-5-nitro-1H-imidazole: A Core Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-5-nitro-1H-imidazole, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and critical applications, with a focus on providing actionable, field-proven insights.

Core Compound Identification and Properties

This compound is a functionalized heterocyclic compound whose strategic arrangement of a bromine atom and a nitro group on the imidazole scaffold makes it a highly valuable and reactive intermediate in synthetic chemistry.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 6963-65-1[1][2]
Molecular Formula C₃H₂BrN₃O₂[1][2]
Molecular Weight 191.97 g/mol [1][2]
Appearance White to off-white or brownish crystalline solid[3]
Melting Point 281-282 °C (decomposes)[4][5]
Density ~2.2 g/cm³[4]
pKa 5.60 ± 0.10 (Predicted)[1][5]
Solubility Limited solubility in water; enhanced solubility in organic solvents like DMSO, ethanol, and acetone.[3]
LogP 0.8 - 1.5 (Calculated)[1][4]
Spectroscopic Data
  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.99 (s, 1H).[4] This single peak is characteristic of the lone proton on the imidazole ring.

  • ¹³C NMR: Spectral data is available and can be accessed through chemical databases like PubChem.[2]

  • Mass Spectrometry (ESI-): m/z 191 ([M-H]⁻).[4]

Synthesis and Manufacturing Insights

The most common and reliable laboratory-scale synthesis of this compound involves the nitration of a brominated precursor. This method is effective due to the directing effects of the substituents on the imidazole ring.

Synthetic Workflow

The synthesis proceeds via electrophilic nitration of 4-Bromo-1H-imidazole. The strong acid medium is crucial for the generation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.

Synthesis_Workflow reagent1 4-Bromo-1H-imidazole reagent2 Conc. HNO₃ Conc. H₂SO₄ reagent1->reagent2 Nitration at 110°C workup Reaction Quench (Ice Water) & Filtration reagent2->workup Reaction Mixture product This compound workup->product Isolation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established literature procedures and provides a high yield of the target compound.[4][5]

Materials:

  • 4-Bromo-1H-imidazole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) (1.1 eq)

  • Ice water

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 4-bromo-1H-imidazole (e.g., 2.0 g, 13.6 mmol) to concentrated sulfuric acid (20 mL). Stir the mixture until the solid is fully dissolved.

  • Nitration: Slowly add concentrated nitric acid (0.947 mL, 14.96 mmol) to the solution. The addition should be done carefully to control the exothermic reaction.

  • Heating: Heat the reaction mixture to 110°C and maintain this temperature for 1 hour. Monitor the reaction progress if analytical capabilities (e.g., TLC, HPLC) are available.

  • Work-up and Isolation: After 1 hour, cool the reaction mixture to room temperature (25°C). Slowly and carefully pour the reaction mixture into 200 mL of ice water. A white solid will precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual acid.

  • Drying: Dry the collected solid under vacuum to obtain this compound. A typical yield is around 87%.[4]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the imidazole ring, making the bromine atom susceptible to nucleophilic substitution.[6]

Nucleophilic Aromatic Substitution (SNAr)

The bromine at the C4 position is an excellent leaving group, readily displaced by various nucleophiles. This is a key transformation for introducing diverse side chains. Soft nucleophiles, such as amines and thiols, preferentially react at this position.[6]

N-Alkylation

The acidic proton on the imidazole nitrogen (N1) can be easily removed by a base, and the resulting imidazolate anion is a potent nucleophile. This allows for straightforward N-alkylation, a critical step in the synthesis of many pharmaceutical agents.[7] This reaction is often the first step in multi-step syntheses to prevent side reactions and improve solubility.

Reactivity_Workflow start This compound intermediate Deprotonated Imidazolate (Anion) start->intermediate Deprotonation reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Solvent (e.g., CH₃CN) intermediate->reagents Nucleophilic Attack product N-Alkylated Product reagents->product

Caption: General workflow for N-alkylation of the imidazole core.

Applications in Drug Development

This compound is not merely a laboratory curiosity; it is a validated and crucial starting material for the synthesis of life-saving drugs, particularly those targeting infectious diseases. The nitroimidazole scaffold is a well-established pharmacophore known for its efficacy against anaerobic bacteria and parasites.[8]

Key Precursor for Anti-Tuberculosis Drugs

The compound is a cornerstone in the synthesis of modern anti-tuberculosis agents that are active against multi-drug resistant (MDR) strains.

  • Pretomanid (PA-824): This nitroimidazole drug is a component of the BPaL regimen for treating highly resistant tuberculosis. Its synthesis extensively utilizes a bromo-nitroimidazole core, which is subsequently elaborated to form the final complex structure.[8][9][10] The synthesis involves the N-alkylation of a 2-bromo-4-nitroimidazole intermediate, demonstrating the industrial relevance of the reactivity discussed above.[10]

  • Delamanid (OPC-67683): Another vital anti-MDR-TB drug, Delamanid's synthesis also relies on a bromo-nitroimidazole scaffold. A concise synthesis has been developed involving the reaction of 2-bromo-4-nitroimidazole with a chiral epoxide intermediate to construct the core of the drug.[11]

The successful development of these drugs underscores the importance of this compound and its isomers as high-value intermediates in pharmaceutical manufacturing.

Experimental Protocol: N-Alkylation

The following is a representative protocol for the N-alkylation of a nitroimidazole, a common subsequent step in a synthetic sequence using the title compound's scaffold. This protocol is adapted from general procedures for similar substrates.[7]

Objective: To perform N-alkylation on the this compound ring.

Materials:

  • This compound (1.0 eq)

  • Alkylating agent (e.g., Benzyl Bromide) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate, Water, Brine

  • Magnesium Sulfate or Sodium Sulfate, anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to create a suspension. Stir the mixture vigorously. Add the alkylating agent dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60°C. The reaction time can vary from 1 to 3 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated this compound.

Safety, Handling, and Disposal

As a senior scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. When handling the powder, use a respirator or work in a certified fume hood to avoid dust inhalation.

  • Handling: Avoid all personal contact. Prevent the formation and inhalation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of waste material and contaminated containers at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

By understanding its properties and reactivity, and adhering to strict safety protocols, researchers can effectively and safely leverage this compound to advance the frontiers of medicinal chemistry.

References

  • Synthesis and evaluation of Pretomanid (PA-824) oxazolidinone hybrids. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. Retrieved from [Link]

  • Nucleophilic Substitution Studies on Nitroimidazoles, and Applications to the Synthesis of Biologically Active Compounds. (2025). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-4-nitroimidazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • Reddy, T. S., et al. (2018). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Publishing. Retrieved from [Link]

  • Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol. (2023). ResearchGate. Retrieved from [Link]

  • Thompson, A. M., et al. (2019). Antitubercular Nitroimidazoles Revisited: Synthesis and Activity of the Authentic 3-Nitro Isomer of Pretomanid. National Institutes of Health (NIH). Retrieved from [Link]

  • H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem. Retrieved from [Link]

  • H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 4-Bromo-5-nitro-1H-imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4-Bromo-5-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the theoretical underpinnings of its solubility based on its physicochemical properties and offers detailed, field-proven methodologies for its empirical determination in various organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to effectively work with this compound.

Introduction: Understanding this compound

This compound is a substituted imidazole, a class of heterocyclic compounds integral to numerous biological processes and a common scaffold in pharmaceutical development. Its chemical structure, featuring a bromine atom and a nitro group on the imidazole ring, dictates its physicochemical properties and, consequently, its solubility profile.

Chemical Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 6963-65-1[1]

  • Molecular Formula: C₃H₂BrN₃O₂[1]

  • Molecular Weight: 191.97 g/mol [1]

The presence of the electronegative nitro group and the bromine atom significantly influences the molecule's polarity and its ability to participate in intermolecular interactions, which are key determinants of solubility.

Physicochemical Properties and Their Influence on Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for predicting and interpreting its solubility behavior.

PropertyValueSourceSignificance for Solubility
Molecular Weight 191.97 g/mol [1]Generally, higher molecular weight can lead to lower solubility, especially in polar solvents.
logP (Octanol-Water Partition Coefficient) 1.5[1]A positive logP value indicates a preference for the lipid phase, suggesting higher solubility in nonpolar organic solvents compared to water.[2][3]
Melting Point 281-282 °C (decomposes)[4]A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by the solvent for dissolution to occur.
Polar Surface Area (PSA) 74.5 Ų[1]The nitro group and imidazole ring contribute to a significant polar surface area, allowing for interactions with polar solvents.

The interplay of these properties suggests that while this compound has polar features, its overall character, as indicated by the positive logP, leans towards being more soluble in organic solvents than in water. The principle of "like dissolves like" is a foundational concept here; the molecule's characteristics suggest better solvation by solvents with similar polarity.[5]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

The Role of Polarity and Intermolecular Forces

The this compound molecule possesses both polar and nonpolar characteristics. The imidazole ring itself is aromatic and can engage in π-π stacking. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. The bromine atom adds to the molecular weight and volume, and its electronegativity contributes to the overall dipole moment.

The nitro group is a strong electron-withdrawing group, which makes the imidazole ring electron-deficient and influences its acidity and hydrogen bonding capabilities. This complex array of potential interactions means that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Predicting Solubility from logP

The octanol-water partition coefficient (logP) provides a quantitative measure of a compound's lipophilicity. A logP of 1.5 for this compound indicates that it is approximately 32 times more soluble in octanol than in water. This strongly suggests a preference for less polar, organic environments. Solvents with logP values closer to 1.5 are more likely to be effective at dissolving this compound.[2]

Qualitative and Expected Quantitative Solubility

Based on its physicochemical properties, the following qualitative solubility profile in common organic solvents is expected. The table also provides space for researchers to record their experimentally determined quantitative data.

SolventPolarity IndexExpected Qualitative SolubilityQuantitative Solubility (mg/mL or mM)
Water 10.2Limited/Slightly SolubleTo be determined by user
Dimethyl Sulfoxide (DMSO) 7.2SolubleTo be determined by user
N,N-Dimethylformamide (DMF) 6.4SolubleTo be determined by user
Methanol 5.1Moderately SolubleTo be determined by user
Ethanol 4.3Moderately SolubleTo be determined by user
Acetone 4.3Moderately to Sparingly SolubleTo be determined by user
Acetonitrile 5.8Sparingly SolubleTo be determined by user
Dichloromethane (DCM) 3.1Sparingly to Slightly SolubleTo be determined by user
Ethyl Acetate 4.4Sparingly to Slightly SolubleTo be determined by user
Hexane 0.1InsolubleTo be determined by user

Note: This table provides a general guide. Actual solubility can be influenced by factors such as temperature, purity of the compound, and the presence of any co-solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section details a robust and reliable protocol for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted shake-flask method coupled with UV-Vis spectroscopy or HPLC for quantification.[6][7][8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_compound Weigh excess this compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure precise volume of organic solvent prep_solvent->mix shake Agitate at a constant temperature (e.g., 25°C) for 24-48h mix->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant through a 0.22 µm syringe filter centrifuge->filter dilute Dilute the saturated solution filter->dilute measure Analyze by UV-Vis Spectroscopy or HPLC dilute->measure calculate Calculate concentration using a calibration curve measure->calculate G cluster_properties Molecular Properties cluster_prediction Solubility Prediction cluster_determination Experimental Determination Structure Chemical Structure PhysChem Physicochemical Properties (MW, logP, MP, PSA) Structure->PhysChem determines Prediction Qualitative Solubility ('Like Dissolves Like') PhysChem->Prediction informs Experiment Shake-Flask Method Prediction->Experiment guides solvent selection Quantification Quantification (UV-Vis or HPLC) Experiment->Quantification provides saturated solution for Result Quantitative Solubility Data Quantification->Result yields

Sources

4-Bromo-5-nitro-1H-imidazole spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-nitro-1H-imidazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] As a substituted imidazole, it serves as a versatile building block for creating more complex molecules, including potential pharmaceutical and agrochemical agents.[1] The presence of both a halogen (bromine) and an electron-withdrawing nitro group on the imidazole ring imparts unique electronic properties and reactivity.[1]

Accurate and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the spectral data for this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required for full characterization.

Expertise & Causality: The Choice of Solvent

The choice of solvent is critical for NMR analysis. Due to the presence of an acidic N-H proton and the polar nitro group, this compound has limited solubility in nonpolar solvents like chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the compound, and its ability to form hydrogen bonds with the N-H proton helps in observing this otherwise potentially broad or exchangeable signal.

¹H NMR Spectroscopy Analysis

The structure of this compound predicts a simple ¹H NMR spectrum. There is only one proton directly attached to a carbon atom of the imidazole ring (at the C2 position).

  • Expected Signal: A single signal, a singlet (s), is expected for the C2-H proton.

  • Observed Data: The proton signal appears at approximately δ 7.99 ppm.[2][3][4] The significant downfield shift is a direct consequence of the deshielding effect caused by the adjacent electronegative nitrogen atoms in the heterocyclic ring and the potent electron-withdrawing nature of the nitro group.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Data Summary: ¹H NMR
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.99[2][3][4]Singlet (s)1HC2-H
Variable (Broad)Singlet (s)1HN1-H

Note: The N-H proton signal can be broad and its chemical shift can vary depending on concentration and sample purity.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms of the imidazole ring. The chemical shifts are influenced by the attached substituents (Br and NO₂).

  • Expected Signals:

    • C2: This carbon is bonded to hydrogen and situated between two nitrogen atoms. It is expected to appear significantly downfield.

    • C4-Br: The carbon atom bonded to the bromine will be influenced by the halogen's electronegativity and heavy atom effect.

    • C5-NO₂: The carbon attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded and appear furthest downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by characteristic vibrations from the nitro group and the imidazole ring.

Expertise & Causality: Interpreting Key Vibrational Modes

The diagnostic power of IR for this compound lies in the nitro (NO₂) group. The NO₂ group produces two exceptionally strong and characteristic absorption bands due to the asymmetric and symmetric stretching vibrations of the N-O bonds.[5][6] Their high intensity is a result of the large change in dipole moment during these vibrations.[5] Conjugation with the imidazole ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[5][7]

  • N-H Stretch: A broad absorption is expected in the region of 3100-3400 cm⁻¹ due to the N-H bond of the imidazole ring.

  • C-H Stretch: A weaker absorption for the aromatic C-H stretch is expected above 3000 cm⁻¹.

  • NO₂ Asymmetric Stretch: A very strong band is expected in the 1550-1475 cm⁻¹ range.[5][7]

  • NO₂ Symmetric Stretch: A second strong band appears in the 1360-1290 cm⁻¹ range.[5][7]

  • C-Br Stretch: A weaker absorption is typically found in the fingerprint region, around 600-590 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Data Summary: IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3400Medium, BroadN-H Stretch
~1520-1350StrongNO₂ Asymmetric & Symmetric Stretches[1]
~590-600Weak-MediumC-Br Stretch[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, the presence of bromine is a key diagnostic feature.

Expertise & Causality: The Bromine Isotopic Pattern

A self-validating feature in the mass spectrum of a bromine-containing compound is its unique isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by two mass-to-charge units (m/z). This pattern is a definitive confirmation of the presence of a single bromine atom.

Expected Mass Spectrum
  • Molecular Formula: C₃H₂BrN₃O₂

  • Molecular Weight: ~191.97 g/mol [8]

  • Molecular Ion [M]⁺: Expect a pair of peaks around m/z 191 and 193.

  • [M-H]⁻ Ion: In negative ion mode (ESI-), a deprotonated molecule is often observed. A reported spectrum shows a strong signal at m/z 191, corresponding to the [M-H]⁻ ion.[2][3][4]

  • Key Fragmentation Pathways: Fragmentation can involve the loss of radicals or neutral molecules. Common losses for nitroaromatic compounds include the loss of •NO₂ (46 Da) and •NO (30 Da).[9][10]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ECI source.

    • Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ ions, respectively.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting product ions.

Data Summary: Mass Spectrometry
m/zProposed AssignmentNotes
~191 / 193[M]⁺ or [M+H]⁺Isotopic doublet with ~1:1 intensity, confirming one Br atom.
~191[2][M-H]⁻Observed in negative ion mode (ESI-).
~145 / 147[M - NO₂]⁺Loss of nitro group.
~161 / 163[M - NO]⁺Loss of nitric oxide.

Visualization of Analytical Workflows

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates how data from NMR, IR, and MS are synergistically used to confirm the structure of this compound.

G cluster_0 Spectroscopic Analysis of this compound cluster_1 Data Interpretation cluster_2 Structural Confirmation Sample Pure Sample (C₃H₂BrN₃O₂) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data ¹H: Singlet @ ~7.99 ppm Confirms C2-H environment NMR->NMR_Data IR_Data Strong bands @ ~1520 & ~1350 cm⁻¹ Confirms NO₂ group IR->IR_Data MS_Data m/z ~191/193 (1:1 ratio) Confirms MW and presence of Br MS->MS_Data Confirmation Structure Confirmed: This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for structural elucidation.

Structure-Spectrum Correlation Diagram

This diagram links the key structural features of the molecule to their characteristic spectral signals.

Caption: Correlation of structure with key spectral signals.

Conclusion

The structural identity of this compound is unequivocally established through a combination of NMR, IR, and Mass Spectrometry. The ¹H NMR spectrum confirms the presence of a single proton on the imidazole ring at a characteristic downfield shift. IR spectroscopy provides definitive evidence for the essential nitro functional group through its intense and unique symmetric and asymmetric stretching bands. Finally, mass spectrometry confirms the molecular weight and validates the presence of a single bromine atom via its distinct M/M+2 isotopic pattern. Together, these techniques provide a robust and self-validating system for the complete characterization of this important synthetic building block.

References

  • Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds. (2022). Docsity. Available at: [Link]

  • Direct spectrophotometric determination of 5-nitroimidazoles - A review. (2013). ResearchGate. Available at: [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Available at: [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Available at: [Link]

  • Interpreting IR Scans Exp 11 Reduction of a Nitro Group. (2014). YouTube. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). PubMed. Available at: [Link]

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. (2015). Hilaris Publisher. Available at: [Link]

  • Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. (2013). ResearchGate. Available at: [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Contribution to the Chemotherapy of Human Trypanosomiasis: Design, Synthesis, and Biological Evaluation of Dimeric 2-Nitroimidazoles against Trypanosoma cruzi Amastigotes and Bloodstream Trypanosoma brucei. (n.d.). ACS Publications. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Manitoba. Available at: [Link]

  • 1H-Imidazole, 4-bromo-. (n.d.). PubChem. Available at: [Link]

  • Preparation and reactions of bromo-2-nitro. (n.d.). Can. J. Chem. Available at: [Link]

  • 4-Bromo-1H-imidazole - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • This compound | CAS#:6963-65-1. (n.d.). Chemsrc. Available at: [Link]

  • Characterization data of the compounds (3a-3r). (n.d.). Available at: [Link]

  • 16.10: Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. Available at: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (n.d.). National Institutes of Health. Available at: [Link]

  • 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. (n.d.). Veeprho. Available at: [Link]

  • 4-Bromo-1H-imidazole - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]

  • 2-Bromo-4-nitroimidazole. (n.d.). PubChem. Available at: [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-5-nitro-1H-imidazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-5-nitro-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will dissect its structural and physicochemical properties, provide a detailed and validated protocol for its synthesis, outline methods for its analytical characterization, and explore its reactivity and potential as a core building block in modern drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical intermediate.

Nomenclature and Molecular Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Due to proton tautomerism, the names this compound and 5-Bromo-4-nitro-1H-imidazole are often used interchangeably and refer to the same chemical entity, as the proton can reside on either nitrogen atom.[1][2] For clarity, this guide will consistently use the IUPAC name this compound.

The presence of two potent electron-withdrawing groups—the bromo and nitro substituents—on the imidazole core profoundly influences the molecule's electronic properties, reactivity, and biological potential.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Synonyms 5-Bromo-4-nitro-1H-imidazole, 4-Nitro-5-bromoimidazole[2][3]
CAS Number 6963-65-1[1][2][4]
Molecular Formula C₃H₂BrN₃O₂[1]
Molecular Weight 191.97 g/mol [1]
InChIKey KSEFBYAEHWXHLM-UHFFFAOYSA-N[1]
Canonical SMILES C1=NC(=C(N1)[O-])Br[1]

digraph "4_Bromo_5_nitro_1H_imidazole" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"]; N3 [label="N", pos="1.2,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,0!", fontcolor="#202124"]; H_N1 [label="H", pos="-0.5,1.5!", fontcolor="#202124"]; H_C2 [label="H", pos="2,0.8!", fontcolor="#202124"]; Br [label="Br", pos="-2.4,0!", fontcolor="#202124"]; N_nitro [label="N", pos="0,-2!", fontcolor="#202124"]; O1_nitro [label="O", pos="-0.8,-2.7!", fontcolor="#EA4335"]; O2_nitro [label="O", pos="0.8,-2.7!", fontcolor="#EA4335"]; plus [label="+", pos="0.3, -1.8!", fontcolor="#202124"]; minus [label="-", pos="-0.5, -2.5!", fontcolor="#EA4335"];

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Product Start 4-Bromo-1H-imidazole Reagents Conc. H₂SO₄ Conc. HNO₃ Heat Heat to 110°C (1 hour) Reagents->Heat Combine Cool Cool to 25°C Heat->Cool Reaction complete Quench Pour into ice water Cool->Quench Filter Collect precipitate via filtration Quench->Filter Product This compound (White Solid) Filter->Product

Sources

stability and storage conditions for 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Bromo-5-nitro-1H-imidazole

Abstract

This compound is a key heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical integrity is paramount for the successful development of novel therapeutics, making a thorough understanding of its stability profile essential. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment. The methodologies described herein are designed for researchers, chemists, and drug development professionals to ensure the compound's quality and reliability in a laboratory setting.

Core Chemical Profile and Intrinsic Stability

The stability of a chemical compound is intrinsically linked to its molecular structure. The this compound molecule contains an imidazole ring, a common motif in medicinal chemistry, substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br).

  • Imidazole Ring: The imidazole ring itself is an aromatic heterocycle. While aromaticity confers a degree of stability, the ring can be susceptible to oxidative and photolytic degradation, particularly in solution.[2]

  • Nitro Group: The nitro group significantly influences the electronic properties of the imidazole ring. Its presence makes the compound susceptible to reduction and can play a role in photolytic degradation pathways, including the potential elimination of the nitro group as HONO or NO₂.[3]

  • Bromine Atom: The C-Br bond can be a site for nucleophilic substitution or reductive dehalogenation under certain conditions, although it is generally stable.

The combination of these functional groups results in a compound that is generally stable in the solid state under recommended conditions but possesses latent reactivity that must be managed.[4]

Physicochemical Properties
PropertyValueSource
CAS Number 6963-65-1[5][6][7]
Molecular Formula C₃H₂BrN₃O₂[5][7]
Molecular Weight 191.97 g/mol [5][7]
Appearance Solid (form may vary)N/A
Melting Point 281-282 °C (decomposes)[8]
pKa ~9-9.5 (estimated based on 4-nitroimidazole)[3]

Factors Influencing Stability & Potential Degradation Pathways

Understanding the environmental factors that can compromise the integrity of this compound is crucial for preventing unintended degradation. Forced degradation studies on related nitroimidazole compounds provide significant insight into likely vulnerabilities.[9][10]

Thermal Stress

While the compound is a solid with a high melting point, prolonged exposure to elevated temperatures, even below its decomposition point, can accelerate the degradation of nitroimidazoles.[9] In the solid state, this risk is lower, but in solution, thermal stress can significantly increase reaction rates with other reactive species.

Photolytic Degradation

Nitroaromatic compounds are known to absorb in the near-UV spectrum, making them susceptible to photolytic degradation.[3] For related nitroimidazoles, exposure to light can induce complex degradation pathways.[2][11] The primary mechanism likely involves the excitation of the nitro group, potentially leading to cleavage of the C-NO₂ bond or reactions with the solvent or other molecules. This sensitivity necessitates that the compound be stored protected from light.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of this compound is expected to be pH-dependent. While stable in neutral conditions, extreme acidic or basic environments can promote degradation. Under strongly basic conditions, the imidazole ring can be opened, while acidic conditions could facilitate other reactions. Studies on similar compounds show varied stability across the pH spectrum.[9]

Oxidative Decomposition

The imidazole moiety is known to be susceptible to oxidation.[2] The presence of oxidizing agents, such as peroxides, metal ions, or dissolved oxygen, can lead to the formation of various degradation products, including hydroxylated species.[2][3] This is a critical consideration, as oxidative degradation can significantly alter the compound's biological and chemical properties.

Proposed Degradation Pathways

Based on the known reactivity of the imidazole ring and nitroaromatic compounds, several degradation pathways can be postulated. The following diagram illustrates the primary potential transformations under common stress conditions.

G cluster_main This compound Stability cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound P1 Hydroxylated Imidazoles Parent->P1 [O] P2 Ring-Opened Products Parent->P2 H₂O / OH⁻ P3 De-nitrated Species Parent->P3 P4 De-brominated Species Parent->P4 [H] Oxidation Oxidation (e.g., H₂O₂) Oxidation->P1 Photolysis Photolysis (UV/Vis Light) Photolysis->P3 Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->P2

Caption: Proposed degradation pathways for this compound.

Recommended Storage, Handling, and Disposal

Adherence to proper storage and handling protocols is the primary method for preserving the chemical integrity of this compound.

Optimal Storage Conditions

The following conditions are synthesized from safety data sheets of the compound and its structural analogs.[4][5][11][12]

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.Prevents acceleration of potential degradation reactions.[5][12]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) for long-term storage.Minimizes risk of oxidative degradation from atmospheric oxygen.
Container Keep in a tightly sealed, airtight container.Prevents exposure to moisture and atmospheric contaminants.[4][13]
Light Store in an amber or opaque container, protected from light.Prevents photolytic degradation.[11]
Location Store in a well-ventilated area away from incompatible substances.Ensures safety and prevents cross-contamination.[12][14]
Safe Handling Protocols

Safe handling is essential not only for stability but also for personnel safety.[7] The following flowchart provides a decision-making guide for handling the compound.

G start Begin Handling This compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves start->ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe->ventilation avoid_dust Minimize Dust Generation ventilation->avoid_dust weigh Weigh Compound avoid_dust->weigh dissolve Prepare Solution weigh->dissolve Yes store Store Tightly Sealed (See Table 2) weigh->store No use_inert Use Degassed Solvents and Inert Atmosphere dissolve->use_inert protect_light Protect Solution from Light use_inert->protect_light protect_light->store dispose Dispose of Waste per Institutional Guidelines store->dispose

Caption: Decision flowchart for handling this compound.

Incompatible Materials

To prevent hazardous reactions and degradation, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and oxidative decomposition.[12][15]

  • Strong Acids and Bases: Can catalyze hydrolysis or other degradation reactions.[12]

  • Excess Heat and Sources of Ignition: Thermal decomposition can release toxic fumes such as nitrogen oxides and carbon monoxide.[11][12]

Experimental Design for Stability Evaluation

To empirically determine the stability of a specific batch of this compound, a systematic experimental approach is required. The International Conference on Harmonisation (ICH) guidelines provide a framework for such "stress testing."[10][16]

Protocol: Forced Degradation Study

A forced degradation study intentionally exposes the compound to harsh conditions to rapidly identify likely degradation products and pathways.[17] The goal is to achieve 5-20% degradation, as this allows for the detection of primary degradants without overly complex secondary reactions.[10]

G cluster_workflow Forced Degradation Workflow prep 1. Prepare Stock Solution (e.g., in ACN:H₂O) aliquot 2. Aliquot into separate reaction vessels prep->aliquot stress 3. Apply Stress Conditions (See Table 3) aliquot->stress neutralize 4. Neutralize/Quench (if necessary) stress->neutralize analyze 5. Analyze via Stability- Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze compare 6. Compare stressed samples to unstressed control (t=0) analyze->compare identify 7. Characterize Degradants (MS, NMR if needed) compare->identify

Caption: Workflow for a forced degradation stability study.

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Control Sample: Immediately dilute an aliquot of the stock solution to the target analytical concentration and analyze. This serves as the time-zero (t=0) unstressed control.

  • Stress Conditions: Dispense aliquots of the stock solution into separate, protected vials for each stress condition.

Stress ConditionExample ProtocolRationale
Acid Hydrolysis Add HCl to a final concentration of 0.1 M. Heat at 60 °C.To assess stability in acidic environments.
Base Hydrolysis Add NaOH to a final concentration of 0.1 M. Keep at room temp.To assess stability in alkaline environments.
Oxidation Add H₂O₂ to a final concentration of 3%. Keep at room temp.To evaluate susceptibility to oxidative degradation.[10]
Thermal Heat a solution at 80 °C (in a sealed vial).To determine the effect of heat on the compound in solution.
Photolytic Expose a solution to a photostability chamber (ICH Q1B option).To identify light-induced degradation products.
  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target analytical concentration.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with a PDA detector to assess peak purity and a mass spectrometer (LC-MS) to obtain mass information on any new peaks.[18]

  • Data Interpretation: Calculate the percentage of degradation. Identify and, if necessary, isolate and characterize major degradation products.

Protocol: Long-Term Stability Study

This study evaluates the compound's stability under its recommended storage conditions over an extended period.

  • Preparation: Place a well-characterized solid sample of this compound in a container that mimics the intended long-term storage (e.g., amber glass vial, tightly sealed).

  • Storage: Store the container under the recommended conditions (see Table 2).

  • Testing: At specified time points (e.g., 0, 3, 6, 12, 24 months), remove a sample and test for purity, appearance, and any other relevant quality attributes using a validated analytical method.

  • Evaluation: Compare the results over time to establish a re-test date or shelf life for the compound under those storage conditions.

Conclusion

This compound is a chemically stable compound when stored and handled correctly. Its primary vulnerabilities are to photolytic, oxidative, and hydrolytic degradation, particularly in solution. The key to preserving its integrity lies in strict adherence to storage in cool, dry, and dark conditions within a tightly sealed container, preferably under an inert atmosphere for long-term storage. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the stability of their specific material, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Retrieved from [Link]

  • Acros PharmaTech Limited. (2018). SAFETY DATA SHEET - 2,5-dibromo-4-nitro-1H-imidazole.
  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Bromo-2-methyl-4-nitro-1H-imidazole.
  • Chemsrc. (n.d.). This compound | CAS#:6963-65-1. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135408628, this compound. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Metronidazole, 99%. Retrieved from [Link]

  • Studzińska, S., & Krzek, J. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules, 28(2), 643. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation. Retrieved from [Link]

  • E3S Web of Conferences. (2020). Control of animal products contamination with nitroimidazole group antibiotics. Retrieved from [Link]

  • Axios Research. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole - CAS - 6963-65-1. Retrieved from [Link]

  • Singh, S., & Kumar, M. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Retrieved from [Link]

  • Chaudhari, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

  • De Haan, D. O., et al. (2023). Atmospheric Photochemical Oxidation of 4-Nitroimidazole. Atmosphere, 14(10), 1493. MDPI. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3077-3085. PubMed. Retrieved from [Link]

  • Veeprho. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Bromo-5-nitro-1H-imidazole for the Synthesis of Novel Arylated Nitroimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Functionalized Nitroimidazoles

The imidazole nucleus is a cornerstone pharmacophore found in a vast array of biologically active molecules and pharmaceuticals.[1] When substituted with a nitro group, these heterocycles exhibit a distinct profile of activity, notably as antiparasitic and antibacterial agents.[2][3] The synthesis of 5-aryl-4-nitroimidazole derivatives is therefore of significant interest in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly between sp²-hybridized centers.[4][5][6][7] Its high functional group tolerance and relatively mild conditions have cemented its role in both academic and industrial synthesis.[6][8]

This application note provides a detailed guide to the successful implementation of 4-bromo-5-nitro-1H-imidazole in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic nuances of coupling this electron-deficient, N-H acidic substrate, provide field-tested protocols, and discuss key parameters for reaction optimization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this valuable synthetic transformation.

Scientific Background & Mechanistic Considerations

The efficacy of a Suzuki-Miyaura coupling is governed by a delicate balance within a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9] The specific structure of this compound introduces unique challenges and dictates specific strategic choices in catalyst, base, and solvent selection.

The Catalytic Cycle

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (this compound), cleaving the C-Br bond and forming a new Pd(II) species. The strong electron-withdrawing effect of the adjacent nitro group facilitates this rate-limiting step by making the carbon atom more electrophilic.[10]

  • Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[9]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) ArPdBr->ArPdAr_prime ArPdAr_prime->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdAr_prime->Product Boronate Ar'-B(OR)₃⁻ Boronate->ArPdBr Base Base (e.g., K₂CO₃, K₃PO₄) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate ArBr This compound (Ar-Br) ArBr->Pd0

Figure 1: Catalytic cycle for the Suzuki coupling of this compound.
Causality Behind Experimental Choices
  • The Substrate Challenge: this compound is an electron-deficient heteroaryl halide. While the nitro group activates the C-Br bond towards oxidative addition, the molecule also possesses an acidic N-H proton (pKa ≈ 14). This presents a significant challenge, as the deprotonated imidazolate anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[11] Many standard protocols for C-C bond formation fail in the presence of substrates with free N-H groups.[11]

  • Catalyst Selection: To overcome the challenges of coupling electron-deficient heteroaryl halides, modern catalytic systems are required.

    • Ligands: Bulky, electron-rich phosphine ligands (e.g., triphenylphosphine, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often essential.[11] These ligands stabilize the Pd(0) species, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[9] For substrates like nitro-imidazoles, catalysts such as Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] have proven effective.[2]

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective.

  • Base and Solvent System:

    • Base: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant substrate degradation or unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[2][8][11]

    • Solvent: A mixture of an organic solvent and water is common. Solvents like dioxane, DME, or toluene are used to dissolve the organic components, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2][11]

  • Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, particularly in aqueous systems. TBAB is known to stabilize the colloidal palladium nanoparticles that can act as the true catalytic species in some Suzuki reactions.[2]

Experimental Protocol: General Procedure

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Workflow A 1. Reagent Assembly B 2. Inert Atmosphere Setup (Degas with N₂ or Ar) A->B C 3. Reaction Execution (Heat at 75-85 °C, 4-10 h) B->C D 4. Reaction Monitoring (TLC or GC-MS) C->D Periodic Sampling D->C Continue if incomplete E 5. Aqueous Workup (Cool, dilute with H₂O, extract with DCM/EtOAc) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS, Elemental Analysis) F->G

Figure 2: General experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.0 - 1.2 equiv)

  • Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Tetrabutylammonium Bromide (TBAB) (1.0 equiv)

  • Solvent: Water (H₂O) or a mixture like Dioxane/H₂O (4:1)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 206 mg), the desired arylboronic acid (1.0 mmol), potassium carbonate (2.5 mmol, 345 mg), tetrabutylammonium bromide (1.0 mmol, 322 mg), and Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg).[2]

  • Solvent Addition & Degassing: Add the solvent (e.g., 3-5 mL of water).[2] Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture with vigorous stirring at 75-85 °C.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromo-imidazole is consumed (typically 4-10 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water (25 mL) and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (2 x 30 mL).[2]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-5-nitro-1H-imidazole product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Data Presentation: Substrate Scope & Optimization

The described protocol is robust and compatible with a range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents.

EntryArylboronic Acid (Ar-B(OH)₂)Typical YieldNotes
1Phenylboronic acidGood-ExcellentThe parent, unsubstituted coupling partner serves as a benchmark.
24-Methoxyphenylboronic acidExcellentElectron-donating groups (EDG) on the boronic acid generally react well.
34-Methylphenylboronic acidExcellentAnother example of an effective EDG-substituted partner.
44-Chlorophenylboronic acidGoodHalogen functionalities are well-tolerated, providing handles for further chemistry.
54-Trifluoromethylphenylboronic acidGoodElectron-withdrawing groups (EWG) are also compatible, though may require slightly longer reaction times.
62-Thiopheneboronic acidGoodHeteroarylboronic acids are suitable coupling partners, expanding molecular diversity.[12]

Table 1: Representative scope of the Suzuki-Miyaura coupling with this compound. Yields are qualitative based on literature precedents for similar systems.[2]

Optimization Parameters:
  • Catalyst Loading: While 3 mol% is a good starting point, this can sometimes be reduced to 1-2 mol% for highly reactive partners. Conversely, for challenging substrates, increasing the loading to 5 mol% may be beneficial.

  • Base: K₃PO₄ can be used as an alternative to K₂CO₃ and is sometimes more effective for challenging couplings or N-H containing substrates.[11]

  • Temperature: The optimal temperature is typically between 70-100 °C. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can cause catalyst decomposition or substrate degradation.

  • Solvent: For boronic acids with poor water solubility, a co-solvent system like 1,4-dioxane/water or DME/water is recommended to ensure homogeneity.[11][13]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl-5-nitro-1H-imidazoles from this compound. By understanding the mechanistic challenges posed by the substrate—namely its electron-deficient nature and acidic N-H proton—and making rational choices for the catalyst, base, and reaction conditions, researchers can successfully access a diverse library of these valuable compounds. The protocol detailed herein provides a robust starting point for exploration, enabling the rapid generation of novel molecular architectures for applications in drug discovery and materials science.

References

  • ElectronicsAndBooks. (n.d.). Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • National Institutes of Health. (n.d.). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry.
  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • National Institutes of Health. (2018, July 20). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. Retrieved from

  • RSC Publishing. (2015, August 11). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry.
  • CoLab. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes.
  • PubMed. (2007, October 26). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. Journal of Organic Chemistry.
  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Indo Global Journal of Pharmaceutical Sciences. (2013, March 3). Suzuki Cross Coupling Reaction- A Review.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). (PDF) Suzuki Cross Coupling Reaction-A Review.

Sources

N-alkylation protocols for 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to N-Alkylation Protocols for 4-Bromo-5-nitro-1H-imidazole

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the N-alkylation of this compound, a critical building block in medicinal chemistry and drug development. The strategic introduction of alkyl groups onto the imidazole core is a fundamental step in modulating the pharmacological properties of the resulting compounds. This guide offers an in-depth exploration of established methodologies, the rationale behind experimental choices, and practical, field-proven protocols for researchers and scientists.

Introduction: The Significance of N-Alkylated this compound

This compound is a versatile heterocyclic scaffold. The presence of the electron-withdrawing nitro group and the bromine atom provides distinct points for further chemical modification. N-alkylation is often the primary step in the synthesis of more complex molecules, including potential therapeutic agents. The alkyl substituent can influence the molecule's solubility, lipophilicity, metabolic stability, and interaction with biological targets.

A key challenge in the N-alkylation of unsymmetrically substituted imidazoles is regioselectivity. The imidazole ring contains two nitrogen atoms (N-1 and N-3), and the incoming alkyl group can potentially attach to either. For 4(5)-nitroimidazoles, the position of the nitro group significantly influences the electronic properties of the ring. Due to tautomerism, this compound exists in equilibrium with 5-bromo-4-nitro-1H-imidazole. However, alkylation of 4-nitroimidazoles generally favors substitution at the N-1 position.[1] This guide will focus on protocols that reliably yield the desired N-1 alkylated regioisomer.

General Mechanism of Imidazole N-Alkylation

The N-alkylation of imidazole is a nucleophilic substitution reaction that proceeds via a two-step mechanism.[2]

  • Deprotonation: A base removes the acidic proton from the N-H bond of the imidazole ring, generating a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group in an SN2 reaction to form the N-alkylated product.

Caption: General mechanism for N-alkylation of imidazole.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method, analogous to the Williamson ether synthesis, is the most direct and widely used approach for N-alkylation.[3][4][5] The choice of base and solvent is critical for achieving high yields and minimizing side reactions. For electron-deficient nitroimidazoles, moderately strong bases like potassium carbonate are often sufficient and preferable to very strong bases like sodium hydride, as they are easier to handle.[2] Acetonitrile is frequently an excellent solvent choice, leading to good yields, often enhanced by moderate heating.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., ethyl bromide, benzyl chloride) (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes to ensure a fine suspension of the base.

  • Add the alkylating agent dropwise to the stirred mixture.

  • Heat the reaction mixture to 60°C and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Causality and Optimization
  • Base Selection: K₂CO₃ is a solid, non-hygroscopic base that is strong enough to deprotonate the nitroimidazole but mild enough to prevent decomposition and side reactions.[2]

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting materials and facilitates the SN2 reaction. Its boiling point (82°C) is ideal for reactions requiring moderate heating.

  • Temperature: Heating to 60°C significantly accelerates the reaction rate compared to room temperature, often leading to higher yields in a shorter time.

  • Troubleshooting: A common side reaction is the formation of a quaternary imidazolium salt from a second alkylation. This can be minimized by carefully controlling the stoichiometry (avoiding a large excess of the alkylating agent) and monitoring the reaction closely to stop it upon consumption of the starting material.[2][6]

Data Summary: N-Alkylation of 4-Nitroimidazole

The following table summarizes typical conditions and yields for the related compound, 4-nitroimidazole, providing a valuable reference.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃CH₃CN60185
Ethyl bromoacetateK₂CO₃DMSO60156
4-bromobutanitrileK₂CO₃CH₃CN60378
Allyl bromideK₂CO₃CH₃CN60266
BromoacetophenoneK₂CO₃CH₃CN601.580

Protocol 2: Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis is a powerful and green chemistry technique that facilitates the reaction between reactants located in different immiscible phases.[7] For N-alkylation, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the imidazolate anion from a solid or aqueous phase into the organic phase containing the alkylating agent.[8][9] This method avoids the need for expensive anhydrous solvents and strong, hazardous bases.[7]

cluster_phases Two-Phase System cluster_cycle Catalytic Cycle OrganicPhase Organic Phase (Solvent: Toluene) Contains: Alkyl Halide (R-X) Interface ----------------- Interface ----------------- AqueousPhase Aqueous/Solid Phase Contains: Imidazole (Im-H), Base (MOH), Catalyst (Q⁺X⁻) Deprotonation 1. Im-H + MOH → Im⁻M⁺ + H₂O (in Aqueous/Solid Phase) IonExchange 2. Im⁻M⁺ + Q⁺X⁻ → Q⁺Im⁻ + MX (at Interface) Deprotonation->IonExchange Transfer 3. Q⁺Im⁻ transfers to Organic Phase IonExchange->Transfer Alkylation 4. Q⁺Im⁻ + R-X → R-Im + Q⁺X⁻ (in Organic Phase) Transfer->Alkylation CatalystReturn 5. Catalyst Q⁺X⁻ returns to Aqueous Phase Alkylation->CatalystReturn CatalystReturn->IonExchange Regeneration

Caption: Principle of Phase Transfer Catalysis for N-alkylation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkylating agent (e.g., n-butyl bromide) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃), solid (2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (0.1 equiv)

  • Acetonitrile or Toluene

Procedure:

  • Combine this compound, potassium carbonate, and TBAB in a round-bottom flask with a magnetic stir bar.

  • Add the solvent (e.g., acetonitrile) followed by the alkylating agent.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50°C) for 8-24 hours. Vigorous stirring is crucial to maximize the interfacial area.

  • Monitor the reaction by TLC.

  • Upon completion, filter the solid salts and wash with a small amount of the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The work-up and purification follow the same procedure as in Protocol 1 (extraction and column chromatography).

Causality and Self-Validation
  • The Catalyst's Role: The lipophilic quaternary ammonium cation (Q⁺) pairs with the imidazolate anion (Im⁻), forming an ion pair (Q⁺Im⁻) that is soluble in the organic phase. This allows the nucleophile to access and react with the alkyl halide.[7]

  • Why it Works: The system is self-validating because the reaction will not proceed at an appreciable rate without all three components: the base to generate the anion, the organic solvent to dissolve the alkylating agent, and the catalyst to bridge the two phases. The successful formation of the product confirms the efficacy of the PTC system.

Protocol 3: The Mitsunobu Reaction

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Alcohol (R-OH) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, dissolve this compound, the desired alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Slowly add a solution of DIAD (or DEAD) in anhydrous THF dropwise via a syringe pump over 30 minutes. An exothermic reaction is often observed.[6]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purification can be challenging due to byproducts (triphenylphosphine oxide and the DIAD-hydrazine derivative). Column chromatography is almost always required. A non-polar solvent can first be used to precipitate some of the byproducts before chromatography.

Causality and Mechanistic Insight
  • Alcohol Activation: The reaction avoids the direct use of the alcohol as a poor electrophile. Instead, the PPh₃ and DIAD react to form a phosphorane intermediate, which then activates the alcohol, converting the hydroxyl group into a good leaving group.[10] The deprotonated imidazole then acts as the nucleophile.

  • Mild Conditions: The reaction runs under neutral and often low-temperature conditions, making it suitable for sensitive substrates.

  • Limitations: The main drawback is the stoichiometry, which requires excess reagents, and the subsequent difficult purification from phosphorus and hydrazine byproducts.

Summary and Workflow

Start Start: This compound Decision Choose Alkylation Strategy Start->Decision Protocol1 Protocol 1: Classical (Alkyl Halide + Base) Decision->Protocol1 Direct, Common Protocol2 Protocol 2: PTC (Alkyl Halide + Catalyst) Decision->Protocol2 Green, Mild Protocol3 Protocol 3: Mitsunobu (Alcohol + PPh3/DIAD) Decision->Protocol3 Using Alcohol Reaction Perform Reaction (Monitor by TLC) Protocol1->Reaction Protocol2->Reaction Protocol3->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: N-Alkyl-4-bromo-5-nitroimidazole Purification->Product

Caption: General experimental workflow for N-alkylation.

References

  • Various Authors. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Google Vertex AI Search.
  • Roth, J. S., et al. (2012). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. [Link]

  • Dembiński, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • Kim, E. J., Ko, S. Y., & Dziadulewicz, E. K. (2005). Mitsunobu alkylation of imidazole: A convenient route to chiral ionic liquids. Tetrahedron Letters. [Link]

  • BenchChem. (2025).
  • Roth, J. S., et al. (2013). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and....
  • Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc. [Link]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica.
  • Tracy, J. W., et al. (1998). Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9. BenchChem.
  • BenchChem. (2025).
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1989). A new high-yielding method for the preparation of 2-alkyl- and 1,2-dialkyl-4-nitro-5-bromoimidazoles. The Journal of Organic Chemistry.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2003). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. [Link]

  • Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry. [Link]

  • Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Williamson reaction in ionic liquids.
  • BenchChem. (2025).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry.
  • Miller, M. W., et al. (1970). Alkylation of 2-Methyl-5-nitroimidazole.
  • Reddy, M. S., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen.
  • Grimmett, M. R. (1981). N-Alkylation of imidazoles. University of Otago.
  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands.
  • ResearchGate. (n.d.). N 1 -Alkylation of 4(5)-nitro-1H-imidazole.

Sources

Synthesis of Novel Antiparasitic Agents from 4-Bromo-5-nitro-1H-imidazole: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitroimidazole Scaffold

Nitroimidazoles represent a cornerstone in the chemotherapy of infectious diseases, exhibiting remarkable broad-spectrum activity against a host of anaerobic bacteria and parasites.[1][2] The inherent electronic properties of the nitro group are pivotal to their mechanism of action, which typically involves reductive activation within the target pathogen to generate cytotoxic radical species.[3][4] Among the various synthons available for the construction of novel nitroimidazole-based therapeutics, 4-Bromo-5-nitro-1H-imidazole stands out as a particularly versatile and strategic starting material. Its bifunctional nature, possessing both a reactive bromine atom and a nitro group on the imidazole core, allows for a diverse range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR) and the development of next-generation antiparasitic agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of novel antiparasitic agents derived from this compound. We will delve into the rationale behind key synthetic strategies, provide step-by-step experimental procedures, and discuss the biological evaluation of the resulting compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective treatments for parasitic diseases.

PART 1: Foundational Synthetic Strategies

The chemical reactivity of this compound is primarily dictated by the interplay between the electron-withdrawing nitro group and the labile bromine atom. This allows for two principal avenues of synthetic exploration: N-alkylation of the imidazole ring and displacement of the bromine atom via nucleophilic substitution or cross-coupling reactions.

N-Alkylation: Introducing Diversity at the Ring Nitrogen

The acidic proton on the imidazole ring of this compound is readily removed by a suitable base, generating a nucleophilic anion that can be alkylated with a variety of electrophiles. This strategy is fundamental for introducing diverse side chains that can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical determinants of pharmacokinetic and pharmacodynamic behavior.

A general workflow for N-alkylation is depicted below:

N_Alkylation_Workflow Start This compound Base Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, Acetonitrile) Start->Base Deprotonation Anion Imidazole Anion (Nucleophile) Base->Anion Reaction N-Alkylation Reaction Anion->Reaction Electrophile Alkylating Agent (R-X) (e.g., alkyl halide, epoxide) Electrophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for N-alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

The bromine atom at the C4 position of the imidazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the introduction of aryl, heteroaryl, alkynyl, and amino substituents, dramatically expanding the chemical space accessible from this starting material. The resulting derivatives can be designed to interact with specific biological targets or to enhance the overall antiparasitic activity.

A representative scheme for a Suzuki cross-coupling reaction is shown below:

Suzuki_Coupling_Workflow Start N-Protected This compound Reaction Suzuki Coupling Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Boronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Catalyst->Reaction Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 4-Aryl/Heteroaryl-5-nitroimidazole Purification->Product

Caption: General workflow for Suzuki cross-coupling of this compound.

PART 2: Detailed Experimental Protocols

The following protocols are provided as illustrative examples of the synthetic strategies discussed above. Researchers should adapt these procedures as necessary based on the specific target molecule and available laboratory resources. Safety Precaution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 2.1: Synthesis of 1-Methyl-4-bromo-5-nitro-1H-imidazole

This protocol describes a standard N-alkylation reaction to introduce a methyl group onto the imidazole ring.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-Methyl-4-bromo-5-nitro-1H-imidazole.

Protocol 2.2: Synthesis of 1-Methyl-4-(4-methoxyphenyl)-5-nitro-1H-imidazole via Suzuki Coupling

This protocol details the synthesis of a 4-aryl substituted nitroimidazole derivative using a Suzuki cross-coupling reaction.

Materials:

  • 1-Methyl-4-bromo-5-nitro-1H-imidazole (from Protocol 2.1)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1-Methyl-4-bromo-5-nitro-1H-imidazole (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield 1-Methyl-4-(4-methoxyphenyl)-5-nitro-1H-imidazole.

PART 3: Characterization and Biological Evaluation

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Once characterized, the novel nitroimidazole derivatives should be evaluated for their antiparasitic activity against a panel of relevant parasites, such as Trypanosoma cruzi, Leishmania species, Giardia lamblia, and Entamoeba histolytica.[5][6] In vitro assays are typically employed to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of the compounds. Promising candidates can then be advanced to in vivo studies in animal models of parasitic infection.

Table 1: Representative Antiparasitic Activity Data
Compound IDR¹ SubstituentR⁴ SubstituentT. cruzi IC₅₀ (µM)L. donovani IC₅₀ (µM)Cytotoxicity (CC₅₀, Vero cells) (µM)Selectivity Index (SI) (T. cruzi)
MNI-1 -CH₃-Br15.225.8>100>6.5
MNI-2 -CH₃4-methoxyphenyl2.55.1>100>40
MNI-3 -CH₂CH₂OH4-fluorophenyl1.83.285.347.4
Metronidazole -CH₂CH₂OH-H (at C4)8.712.4>100>11.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Conclusion: A Gateway to Novel Antiparasitic Therapies

This compound serves as a powerful and versatile starting material for the synthesis of a wide array of novel nitroimidazole derivatives with potential antiparasitic activity. The synthetic strategies outlined in this guide, including N-alkylation and palladium-catalyzed cross-coupling reactions, provide medicinal chemists with a robust toolkit for exploring the vast chemical space around the nitroimidazole scaffold. Through systematic derivatization and subsequent biological evaluation, it is possible to identify new lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of urgently needed new therapies for neglected tropical diseases and other parasitic infections.

References

  • Journal of Medicinal Chemistry. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.
  • MDPI. (2023).
  • Encyclopedia.pub. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases.
  • National Center for Biotechnology Information. (2015). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis.
  • UNIMIB. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases.
  • Brieflands. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • MDPI. (2018). An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities.
  • Chemicalbook. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE synthesis.
  • ResearchGate. (2021). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
  • MDPI. (2023).
  • ChemicalBook. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE.
  • Molecules. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • National Center for Biotechnology Information. (2014). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.
  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
  • Royal Society of Chemistry. (2015). Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies.

Sources

Application Notes and Protocols: 4-Bromo-5-nitro-1H-imidazole as a Versatile Precursor for Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Nitroimidazole derivatives have long been a cornerstone in combating anaerobic bacterial and protozoal infections.[1] Their mechanism of action, which involves the reductive activation of the nitro group within the microbial cell, offers a targeted approach to eradicating pathogens.[2] 4-Bromo-5-nitro-1H-imidazole is a key starting material that provides a versatile scaffold for the synthesis of a diverse library of nitroimidazole-based compounds. The presence of both a nitro group, essential for antimicrobial activity, and a bromine atom, which serves as a reactive handle for further chemical modifications, makes it an attractive precursor for developing next-generation antibacterial agents.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailed protocols for the synthesis of bioactive derivatives, and methods for evaluating their antibacterial efficacy.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 6963-65-1[3]
Molecular Formula C₃H₂BrN₃O₂[3]
Molecular Weight 191.97 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 281-282 °C (decomposes)[5]
Solubility Soluble in polar organic solventsGeneral knowledge
Purity Typically >97%[6]

Synthetic Protocol: From this compound to Potent Antibacterial Thiadiazole Derivatives

This section details a proven synthetic pathway for the preparation of 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole derivatives, which have demonstrated significant antibacterial activity.[7] The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Overall Synthetic Workflow

G cluster_0 Step 1: Methylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Oxidation A This compound C 1-Methyl-5-bromo-4-nitro-1H-imidazole A->C Regioselective N-methylation B Diazomethane (CH2N2) in dry ether B->C D 1-Methyl-5-bromo-4-nitro-1H-imidazole F 1-Methyl-4-nitro-5-(arylthio)-1H-imidazole D->F Substitution of bromide E Arylthiol (ArSH) / KOH in EtOH E->F G 1-Methyl-4-nitro-5-(arylthio)-1H-imidazole I 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole Derivative G->I Oxidation of sulfide to sulfone H m-CPBA in CH2Cl2 H->I

Caption: Synthetic workflow for thiadiazole derivatives.

Step-by-Step Methodology

Step 1: Synthesis of 1-Methyl-5-bromo-4-nitro-1H-imidazole (3) [7]

  • Rationale: N-methylation of the imidazole ring is a crucial first step to prevent unwanted side reactions in subsequent steps and to modulate the electronic properties of the molecule, which can influence its biological activity. Diazomethane is an effective methylating agent for acidic N-H protons.

  • Protocol:

    • Dissolve this compound (1.0 g, 5.21 mmol) in 50 mL of dry diethyl ether in a fume hood.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a freshly prepared ethereal solution of diazomethane with gentle stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.

    • Continue stirring at 0 °C for 1 hour.

    • Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-5-bromo-4-nitro-1H-imidazole as the major product.

Step 2: Synthesis of 1-Methyl-4-nitro-5-(arylthio)-1H-imidazole Derivatives (5a-c) [7]

  • Rationale: The bromine atom at the 5-position is a good leaving group, facilitating nucleophilic aromatic substitution. Reaction with various arylthiols allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships. Potassium hydroxide is used as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion.

  • Protocol:

    • To a solution of the appropriate arylthiol (1.2 mmol) in 20 mL of ethanol, add potassium hydroxide (1.2 mmol).

    • Stir the mixture at room temperature for 15 minutes to ensure the complete formation of the potassium thiolate salt.

    • Add 1-methyl-5-bromo-4-nitro-1H-imidazole (1.0 mmol) to the reaction mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure sulfide derivative.

Step 3: Synthesis of 2-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazole Derivatives (6a-c) [7]

  • Rationale: The oxidation of the sulfide to a sulfone is a key step that has been shown to enhance the antibacterial activity of this class of compounds. The electron-withdrawing sulfonyl group can significantly impact the electronic properties of the molecule and its interaction with biological targets. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation.

  • Protocol:

    • Dissolve the synthesized sulfide derivative (1.0 mmol) in 25 mL of dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (3.0 mmol, 3 equivalents) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Wash the reaction mixture sequentially with 10% aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization to yield the final sulfone product.

Protocol for Evaluation of Antibacterial Activity

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method to quantify the in vitro antibacterial activity of a compound.

Experimental Workflow for MIC Determination

G A Prepare stock solution of test compound B Perform serial two-fold dilutions in a 96-well plate A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Step-by-Step Methodology for MIC Assay
  • Materials:

    • Synthesized nitroimidazole derivatives

    • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Sterile pipette tips and tubes

    • Incubator

  • Protocol:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the stock solution to the first well of each row and perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well, resulting in concentrations ranging from 640 µg/mL to 0.625 µg/mL.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 10 µL of the standardized bacterial suspension to each well.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

    • Incubate the plates at 37 °C for 18-24 hours.

    • After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitroimidazole derivatives is intricately linked to their chemical structure.

Key Structural Features Influencing Antibacterial Potency

G This compound This compound Antibacterial Activity Antibacterial Activity This compound->Antibacterial Activity Core Scaffold Nitro Group (NO2) Nitro Group (NO2) Nitro Group (NO2)->Antibacterial Activity Essential for Bio-reduction Bromine Atom (Br) Bromine Atom (Br) Synthetic Handle Synthetic Handle Bromine Atom (Br)->Synthetic Handle Allows for Derivatization Diverse Substituents Diverse Substituents Synthetic Handle->Diverse Substituents Modulate Lipophilicity & Potency Diverse Substituents->Antibacterial Activity N-Methylation N-Methylation N-Methylation->Antibacterial Activity Influences Electronic Properties

Caption: Key structural determinants of antibacterial activity.

  • The Nitro Group: The presence of the nitro group at position 4 or 5 of the imidazole ring is paramount for antibacterial activity.[7][8] This group is reduced by bacterial nitroreductases to form cytotoxic radicals that damage cellular macromolecules.

  • Substituents at the 5-position: The nature of the substituent introduced at the 5-position (by displacing the bromine atom) significantly influences the antibacterial spectrum and potency.

    • Sulfonyl-containing moieties , such as in the synthesized thiadiazole derivatives, have been shown to confer potent activity, particularly against Gram-positive bacteria.[8]

    • The lipophilicity of the substituent can affect the compound's ability to penetrate the bacterial cell wall.[8]

  • N-Alkylation: Methylation at the N-1 position is a common strategy in the design of nitroimidazole antibacterials. This modification can enhance metabolic stability and fine-tune the electronic properties of the imidazole ring.

Data Presentation: Antibacterial Activity of 5-Substituted 1-Methyl-4-nitro-1H-imidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative derivatives against a panel of Gram-positive and Gram-negative bacteria.

CompoundSubstituent at C5S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)Reference
6a Phenylsulfonyl≤8≤8>64>64[8]
6b 4-Chlorophenylsulfonyl≤8≤8>64>64[8]
6c 4-Methylphenylsulfonyl≤8≤8>64>64[8]
Metronidazole (Standard)>64>64>64>64

Note: The data indicates that these derivatives exhibit selective and potent activity against Gram-positive bacteria, while showing limited activity against the tested Gram-negative strains at the highest concentration evaluated.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of novel antibacterial agents. Its strategic combination of a bio-active nitro group and a synthetically malleable bromine atom provides a robust platform for the generation of diverse chemical libraries. The protocols and insights provided herein serve as a practical guide for researchers in the field of antibacterial drug discovery, facilitating the exploration of new chemical space and the development of potent therapeutics to combat the growing threat of antibiotic resistance.

References

  • Foroumadi, A., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497-501.
  • Foroumadi, A., et al. (2011). Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. E-Journal of Chemistry, 8(3), 1120-1123.
  • Girhepunje, K., et al. (2025). Synthesis and Antimicrobial Activities of 1- Methy l-4- Nitro-Imidazole-5-N, N- Diethylsulphonamide. International Journal of Advances in Engineering and Management (IJAEM), 7(8), 775-784.
  • Letafat, B., et al. (2011). Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. E-Journal of Chemistry, 8(3), 1120-1123.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Thiadiazole Derivatives. Mini reviews in medicinal chemistry, 7(7), 679-687.
  • Poddebniak, M., et al. (2007).
  • Lead Sciences. (n.d.). 4-Bromo-5-nitroimidazole. Retrieved from [Link]

  • ResearchGate. (2011). (PDF) Synthesis and In Vitro Antibacterial Activity of New 2-(1-Methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles. Retrieved from [Link]

  • ResearchGate. (2011). Structure of 5-substituend 1-methyl-4-nitro-1H-imidazoles (6a-c) reagent and condition: (i) CH 2 N 2 , dry ether; (ii) KOH, EtOH, reflux (iii) m-CPBA, CH 2 Cl 2 . Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-5-nitroimidazole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-bacterial mechanism of nitroimidazole. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 4-Bromo-5-nitro-1H-imidazole for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-bromo-5-nitro-1H-imidazole scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic properties, characterized by an electron-deficient aromatic ring system, make it an excellent substrate for a variety of chemical transformations. This guide provides a detailed exploration of key derivatization strategies for this compound, with a focus on practical, field-tested protocols and the underlying chemical principles that ensure success in a drug discovery setting.

The presence of the nitro group at the C5 position and the bromine atom at the C4 position significantly influences the reactivity of the imidazole ring. The nitro group is a powerful electron-withdrawing group, which acidifies the N-H proton and deactivates the ring towards electrophilic substitution, while activating it for nucleophilic aromatic substitution. The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These features have been exploited to develop potent compounds targeting infectious diseases, including tuberculosis and parasitic infections.

Part 1: N-Alkylation and N-Arylation Strategies

The functionalization of the imidazole nitrogen is a primary step in many synthetic routes. The choice of N-substituent is critical as it can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

N-Alkylation via Williamson Ether Synthesis Analogue

This protocol describes a robust method for the N-alkylation of this compound using a variety of alkyl halides. The reaction proceeds via an SN2 mechanism, where the deprotonated imidazole nitrogen acts as a nucleophile.

Protocol: Synthesis of 1-Alkyl-4-bromo-5-nitro-1H-imidazoles

Parameter Value Notes
Reactants This compound, Alkyl halide
Base Potassium carbonate (K2CO3)Anhydrous conditions are recommended.
Solvent Acetonitrile (CH3CN)A polar aprotic solvent is ideal.
Temperature 80 °C
Reaction Time 2-4 hoursMonitor by TLC.
Yield 70-90%

Step-by-Step Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Workflow for N-Alkylation

N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product imidazole 4-Bromo-5-nitro- 1H-imidazole reaction Reaction imidazole->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base K2CO3 base->reaction Base solvent Acetonitrile solvent->reaction Solvent temp 80 °C temp->reaction Heat workup Workup reaction->workup 1. Cool & Filter 2. Concentrate purification Purification workup->purification Column Chromatography product 1-Alkyl-4-bromo- 5-nitro-1H-imidazole purification->product

Caption: Workflow for N-alkylation of this compound.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.

Suzuki Cross-Coupling for C-C Bond Formation

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl moieties, which is a common strategy in the development of new drug candidates.

Protocol: Suzuki Coupling of 1-Alkyl-4-bromo-5-nitro-1H-imidazoles

Parameter Value Notes
Reactants 1-Alkyl-4-bromo-5-nitro-1H-imidazole, Arylboronic acid
Catalyst Pd(PPh3)4Other palladium catalysts can also be used.
Base Sodium carbonate (Na2CO3)An aqueous solution is typically used.
Solvent Toluene/Ethanol/WaterA biphasic solvent system is common.
Temperature 100 °C
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.
Yield 60-85%

Step-by-Step Procedure:

  • To a mixture of 1-alkyl-4-bromo-5-nitro-1H-imidazole (1.0 eq) and the corresponding arylboronic acid (1.5 eq) in a toluene/ethanol mixture, add an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • Degas the mixture with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the reaction mixture.

  • Heat the reaction at 100 °C for 12-24 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Suzuki Coupling Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product imidazole_Br 1-Alkyl-4-bromo- 5-nitro-1H-imidazole reaction Suzuki Coupling imidazole_Br->reaction boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->reaction catalyst Pd(PPh3)4 catalyst->reaction Catalyst base Na2CO3 base->reaction Base solvent Toluene/EtOH/H2O solvent->reaction Solvent temp 100 °C temp->reaction Heat product 1-Alkyl-4-aryl- 5-nitro-1H-imidazole reaction->product

Caption: General scheme for Suzuki cross-coupling of 1-alkyl-4-bromo-5-nitro-1H-imidazole.

Part 3: Denitration and Further Functionalization

While the nitro group is crucial for activating the imidazole ring and often contributes to the biological activity of the final compound, its removal can be a key step in certain synthetic pathways to access different chemical spaces. Reductive denitration is a common strategy.

Protocol: Reductive Denitration

Parameter Value Notes
Reactant 1-Alkyl-4-aryl-5-nitro-1H-imidazole
Reducing Agent Tin(II) chloride (SnCl2)
Solvent Ethanol (EtOH)
Temperature Reflux
Reaction Time 4-6 hours
Yield 50-70%

Step-by-Step Procedure:

  • Dissolve the 1-alkyl-4-aryl-5-nitro-1H-imidazole (1.0 eq) in ethanol.

  • Add tin(II) chloride (5.0 eq) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Conclusion

The derivatization of this compound offers a rich landscape for medicinal chemists. The protocols outlined in these application notes provide a solid foundation for the synthesis of diverse libraries of compounds. By strategically combining N-alkylation/arylation, palladium-catalyzed cross-coupling, and other functional group interconversions, researchers can efficiently explore the chemical space around this privileged scaffold to develop novel drug candidates with improved potency and pharmacokinetic profiles.

References

  • Synthesis and biological evaluation of novel 4-nitroimidazole derivatives as potential anti-tubercular agents. , RSC Advances, [Link]

  • Synthesis and antiparasitic activity of 5-nitroimidazole derivatives. , European Journal of Medicinal Chemistry, [Link]

  • Synthesis and biological evaluation of novel 5-nitroimidazole derivatives as potent antibacterial agents. , Bioorganic & Medicinal Chemistry Letters, [Link]

Application Note & Protocol: Regioselective Nitration of 4-Bromo-1H-imidazole for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the regioselective nitration of 4-bromo-1H-imidazole to synthesize 5-bromo-4-nitro-1H-imidazole, a key building block in the development of novel pharmaceutical agents, particularly nitroimidazole-based therapeutics.[1][2] The described methodology emphasizes safety, scalability, and high yield, addressing the needs of researchers in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the reaction's regioselectivity and provide detailed characterization data to ensure the synthesis of a high-purity final product.

Introduction: The Significance of Nitrated Imidazoles in Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[3] The introduction of a nitro group onto the imidazole ring often imparts unique pharmacological properties, including potent antimicrobial and antiparasitic activities.[3][4] Nitroimidazoles are particularly crucial in the development of drugs for treating infections caused by anaerobic bacteria and parasites.[3] The strategic placement of substituents on the imidazole ring is paramount for modulating efficacy and pharmacokinetic profiles. 4-bromo-1H-imidazole serves as a versatile starting material, and its regioselective nitration is a critical step in the synthesis of more complex and targeted therapeutic candidates.

Mechanistic Rationale: Directing Effects in Imidazole Nitration

The nitration of 4-bromo-1H-imidazole is an electrophilic aromatic substitution reaction.[5] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[6] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the nitronium ion.[6]

The regioselectivity of the nitration, yielding the 5-bromo-4-nitro-1H-imidazole isomer, is governed by the electronic properties of the imidazole ring and the directing effects of the bromo substituent. Imidazole itself is an electron-rich heterocycle, susceptible to electrophilic attack.[5] The bromine atom at the C4 position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para- director. In the context of the imidazole ring, the C5 position is electronically favored for electrophilic attack. This directing effect, combined with the inherent reactivity of the imidazole ring, leads to the preferential formation of the 5-bromo-4-nitro-1H-imidazole product.

Experimental Workflow and Key Parameters

The overall experimental workflow for the nitration of 4-bromo-1H-imidazole is depicted below. This process involves the careful addition of the starting material to a pre-cooled nitrating mixture, followed by a controlled reaction at elevated temperature, and subsequent product isolation through precipitation and filtration.

Nitration_Workflow A Prepare Nitrating Mixture (Conc. H₂SO₄ + Conc. HNO₃) B Cool Mixture to 0-5 °C A->B Exothermic C Slowly Add 4-bromo-1H-imidazole B->C Controlled Addition D Heat Reaction to 110 °C for 1 hr C->D Exothermic Control E Cool to Room Temp. D->E F Quench in Ice Water E->F Precipitation G Filter Precipitate F->G H Wash with Water G->H I Dry Product (5-bromo-4-nitro-1H-imidazole) H->I

Caption: Experimental workflow for the synthesis of 5-bromo-4-nitro-1H-imidazole.

The key quantitative parameters for this synthesis are summarized in the table below for a representative reaction scale.

ParameterValue
Starting Material 4-bromo-1H-imidazole
Reagent 1 Concentrated Sulfuric Acid (H₂SO₄)
Reagent 2 Concentrated Nitric Acid (HNO₃)
Stoichiometry (4-bromo-1H-imidazole:HNO₃) 1 : 1.1 molar equivalents
Reaction Temperature 110 °C
Reaction Time 1 hour
Typical Yield 87%

Detailed Experimental Protocol

This protocol is based on a successfully reported synthesis of 5-bromo-4-nitro-1H-imidazole.[7][8]

4.1. Reagents and Equipment

  • 4-bromo-1H-imidazole (C₃H₃BrN₂, MW: 146.97 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle with temperature control

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

4.2. Safety Precautions

  • General: This reaction involves highly corrosive and strong oxidizing agents and should be performed in a well-ventilated fume hood.[9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, must be worn at all times.[12][13]

  • Nitrating Mixture: The mixture of concentrated sulfuric and nitric acids is extremely corrosive and a powerful oxidizing agent.[10][12] It can cause severe burns upon contact with skin or eyes.[12] The preparation of the nitrating mixture is exothermic and should be done slowly in an ice bath.

  • Quenching: The addition of the reaction mixture to ice water is highly exothermic and must be done slowly and with caution to avoid splashing.

4.3. Step-by-Step Procedure

  • Preparation of the Nitrating Mixture: In a round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. Place the flask in an ice bath and allow it to cool to 0-5 °C.

  • Addition of Nitric Acid: While stirring, slowly add 0.947 mL (14.96 mmol) of concentrated nitric acid to the cold sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Addition of 4-bromo-1H-imidazole: To the cold nitrating mixture, slowly add 2.0 g (13.6 mmol) of 4-bromo-1H-imidazole in small portions. Ensure the temperature remains controlled during this exothermic addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C using a heating mantle. Maintain this temperature for 1 hour.

  • Cooling and Quenching: After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature (approximately 25 °C).[7][8]

  • Precipitation: Slowly and carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice water. A white solid will precipitate.[7][8]

  • Isolation of the Product: Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with cold deionized water and then dry it under vacuum to obtain the final product, 5-bromo-4-nitro-1H-imidazole.

Characterization of the Final Product

The identity and purity of the synthesized 5-bromo-4-nitro-1H-imidazole can be confirmed by various analytical techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the product in DMSO-d₆ is expected to show a singlet at approximately 7.99 ppm, corresponding to the single proton on the imidazole ring.[7][8]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode should show a peak at m/z 191, corresponding to the [M-H]⁻ ion of the product.[7][8]

  • Melting Point: The melting point of 5-bromo-4-nitro-1H-imidazole is reported to be in the range of 281-282 °C with decomposition.[8]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is significantly lower than expected, ensure that the reaction temperature was maintained at 110 °C for the full hour. Incomplete reaction is a common cause of low yield. Also, verify the quality and concentration of the nitric and sulfuric acids.

  • Dark-colored Product: The formation of a dark-colored product may indicate side reactions or decomposition. This can be minimized by maintaining careful temperature control during the addition of reagents and the reaction itself. The quenching step should also be performed slowly to avoid excessive heat generation.

  • Product Solubility: 5-bromo-4-nitro-1H-imidazole has low solubility in water, which facilitates its precipitation during the workup. If the product does not precipitate readily, it may be due to an insufficient volume of ice water or incomplete reaction.

Conclusion

The protocol detailed in this application note provides a reliable and high-yielding method for the synthesis of 5-bromo-4-nitro-1H-imidazole. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can confidently produce this valuable pharmaceutical intermediate for further elaboration in drug discovery programs. The provided characterization data serves as a benchmark for ensuring the quality and purity of the final compound.

References

  • YouTube. Nitration reaction safety. [Link]

  • Google Patents.
  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • VelocityEHS. Nitric Acid Safety Tips & Health Hazards. [Link]

  • University of Washington Environmental Health & Safety. NITRIC ACID SAFETY. [Link]

  • Chem Eazy. Characteristic Reactions of Imidazole. [Link]

  • Semantic Scholar. Nitration of imidazoles with various nitrating agents. [Link]

  • Eureka | Patsnap. Processes for nitration of N-substituted imidazoles. [Link]

  • IntechOpen. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. [Link]

  • Nevada Technical Associates, Inc. Nitric Acid Safety Tips for the Workplace. [Link]

  • International Journal of Engineering Research & Technology. Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. [Link]

  • National Center for Biotechnology Information. Supplementary Material. [Link]

  • Der Pharma Chemica. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • Google Patents.
  • ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

  • ACS Publications. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. [Link]

  • National Center for Biotechnology Information. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. [Link]

  • Unacademy. Notes on Electrophilic Substitution Mechanism in Nitration. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]

  • SpectraBase. Imidazole, 1-(4-nitrobenzyl)- - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubMed. Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. [Link]

  • ResearchGate. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized 5-Nitroimidazoles

The 5-nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activity against anaerobic bacteria and protozoa.[1][2] The discovery of metronidazole decades ago paved the way for a class of drugs indispensable in treating infections caused by pathogens like Trichomonas vaginalis, Entamoeba histolytica, and Giardia intestinalis.[1] Beyond their established anti-infective roles, functionalized nitroimidazoles are being explored for other therapeutic applications, including as radiosensitizers in cancer therapy and for the treatment of multidrug-resistant tuberculosis.[3][4]

The strategic functionalization of the nitroimidazole core is paramount to modulating its biological activity, selectivity, and pharmacokinetic properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise installation of diverse molecular fragments onto the imidazole ring.[5] This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 4-bromo-5-nitro-1H-imidazole, a key building block for the synthesis of novel 4-substituted-5-nitroimidazole derivatives.

Understanding the Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is governed by the electronic properties of the imidazole ring, which is significantly influenced by the electron-withdrawing nitro group at the 5-position. This electronic feature makes the C4-Br bond susceptible to oxidative addition to a Pd(0) catalyst, the initial step in the catalytic cycle of most cross-coupling reactions. The acidic nature of the N-H proton of the imidazole ring also needs to be considered, as it can be deprotonated by the bases typically used in these reactions. While this can sometimes lead to catalyst inhibition through the formation of unreactive imidazole-palladium complexes, N-protection is often not strictly necessary, and the appropriate choice of base and reaction conditions can circumvent this issue.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6] In the context of this compound, this reaction provides a direct route to 4-aryl- and 4-heteroaryl-5-nitro-1H-imidazoles, which are of significant interest in drug discovery.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium source, such as Pd(PPh₃)₂Cl₂ or Pd(dppf)Cl₂, and a suitable ligand is crucial. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle. For Suzuki couplings of heteroaryl halides, phosphine ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often effective.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often employed to dissolve both the organic and inorganic reagents.

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate by facilitating the transfer of the base into the organic phase.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a similar procedure for the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole.[8]

Reagents and Materials:

  • This compound

  • Phenylboronic acid

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Water (degassed)

  • 1,4-Dioxane (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrabutylammonium bromide (1.0 mmol).

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine this compound, phenylboronic acid, K2CO3, TBAB, and Pd(PPh3)2Cl2 atmosphere Establish Inert Atmosphere (N2 or Ar) reagents->atmosphere solvent Add Degassed Dioxane and Water atmosphere->solvent heat Heat to 80-90 °C with Stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc & H2O, Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: Workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper.[9][10] This reaction is particularly valuable for synthesizing 4-alkynyl-5-nitro-1H-imidazoles, which can serve as versatile intermediates for further transformations or as biologically active compounds themselves.

Causality Behind Experimental Choices
  • Catalyst System: The classic Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or a non-polar solvent like toluene is commonly used.

  • Microwave Irradiation: The use of microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[1]

Experimental Protocol: Microwave-Assisted Sonogashira Coupling of this compound with Phenylacetylene

This protocol is based on the microwave-assisted Sonogashira coupling of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole.[1]

Reagents and Materials:

  • This compound

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene

  • Microwave vial

  • Magnetic stirrer

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Add toluene (5 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 2: Sonogashira Coupling General Mechanism

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) HC≡CR HC≡CR HC≡CR->Cu-C≡CR Cu(I), Base Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Cu-C≡CR

Caption: Simplified catalytic cycle for Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] This reaction allows for the coupling of an aryl halide with an amine, providing a powerful method for the synthesis of 4-amino-5-nitro-1H-imidazoles.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium precursor and ligand is critical for a successful Buchwald-Hartwig amination. Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are often used in combination with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Representative Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine

This is a general protocol and may require optimization for specific substrates.

Reagents and Materials:

  • This compound

  • Primary amine (e.g., aniline or benzylamine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or glovebox

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary

Coupling ReactionKey ReagentsTypical ConditionsProduct Class
Suzuki-Miyaura Arylboronic acid, Pd(PPh₃)₂Cl₂, K₂CO₃Dioxane/H₂O, 80-90 °C4-Aryl-5-nitro-1H-imidazoles
Sonogashira Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NToluene, 120 °C (Microwave)4-Alkynyl-5-nitro-1H-imidazoles
Buchwald-Hartwig Amine, Pd₂(dba)₃, XPhos, NaOtBuToluene, 100-110 °C4-Amino-5-nitro-1H-imidazoles

Troubleshooting

  • Low Yield:

    • Suzuki/Sonogashira: Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation. The quality of the boronic acid is also crucial.

    • Buchwald-Hartwig: The reaction is highly sensitive to air and moisture. Ensure strictly anhydrous and anaerobic conditions. The purity of the amine and the strength of the base are critical.

  • Side Reactions:

    • Debromination: This can be a side reaction in Suzuki couplings. Using a milder base or a different ligand/palladium source can sometimes mitigate this.

    • Homocoupling of Alkynes (Glaser coupling) in Sonogashira: This can occur if oxygen is present. Thorough degassing is essential.

  • No Reaction:

    • Check the activity of the palladium catalyst.

    • For Buchwald-Hartwig, consider a different ligand-base combination.

Conclusion

Palladium-catalyzed cross-coupling reactions offer a powerful and modular approach for the synthesis of a diverse range of 4-substituted-5-nitro-1H-imidazoles from this compound. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as a starting point for the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.

References

  • Chadha, R., & Bhalla, Y. (2003). Medicinal significance of nitroimidazoles. Indian Journal of Pharmaceutical Sciences, 65(1), 1-8.
  • Saadeh, H. A., Al-Zoubi, R. M., Al-Masoudi, N. A., & Al-Jaidi, A. A. (2010). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 15(1), 314-323. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. In Palladium-Catalyzed C-N Cross-Coupling Reactions (pp. 1-14). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Juspin, T., Zink, L., Crozet, M. D., Terme, T., & Vanelle, P. (2011). High functionalization of 5-nitro-1H-imidazole derivatives: the TDAE approach. Molecules, 16(8), 6883-6893. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides and pseudohalides. Chemical Science, 2(1), 27-50.
  • Gupta, R., Sharma, S., Singh, R., Vishwakarma, R. A., Mignani, S., & Singh, P. P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(5), 561. [Link]

  • Researches and applications of nitroimidazole heterocycles in medicinal chemistry. (2020). European Journal of Medicinal Chemistry, 187, 111942.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • A one-pot regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole under microwave heating was developed. (n.d.).
  • Buchwald-Hartwig Amin
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018). ACS Omega, 3(11), 15637-15644. [Link]

  • Buchwald–Hartwig amin
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2012). In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. IntechOpen.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts.
  • 5-BROMO-4-NITRO-1H-IMIDAZOLE. (n.d.). ChemicalBook.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters, 16(2), 500-503.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(11), 2329-2342.

Sources

Application Notes and Protocols for the Functionalization of the Imidazole Ring in 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Nitroimidazoles in Drug Discovery

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Compounds bearing this heterocyclic core have demonstrated significant efficacy as antibacterial, antiprotozoal, and antitubercular agents.[1] The mechanism of action is often attributed to the reductive bioactivation of the nitro group under hypoxic conditions, leading to the generation of reactive nitrogen species that induce cellular damage in pathogenic microorganisms.[1] The functionalization of the nitroimidazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, enabling the development of next-generation therapeutics with improved potency, selectivity, and reduced toxicity.

4-Bromo-5-nitro-1H-imidazole is a versatile synthetic intermediate that offers multiple avenues for chemical elaboration. The presence of a bromine atom at the C4 position provides a handle for palladium-catalyzed cross-coupling reactions, while the acidic N-H proton allows for facile N-alkylation. Furthermore, the electron-deficient nature of the imidazole ring, a consequence of the strongly electron-withdrawing nitro group, activates the C4 position for nucleophilic aromatic substitution. This application note provides a comprehensive guide to the key functionalization strategies for this compound, complete with detailed, field-proven protocols and an analysis of the underlying chemical principles.

Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic endeavor. This compound can be efficiently prepared from the commercially available 4-bromo-1H-imidazole via electrophilic nitration.

Protocol 1: Synthesis of this compound[2][3]

Materials:

  • 4-Bromo-1H-imidazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Buchner Funnel and Filter Paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid (20 mL).

  • Cool the sulfuric acid to 0 °C in an ice bath.

  • Slowly add 4-bromo-1H-imidazole (2.0 g, 13.6 mmol) to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.

  • Once the 4-bromo-1H-imidazole has dissolved, slowly add concentrated nitric acid (0.947 mL, 14.96 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 110 °C and stir for 1 hour.

  • Cool the reaction mixture to room temperature and then carefully pour it into 200 mL of ice water with vigorous stirring.

  • A white precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL).

  • Dry the product under vacuum to afford this compound as a white solid.

Expected Yield: 87%[2][3] Characterization: ¹H NMR (300 MHz, DMSO-d₆) δ 7.99 (s, 1H).[2][3]

Functionalization Strategies for the this compound Scaffold

The strategic placement of the bromo and nitro substituents on the imidazole ring allows for a diverse range of chemical transformations. The following sections detail the protocols for key functionalization reactions.

N-Alkylation of the Imidazole Ring

The acidic proton on the imidazole nitrogen can be readily removed by a base, and the resulting imidazolate anion can be alkylated with various electrophiles. Regioselectivity can be an issue in the N-alkylation of substituted imidazoles; however, for this compound, alkylation is expected to occur predominantly at the N1 position due to steric hindrance from the adjacent nitro group.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol).

  • Add anhydrous DMF or MeCN (5 mL).

  • Add potassium carbonate (1.5 mmol) or sodium hydride (1.1 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylating Agent Base Solvent Temperature (°C) Typical Yield (%)
Methyl IodideK₂CO₃MeCN6085-95
Ethyl BromoacetateK₂CO₃MeCN6090-98
Benzyl BromideNaHDMFRT80-90

Table 1: Representative Conditions for N-Alkylation of this compound.

Palladium-Catalyzed Cross-Coupling Reactions at the C4 Position

The carbon-bromine bond at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is highly valuable for the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.

Materials:

  • N-protected this compound (e.g., N-trityl or N-SEM)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dioxane/Water or Toluene/Water solvent mixture

  • Round-bottom flask or microwave vial

  • Inert atmosphere

Procedure:

  • In a reaction vessel, combine the N-protected this compound (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ 2 mol%, Pd(PPh₃)₄ 5 mol%), and ligand (e.g., PPh₃ 4 mol%).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol).

  • Add the degassed solvent mixture (e.g., Dioxane/Water 4:1, 5 mL).

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture at 80-100 °C until completion (monitored by TLC or LC-MS). Microwave irradiation can also be employed to accelerate the reaction.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Arylboronic Acid Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10075-85
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂O9080-90
3-Pyridylboronic acidPdCl₂(dppf)K₃PO₄DMF11065-75

Table 2: Representative Conditions for Suzuki-Miyaura Coupling.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted heterocycles.[5]

Materials:

  • N-protected this compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous THF or DMF

  • Inert atmosphere

Procedure:

  • To a dry reaction vessel, add the N-protected this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent (THF or DMF, 5 mL) and the amine base (Et₃N or DIPEA, 2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature or heat to 50-70 °C until completion.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Terminal Alkyne Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NDMF6080-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHFRT85-95
Propargyl alcoholPdCl₂(PPh₃)₂/CuIDIPEADMF5070-80

Table 3: Representative Conditions for Sonogashira Coupling.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6]

Materials:

  • N-protected this compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Add the N-protected this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (Toluene or Dioxane, 5 mL).

  • Seal the vessel and heat the reaction to 80-110 °C until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the product by column chromatography.

Amine Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
AnilinePd₂(dba)₃/XPhosNaOtBuToluene10070-85
MorpholinePd(OAc)₂/BINAPCs₂CO₃Dioxane11075-90
BenzylaminePd(OAc)₂/SPhosNaOtBuToluene9065-80

Table 4: Representative Conditions for Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing effect of the nitro group at the C5 position activates the C4 position for nucleophilic aromatic substitution, allowing for the displacement of the bromide by various nucleophiles.

Materials:

  • This compound

  • Thiol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Anhydrous DMF or DMSO

  • Inert atmosphere

Procedure:

  • To a solution of the thiol (1.1 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add the base (K₂CO₃, 1.5 mmol or NaOH, 1.2 mmol).

  • Stir the mixture for 15 minutes at room temperature to form the thiolate.

  • Add this compound (1.0 mmol).

  • Heat the reaction mixture to 60-80 °C until the reaction is complete.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Thiol Base Solvent Temperature (°C) Typical Yield (%)
ThiophenolK₂CO₃DMF8085-95
EthanethiolNaOHDMSO6075-85
2-MercaptobenzimidazoleK₂CO₃DMF9080-90

Table 5: Representative Conditions for SₙAr with Thiolates.

Reduction of the Nitro Group

The nitro group can be reduced to an amino group, which can then be further functionalized. This transformation opens up another avenue for creating diverse libraries of imidazole derivatives.

Materials:

  • Functionalized 5-nitro-1H-imidazole derivative

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

Procedure:

  • Dissolve the 5-nitro-1H-imidazole derivative (1.0 mmol) in MeOH or EtOH (10 mL).

  • Carefully add Pd/C (10 mol%).

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then pressurize to the desired pressure (typically 1-4 atm).

  • Stir the reaction at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the system and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate to obtain the amino-imidazole product, which can often be used in the next step without further purification.

Workflow Visualization

The following diagrams illustrate the key functionalization pathways for this compound.

Functionalization_Workflow start 4-Bromo-1H-imidazole A This compound start->A Nitration B N-Alkyl-4-bromo-5-nitro-1H-imidazole A->B N-Alkylation C 4-Aryl-5-nitro-1H-imidazole A->C Suzuki-Miyaura Coupling D 4-Alkynyl-5-nitro-1H-imidazole A->D Sonogashira Coupling E 4-Amino-5-nitro-1H-imidazole A->E Buchwald-Hartwig Amination F 4-Thioether-5-nitro-1H-imidazole A->F SNAr G 4-Substituted-5-amino-1H-imidazole C->G Nitro Reduction D->G Nitro Reduction E->G Nitro Reduction F->G Nitro Reduction

Caption: Key functionalization pathways of this compound.

Cross_Coupling_Overview substrate This compound (N-Protected) suzuki Suzuki-Miyaura (C-C Bond Formation) substrate->suzuki sonogashira Sonogashira (C-C Bond Formation) substrate->sonogashira buchwald Buchwald-Hartwig (C-N Bond Formation) substrate->buchwald product_aryl 4-Aryl-5-nitro-1H-imidazole suzuki->product_aryl product_alkynyl 4-Alkynyl-5-nitro-1H-imidazole sonogashira->product_alkynyl product_amino 4-Amino-5-nitro-1H-imidazole buchwald->product_amino boronic_acid Ar-B(OH)₂ boronic_acid->suzuki alkyne R-C≡CH alkyne->sonogashira amine R₂NH amine->buchwald

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of functionalized nitroimidazole derivatives. The methodologies outlined in this application note provide a robust toolkit for researchers in drug discovery and development to access a wide array of novel compounds. The strategic application of N-alkylation, palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and nitro group reduction allows for the systematic exploration of the chemical space around the nitroimidazole core. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the application of these functionalization strategies to the synthesis of complex natural products and novel therapeutic agents.

References

  • Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Surrey, A. R. (1949). The Synthesis of 1-Aryl-5-nitro-1H-imidazoles. Journal of the American Chemical Society, 71(10), 3354–3355.
  • LookChem. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • ResearchGate. (n.d.). Scope and Mechanistic Limitations of a Sonogashira Coupling Reaction on an Imidazole Backbone. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Royal Society of Chemistry. (2018). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 20(18), 4293-4298. [Link]

  • Kamal, A., & Ali, M. M. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(21), 6645. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

Sources

Application Notes and Protocols for the Laboratory Scale Synthesis of 4-Bromo-5-nitro-1H-imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-bromo-5-nitro-1H-imidazole and its subsequent derivatization. Nitroimidazoles are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry, serving as foundational scaffolds for antimicrobial and antiparasitic agents.[1] this compound, in particular, is a versatile synthetic intermediate, featuring two key functional handles: a nitro group that modulates electronic properties and biological activity, and a bromine atom that allows for further molecular elaboration through cross-coupling reactions.[2] This guide details field-proven protocols for the initial nitration, subsequent N-alkylation, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, safety considerations, and characterization data are thoroughly discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

The imidazole ring is a privileged structure in numerous biologically active molecules.[2] The introduction of a nitro group can confer specific therapeutic properties, as seen in drugs like metronidazole.[1] The this compound scaffold (CAS 6963-65-1) is of particular strategic importance.[3] The bromine atom acts as a versatile functional handle, enabling the introduction of diverse molecular fragments via modern synthetic methodologies, thereby facilitating the exploration of structure-activity relationships (SAR).[2][4] This document provides detailed procedures for synthesizing the core scaffold and diversifying it at two key positions: the imidazole nitrogen (N-1) and the bromine-bearing carbon (C-4).

Synthesis of the Core Intermediate: this compound

The synthesis of the title compound is achieved through the electrophilic nitration of 4-bromo-1H-imidazole. The potent electron-withdrawing nature of the nitro group deactivates the imidazole ring, necessitating strong acidic conditions to generate the required electrophile, the nitronium ion (NO₂⁺).[5]

Mechanistic Rationale

The reaction proceeds via electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form NO₂⁺. The 4-bromo-1H-imidazole, despite being deactivated by the bromine atom, attacks the nitronium ion to form a sigma complex, which then rearomatizes by losing a proton to yield the final product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[6][7]

Experimental Protocol

Reaction: Nitration of 4-Bromo-1H-imidazole.[6][8]

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, carefully add concentrated sulfuric acid (20 mL).

  • Reaction Setup: Place the flask in a heating mantle situated within a fume hood. Begin stirring and cool the sulfuric acid in an ice bath.

  • Substrate Addition: Slowly add 4-bromo-1H-imidazole (2.0 g, 13.6 mmol).[6] Some warming may be observed. Allow the mixture to stir until the solid is fully dissolved.

  • Nitrating Agent Addition: While maintaining cooling, slowly and dropwise add concentrated nitric acid (0.947 mL, 14.96 mmol) to the reaction mixture.[6] The addition should be controlled to keep the internal temperature below 20 °C.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 110 °C for 1 hour.[6][8] The color of the solution will darken.

  • Quenching and Precipitation: After 1 hour, turn off the heat and allow the mixture to cool to room temperature (approx. 25 °C).[6] In a separate large beaker, prepare 200 mL of ice-cold water.

  • Product Isolation: Very slowly and carefully, pour the reaction mixture into the beaker of ice water with vigorous stirring. A white to pale yellow solid will precipitate.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove residual acid.

  • Drying: Dry the solid under vacuum to a constant weight. The expected product is 5-bromo-4-nitroimidazole as a white solid.[6]

Expected Results & Characterization
ParameterExpected ValueSource
Yield ~2.3 g (87%)[6][8]
Appearance White to pale yellow solid[6]
Melting Point 281-282 °C (decomposes)[8]
¹H NMR (300 MHz, DMSO-d₆) δ 7.99 (s, 1H)[6][8]
Mass Spec (ESI-) m/z 191 ([M-H]⁻)[6][8]
Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge flask with conc. H₂SO₄ B Add 4-Bromo-1H-imidazole A->B C Slowly add conc. HNO₃ at <20°C B->C D Heat to 110°C for 1 hour C->D E Cool to room temperature D->E F Pour into 200 mL ice water E->F G Filter precipitated solid F->G H Wash with cold H₂O G->H I Dry under vacuum H->I

Caption: Workflow for the nitration of 4-bromo-1H-imidazole.

Derivatization at the N-1 Position: N-Alkylation

The acidic proton on the imidazole nitrogen provides a straightforward handle for N-alkylation. This reaction introduces substituents that can significantly modulate the compound's physicochemical properties, such as solubility and metabolic stability.

Mechanistic Rationale

The reaction is a nucleophilic substitution (typically Sₙ2). A base is used to deprotonate the N-1 position of the imidazole ring, forming a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming a new N-C bond. The choice of base and solvent is critical for achieving high yields.[9][10] Aprotic polar solvents like acetonitrile or DMF are preferred as they effectively solvate the counter-ion of the base without hindering the nucleophilicity of the anion.

General Protocol for N-Alkylation
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (or DMF), add a suitable base (e.g., K₂CO₃, 1.5 - 2.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., ethyl bromoacetate, methyl iodide; 1.1 - 1.2 eq) to the suspension.

  • Reaction Conditions: Stir the mixture at room temperature or heat to 60 °C.[9][10] Heating can significantly improve reaction rates and yields.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The crude residue can be purified by recrystallization or flash column chromatography on silica gel to afford the pure N-alkylated product.

Reaction Conditions and Yields
Alkylating AgentBaseSolventTemp.Yield (%)Source
Ethyl bromoacetateK₂CO₃Acetonitrile60 °C66-85%[9][10]
Methyl IodideK₂CO₃DMFRTGood[11]
Various Alkyl HalidesK₂CO₃ / KOHDMSO / DMFRT - 60 °C30-96%[9][10]

Note: Yields are highly dependent on the specific substrate and alkylating agent used.

N-Alkylation Workflow

G reagents This compound Base (e.g., K₂CO₃) Alkylating Agent (R-X) process Solvent (e.g., ACN, DMF) Stir at RT or 60°C reagents->process product 1-Alkyl-4-bromo-5-nitro-1H-imidazole process->product

Caption: General scheme for N-alkylation of the imidazole core.

Derivatization at the C-4 Position: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C-4 position is an excellent handle for forming new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[12] This allows for the introduction of aryl, heteroaryl, or vinyl groups, dramatically increasing molecular complexity.

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[12][13]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the N-protected bromo-nitro-imidazole, forming a Pd(II) complex.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

A critical consideration is the potential for a side reaction known as debromination or hydrodehalogenation, where the bromine is replaced by a hydrogen atom.[14] Careful selection of the catalyst, ligand, base, and solvent system is crucial to minimize this pathway.[14] Protecting the imidazole nitrogen is often beneficial to prevent catalyst inhibition.[14]

General Protocol for Suzuki-Miyaura Coupling
  • Inert Atmosphere: Set up the reaction in an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: To the flask, add the N-protected this compound (1.0 eq), the boronic acid or ester (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[15]

  • Heating: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L₂ pdiibromo R¹-Pd(II)L₂-Br pd0->pdiibromo Oxidative Addition oxadd Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiibromo->pdiir Transmetalation transmet Transmetalation pdiir->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pdiir->r1r2 redelim Reductive Elimination r1br R¹-Br (Bromo-imidazole) r1br->pdiibromo r2by2 R²-B(OH)₂ (Boronic Acid) r2by2->pdiir base Base base->pdiibromo

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Safety and Handling

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Add reagents slowly to control exothermic reactions.

  • Brominated Compounds: Bromo-imidazoles are potentially harmful if swallowed, inhaled, or in contact with skin.[3] Avoid generating dust.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and toxic. Handle under inert atmospheres where required and in well-ventilated areas.

  • Palladium Catalysts: Palladium catalysts are expensive and can be pyrophoric. Handle with care.

References

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.
  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl- 1H-imidazole. (2023). SynOpen. Retrieved from [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Medicinal Significance of Nitroimidazoles. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. (n.d.). RSC Publishing. Retrieved from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions. (n.d.). Retrieved from [Link]

  • Processes for nitration of N-substituted imidazoles. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (n.d.). DNDi. Retrieved from [Link]

  • Nitration of imidazoles. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its synthesis. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high yields and purity in your experiments.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The most common synthetic route involves the electrophilic nitration of 4-Bromo-1H-imidazole using a mixture of concentrated nitric acid and sulfuric acid. While this method is widely used, it presents several challenges that can impact yield, purity, and safety. The primary difficulties include controlling regioselectivity, minimizing side reactions, and purifying the final product from its constitutional isomer and other impurities. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of side products. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The nitration of the deactivated 4-Bromo-1H-imidazole ring requires forcing conditions.

    • Solution: Ensure the reaction is heated appropriately, typically around 110°C, for at least one hour.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of completion.

  • Suboptimal Nitrating Mixture:

    • Cause: Incorrect ratio or concentration of nitric and sulfuric acids. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

    • Solution: Use concentrated acids and prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid while cooling in an ice bath.[3] A common ratio is approximately 1:1 (v/v), but this can be optimized.[3]

  • Formation of Byproducts:

    • Cause: The primary cause of low yield is often the formation of the undesired constitutional isomer, 4-nitro-5-bromo-1H-imidazole, as well as potential di-nitration products.

    • Solution: Refer to the detailed discussion on regioselectivity (Issue 2) and side reactions (Issue 3) below to minimize the formation of these impurities.

Issue 2: Poor Regioselectivity and Formation of the 4-Nitro-5-bromo Isomer

Question: I am observing a significant amount of an isomeric byproduct in my reaction mixture. How can I control the regioselectivity to favor the formation of this compound?

Answer: The formation of the constitutional isomer, 4-nitro-5-bromo-1H-imidazole, is the most significant challenge in this synthesis. The directing effects of the bromo and the imidazole nitrogen atoms influence the position of nitration.

  • Understanding the Directing Effects:

    • The bromine atom is an ortho-, para- director, but deactivating.

    • In the acidic reaction medium, the imidazole ring is protonated, which strongly deactivates the ring towards electrophilic substitution. The nitration will occur on the unprotonated imidazole.

    • The interplay of these electronic effects and steric hindrance determines the final product ratio.

  • Strategies to Enhance Regioselectivity:

    • Temperature Control: While higher temperatures are needed to drive the reaction, excessively high temperatures may decrease selectivity. It is crucial to maintain a consistent and controlled temperature throughout the reaction.

    • Order of Functionalization: The described synthesis nitrates a pre-brominated imidazole. An alternative approach could be the bromination of a pre-nitrated imidazole. However, the literature more commonly supports the nitration of 4-bromo-1H-imidazole.

    • Protecting Groups: For more complex syntheses, protection of the imidazole nitrogen can be employed to alter the electronic properties of the ring and influence the regioselectivity of subsequent electrophilic substitution.[4]

Issue 3: Presence of Di-substituted or Other Side Products

Question: Besides the constitutional isomer, what other side products might be forming, and how can I prevent them?

Answer: Over-nitration and other side reactions can occur, especially under harsh conditions.

  • Di-nitration:

    • Cause: The reaction conditions are forcing enough that a second nitro group can potentially be added to the imidazole ring, although this is less common due to the deactivating nature of the first nitro group and the bromine atom.

    • Prevention: Carefully control the stoichiometry of the nitrating agent. Use a slight excess of nitric acid, but avoid a large excess.[1][2] Maintain the recommended reaction temperature and time; prolonged reaction times at high temperatures can promote over-nitration.

  • Degradation:

    • Cause: Imidazole rings can be susceptible to degradation under strongly acidic and oxidative conditions at high temperatures.

    • Prevention: Adhere to the established reaction parameters. Avoid unnecessarily high temperatures or extended reaction times.

Issue 4: Difficulty in Purifying the Final Product

Question: I am struggling to separate the desired this compound from its isomer and other impurities. What purification methods do you recommend?

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Precipitation and Filtration:

    • The standard workup involves quenching the reaction mixture in ice water, which causes the product to precipitate.[1][2] This is an effective initial purification step, but may not be sufficient to remove all of the isomeric impurity.

  • Recrystallization:

    • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent system in which the desired product and the isomeric impurity have different solubilities.

    • Recommended Solvents: While specific solvent systems for this separation are not extensively reported, you can screen various solvents. A common approach is to use a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures. Ethanol/water or isopropanol/water mixtures are good starting points.

  • Column Chromatography:

    • Rationale: If recrystallization is ineffective, column chromatography is the next logical step. The separation of isomers with similar polarities requires careful optimization of the stationary and mobile phases.

    • Recommended Conditions:

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient elution with a non-polar solvent like hexane and a more polar solvent like ethyl acetate is recommended. Start with a low polarity mixture and gradually increase the polarity. An alternative system could be dichloromethane/methanol.[5]

      • TLC Monitoring: Before running a column, optimize the solvent system using TLC to achieve good separation between the spots corresponding to the desired product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take during this synthesis?

A1: The nitration of imidazoles involves highly corrosive and reactive reagents and is an exothermic reaction. Strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[6]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling toxic fumes of nitric acid and nitrogen oxides.[6]

  • Handling of Acids:

    • Always add acid to water, not the other way around, when preparing solutions.

    • When preparing the nitrating mixture, add the nitric acid slowly to the sulfuric acid while cooling in an ice bath to dissipate the heat generated.[3]

  • Temperature Control: Use an appropriate cooling bath (e.g., ice-water) and monitor the reaction temperature closely with a thermometer. A runaway reaction can occur if the temperature is not controlled.[7]

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice or ice-water with vigorous stirring.[7] This dilutes the acids and dissipates the heat of dilution.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of spectroscopic and physical methods should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For this compound, you should expect a singlet in the aromatic region. The exact chemical shift will depend on the solvent used. A reported value is around 7.99 ppm in DMSO-d₆.[1][2] The presence of a second singlet in this region could indicate the presence of the 4-nitro-5-bromo isomer.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your product. For this compound, the expected [M-H]⁻ ion is at m/z 191.[1][2]

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (around 281-282 °C with decomposition).[2] A broad melting range suggests the presence of impurities.

Q3: Are there any alternative synthetic routes to this compound?

A3: While the nitration of 4-bromo-1H-imidazole is the most direct route, other strategies exist, primarily for related substituted imidazoles. These often involve multi-step sequences with protecting groups to ensure regioselectivity.[4] For many applications, optimizing the direct nitration method is the most practical approach.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on literature reports.[1][2] Optimization may be required.

Materials:

  • 4-Bromo-1H-imidazole

  • Concentrated Nitric Acid (≥65%)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant stirring, add 0.95 mL of concentrated nitric acid to the sulfuric acid.

  • Once the nitrating mixture has cooled, add 2.0 g of 4-Bromo-1H-imidazole in small portions, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to 110 °C and maintain this temperature for 1 hour.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water (approximately 200 mL).

  • Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring.

  • A white solid should precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the solid product, preferably in a vacuum oven.

Purification by Recrystallization (General Procedure)
  • Choose a suitable solvent or solvent pair (e.g., ethanol/water).

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If necessary, hot filter the solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry.

Visualizing the Synthesis and Challenges

Synthetic Pathway

Synthesis 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole This compound This compound 4-Bromo-1H-imidazole->this compound HNO₃, H₂SO₄, 110°C

Caption: Synthesis of this compound.

Potential Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 4-Bromo-1H-imidazole 4-Bromo-1H-imidazole This compound This compound 4-Bromo-1H-imidazole->this compound Desired Product 4-Nitro-5-bromo-1H-imidazole 4-Nitro-5-bromo-1H-imidazole 4-Bromo-1H-imidazole->4-Nitro-5-bromo-1H-imidazole Constitutional Isomer Di-nitro Product Di-nitro Product 4-Bromo-1H-imidazole->Di-nitro Product Over-nitration

Caption: Potential side reactions in the synthesis.

References

  • Nitration reaction safety. (2024, June 7). YouTube. Retrieved December 31, 2025, from [Link]

  • Nitrating mixture. (2015, October 10). Sciencemadness Wiki. Retrieved December 31, 2025, from [Link]

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009, May 7). ACS Publications. Retrieved December 31, 2025, from [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved December 31, 2025, from [Link]

  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. KBR. Retrieved December 31, 2025, from [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved December 31, 2025, from [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved December 31, 2025, from [Link]

  • This compound. PubChem. Retrieved December 31, 2025, from [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2018, August 28). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Nitration and aromatic reactivity. (1971). ScienceDirect. Retrieved December 31, 2025, from [Link]

  • Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles. (2017). Beilstein Journal of Organic Chemistry. Retrieved December 31, 2025, from [Link]

  • Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. (2011). PubMed. Retrieved December 31, 2025, from [Link]

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. (2025, August 6). ResearchGate. Retrieved December 31, 2025, from [Link]

  • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. (1987). Journal of the Chemical Society, Perkin Transactions 1. Retrieved December 31, 2025, from [Link]

  • 5-Bromo-4-Nitro-1H-Imidazole. Axios Research. Retrieved December 31, 2025, from [Link]

Sources

Technical Support Center: Purification of 4-Bromo-5-nitro-1H-imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this valuable synthetic intermediate in high purity through recrystallization. Here, we will address common challenges and frequently asked questions, moving beyond a simple procedural outline to explain the rationale behind each step. Our goal is to empower you with the knowledge to not only execute this purification successfully but also to troubleshoot and adapt the methodology to your specific experimental context.

I. Understanding the Compound: Physicochemical Properties

Before delving into the purification protocol, a thorough understanding of the physicochemical properties of this compound is paramount. These properties dictate its behavior in different solvent systems and are the foundation upon which a successful recrystallization strategy is built.

PropertyValueSource
Molecular Formula C₃H₂BrN₃O₂[1]
Molecular Weight 191.97 g/mol [1]
Appearance Off-white to brownish crystalline solid[2]
Melting Point 281-282 °C (decomposes)[3]
Solubility Limited in water; enhanced in DMSO, ethanol, and acetone.[2]

II. Troubleshooting Guide: A Proactive Approach to Recrystallization

Recrystallization, while a powerful purification technique, can sometimes present challenges. This section is designed to help you anticipate and resolve common issues encountered during the purification of this compound.

Q1: My crude product is an oily or tar-like substance and won't crystallize. What should I do?

A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a crystalline solid. This typically occurs when the solute is highly impure or when the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture.

  • Underlying Cause & Solution:

    • High Impurity Load: A significant presence of impurities can depress the melting point of your compound and inhibit crystal lattice formation.

      • Actionable Advice: Before attempting recrystallization, consider a preliminary purification step. A simple filtration of the crude product dissolved in a suitable solvent can remove insoluble impurities. If the crude material is highly colored, a charcoal treatment can be effective. To do this, dissolve the crude product in a minimum of hot solvent, add a small amount of activated charcoal, and heat for a short period. Hot-filter the solution to remove the charcoal and then proceed with the recrystallization.

    • Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, preventing it from precipitating out.

      • Actionable Advice: Re-evaluate your solvent system. If you are using a single solvent, try a mixed-solvent system. For instance, dissolve the oily product in a small amount of a "good" solvent (one in which it is highly soluble, like ethanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, like water or hexane) dropwise until you observe persistent turbidity. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q2: I've followed the cooling procedure, but no crystals have formed. What are my next steps?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not sufficiently saturated.

  • Underlying Cause & Solution:

    • Excess Solvent: The most common reason for a lack of crystallization is the use of too much solvent during the initial dissolution step.

      • Actionable Advice: Gently heat the solution to evaporate some of the solvent. Be cautious not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow the solution to cool again.

    • Lack of Nucleation Sites: Crystal formation requires an initial nucleation event.

      • Actionable Advice:

        • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal growth.

        • Extended Cooling: Place the flask in an ice bath to further decrease the solubility of your compound. Be patient, as crystallization can sometimes be a slow process.

Q3: My recrystallized product has a low melting point and appears discolored. How can I improve the purity?

A3: A low and broad melting point range is a classic indicator of impurities. Discoloration also suggests the presence of contaminants.

  • Underlying Cause & Solution:

    • Trapped Impurities: Rapid cooling can cause impurities to become trapped within the crystal lattice.

      • Actionable Advice: Repeat the recrystallization process, but this time, ensure the cooling process is slow and undisturbed. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. Avoid agitating the flask during crystal growth.

    • Inadequate Washing: Impurities may remain on the surface of the crystals if they are not washed properly after filtration.

      • Actionable Advice: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent. Using cold solvent is crucial to avoid dissolving your purified product.

    • Persistent Colored Impurities: Some impurities, particularly those that are highly colored, may co-crystallize with your product.

      • Actionable Advice: As mentioned in A1, a treatment with activated charcoal during the recrystallization process can be very effective at removing colored impurities.

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of recrystallizing this compound.

Q4: What is the best solvent for the recrystallization of this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on available data, ethanol, acetone, and mixtures of these with water are good starting points.[2]

  • Expert Insight: A mixed solvent system of ethanol and water often provides excellent results for nitroimidazole derivatives. The compound is typically highly soluble in hot ethanol, and the addition of water as an anti-solvent induces crystallization upon cooling. The optimal ratio of ethanol to water will need to be determined empirically for your specific crude material.

Q5: How can I identify the potential impurities in my crude this compound?

A5: Understanding the synthetic route is key to predicting potential impurities. The synthesis of this compound typically involves the nitration of 4-Bromo-1H-imidazole.[3][4]

  • Likely Impurities:

    • Unreacted Starting Material: 4-Bromo-1H-imidazole.

    • Regioisomers: The formation of the isomeric 5-Bromo-4-nitro-1H-imidazole is possible.

    • Di-nitrated or other side-products: Depending on the reaction conditions, other by-products may form.

  • Analytical Techniques:

    • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for assessing the purity of your crude material and for monitoring the progress of the purification. A mobile phase of chloroform-methanol (e.g., 9:1 v/v) can be effective for separating nitroimidazoles.[5][6][7]

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, a reverse-phase HPLC method can be developed. A mobile phase containing acetonitrile and water with an acid modifier is a common choice for analyzing nitroimidazoles.[8]

Q6: What safety precautions should I take when working with this compound?

A6: It is crucial to consult the Safety Data Sheet (SDS) before handling this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[9]

  • Mandatory Safety Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust when handling the solid material.

IV. Experimental Protocol: Recrystallization of this compound

This protocol provides a detailed, step-by-step methodology for the recrystallization of this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring on a hotplate until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-solvent: To the hot ethanolic solution, add deionized water dropwise with continuous stirring until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

V. Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration charcoal Charcoal Treatment (if colored) cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Crystalline Product

Caption: Workflow for the purification of this compound by recrystallization.

VI. References

  • Solubility of Things. (n.d.). 5-Bromo-4-nitroimidazole. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. Retrieved from

  • Pyka-Pająk, A., Dołowy, M., & Janas, A. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. International Journal of Molecular Sciences, 24(2), 1234.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2023). Summary of Process Development Work on TB Drug Pretomanid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PSE Community.org. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. Retrieved from [Link]

  • ResearchGate. (2025). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Veeprho. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-5-methyl-1H-imidazole. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dibromo-2-nitro-imidazole. Retrieved from [Link]

Sources

identifying and removing byproducts in 4-Bromo-5-nitro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Bromo-5-nitro-1H-imidazole

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. We address common challenges encountered during synthesis, with a specific focus on the identification and removal of process-related impurities and byproducts. Our approach is rooted in established chemical principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After nitrating 4-Bromo-1H-imidazole and quenching the reaction, my TLC plate shows multiple spots. What are these likely impurities?

A1: The appearance of multiple spots on a TLC plate is a common observation in this synthesis and typically points to a mixture of the desired product, unreacted starting material, and at least one isomeric byproduct. The harsh conditions of the nitration (concentrated sulfuric and nitric acids at elevated temperatures) can lead to a complex crude product mixture.[1][2][3]

The primary components you are likely observing are:

  • Desired Product (this compound): This is your target compound.

  • Isomeric Byproduct (5-Bromo-4-nitro-1H-imidazole): Electrophilic nitration of the imidazole ring is not always perfectly regioselective. The electron-directing effects of the bromine atom and the imidazole ring nitrogen atoms can lead to the formation of the undesired regioisomer. The similar structure and polarity of this isomer make it the most challenging impurity to remove.[4]

  • Unreacted Starting Material (4-Bromo-1H-imidazole): Incomplete nitration will result in the presence of the starting material. This is generally less polar than the nitrated products.

  • Degradation Products: The strong acidic and high-temperature conditions can cause a minor degree of decomposition of the imidazole ring, leading to baseline streaking or minor, highly polar spots on the TLC.

Q2: How can I definitively identify the specific impurities present in my crude product?

A2: A multi-technique analytical approach is essential for unambiguous identification of impurities. Relying on a single method is often insufficient, especially when dealing with isomers.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the levels of each component. A well-developed HPLC method can resolve the desired product from its isomer and the starting material, providing precise purity data.

  • Nuclear Magnetic Resonance (¹H NMR): While the ¹H NMR spectrum of the desired product is a simple singlet (approx. δ 7.99 in DMSO-d₆), isomers may only show subtle shifts.[2][3] However, the presence of unreacted starting material will be clearly visible with its distinct signals.

  • Mass Spectrometry (MS): MS is crucial for confirming the mass of the components. The desired product and its isomer will have the same molecular weight (approx. 191.97 g/mol ).[1][5] Unreacted starting material will show a lower mass (approx. 146.97 g/mol ). This confirms the presence of an isomer if a peak at the correct product mass persists after the starting material is removed, but HPLC or advanced NMR is needed to quantify it.

G Crude Crude Product TLC 1. Thin-Layer Chromatography (TLC) Initial assessment of complexity Crude->TLC HPLC 2. HPLC Analysis Quantify purity & resolve isomers TLC->HPLC Multiple spots observed MS 3. Mass Spectrometry (MS) Confirm molecular weights HPLC->MS Peaks require identification NMR 4. ¹H NMR Spectroscopy Identify unreacted starting material & structural info MS->NMR Isomers have same mass Identified Identified & Quantified Impurities NMR->Identified

Caption: A systematic workflow for the identification and quantification of impurities.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Expected ¹H NMR Signal (DMSO-d₆)
This compound 191.97[5]281-282 (dec.)[1][3]~ δ 7.99 (s, 1H)[2]
5-Bromo-4-nitro-1H-imidazole 191.97[5]Similar to isomerSubtle shift from product signal
4-Bromo-1H-imidazole 146.97131-135Distinct signals, different from product
Q3: My main challenge is separating the desired product from its isomer. What purification strategies do you recommend?

A3: Separating regioisomers is a classic purification challenge due to their nearly identical physicochemical properties.[4] Success depends on exploiting subtle differences in their polarity and crystal lattice packing.

This method leverages slight differences in the solubility of the isomers in a specific solvent system. It is often more scalable and cost-effective than chromatography.

Causality: The goal is to find a solvent system where one isomer is slightly less soluble than the other. Upon cooling, the less soluble isomer will crystallize out first, enriching the mother liquor with the more soluble isomer. This process often requires multiple iterations to achieve high purity.

Detailed Protocol: Recrystallization from an Ethanol/Water System

  • Solvent Selection: Based on known solubility data, nitroimidazoles are often soluble in polar organic solvents like ethanol and DMSO but have limited solubility in water.[6] An ethanol/water mixture is a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol required for complete dissolution in a flask equipped with a reflux condenser.

  • Induce Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes faintly turbid. This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling (Critical Step): Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is paramount for the formation of well-defined crystals and effective purification.

  • Isolation: Collect the first crop of crystals by vacuum filtration. Wash the crystals with a small amount of cold 50:50 ethanol/water.

  • Analysis: Analyze the purity of the collected crystals and the mother liquor by HPLC.

  • Iteration: If the purity is not satisfactory, repeat the recrystallization process with the enriched crystal crop. The mother liquor can also be concentrated and recrystallized to recover more product, albeit at a lower purity.

Flash column chromatography can provide excellent separation if optimized correctly.

Causality: This technique separates molecules based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase. Even isomers with minor polarity differences can be resolved with an optimized system.[4]

Detailed Protocol: Optimized Silica Gel Chromatography

  • Stationary Phase: Use silica gel with a fine mesh size (e.g., 230-400 mesh) for higher resolution.

  • Eluent System: A gradient elution is highly recommended.

    • Primary System: Start with a low-polarity mixture of Hexane/Ethyl Acetate (e.g., 95:5) and gradually increase the polarity to a final concentration of ~70:30. A shallow gradient is critical for resolving closely eluting spots.[4]

    • Alternative System: If the hexane/ethyl acetate system fails, a Dichloromethane/Methanol gradient can be effective.

  • Column Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution. This leads to a tighter band and better separation. Do not overload the column; a general rule is to load 1-2% of the silica gel weight with the crude material.

  • Fraction Collection: Collect small fractions and monitor them by TLC before combining the fractions containing the pure product.

G start Crude Product Received check_purity Is Isomeric Impurity > 5%? start->check_purity check_scale Scale > 10g? check_purity->check_scale Yes recrystallize Use Fractional Recrystallization (Scalable) check_purity->recrystallize No (Can likely be removed in one recrystallization) chromatography Use Column Chromatography (High Resolution) check_scale->chromatography No check_scale->recrystallize Yes end_node Pure Product chromatography->end_node recrystallize->end_node

Caption: Decision tree for selecting the appropriate purification method.

References

  • This compound | C3H2BrN3O2 | CID 135408628 . PubChem. [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs . ResearchGate. [Link]

  • 5-Bromo-4-nitroimidazole - Solubility of Things . Solubility of Things. [Link]

  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole . Thieme Chemistry. [Link]

  • I have an isomer impurity which is difficulty to remove, any suggestions? . ResearchGate. [Link]

  • 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1 . Veeprho. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . ResearchGate. [Link]

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

  • Impurity occurrence and removal in crystalline products from process reactions . University College Cork. [Link]

  • This compound | CAS#:6963-65-1 . Chemsrc. [Link]

Sources

optimizing reaction yield for 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical synthesis, 4-Bromo-5-nitro-1H-imidazole is critical for the development of various bioactive molecules. However, optimizing its synthesis to achieve high yield and purity can present challenges. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical, optimized yield for the synthesis of this compound?

A high yield, often around 87%, can be expected when synthesizing this compound by nitrating 4-Bromo-1H-imidazole with a mixture of concentrated nitric and sulfuric acids under optimized conditions.[1][2][3]

Q2: My reaction yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.

  • Sub-optimal nitrating mixture: The ratio and concentration of nitric acid to sulfuric acid are crucial for efficient nitration.

  • Degradation: The imidazole ring is susceptible to degradation under harsh acidic conditions or at excessively high temperatures.

  • Product loss during work-up: The product may not fully precipitate if the quenching step is not performed correctly, or it can be lost during filtration and washing.

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

The most common impurities include:

  • Unreacted 4-Bromo-1H-imidazole: This is often the case if the reaction has not gone to completion.

  • Isomeric products: While the nitration of 4-Bromo-1H-imidazole is generally regioselective, trace amounts of other isomers could form under certain conditions.

  • Degradation products: Harsh reaction conditions can lead to the formation of various degradation byproducts.

Q4: Why might the product fail to precipitate effectively when the reaction mixture is poured into ice water?

This issue can arise from a few factors. If the reaction volume is too small relative to the volume of ice water, the product concentration may be too low to precipitate efficiently. Additionally, ensuring the water is sufficiently cold is critical, as the product's solubility increases with temperature. The rate of addition of the reaction mixture to the ice water can also influence the particle size of the precipitate, affecting filtration efficiency.[1]

Q5: How critical is temperature control during the nitration process?

Temperature control is extremely critical. The nitration of aromatic heterocycles is a highly exothermic process. Insufficient cooling can lead to a runaway reaction, resulting in the formation of unwanted byproducts and potentially hazardous conditions. Conversely, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. The reported optimal temperature is around 110°C for this specific transformation.[1][2][3]

Troubleshooting Guide

This section provides a more in-depth analysis of common problems, their root causes, and systematic solutions to optimize your reaction yield and purity.

Problem 1: Consistently Low Reaction Yield

A low yield is the most frequent issue. The following decision tree and detailed explanations will help you diagnose and resolve the underlying cause.

low_yield_troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No sub_cause1 Probable Cause: - Insufficient Time/Temp - Reagent Stoichiometry incomplete->sub_cause1 sub_cause2 Probable Cause: - Degradation - Loss during work-up complete->sub_cause2 solution1 Solution: - Increase reaction time - Verify temperature - Check reagent molar ratio sub_cause1->solution1 solution2 Solution: - Lower reaction temp - Check order of addition - Optimize quenching/filtration sub_cause2->solution2

Caption: Troubleshooting workflow for low reaction yield.

Probable Cause 1.1: Incomplete Reaction

The nitration may not have proceeded to completion, leaving a significant amount of the starting material, 4-Bromo-1H-imidazole, unreacted.

  • Causality: The activation energy for the electrophilic substitution on the imidazole ring is substantial, requiring specific conditions of time and temperature to be met. The nitronium ion (NO₂⁺), the active electrophile, is generated from nitric acid and sulfuric acid. If the conditions are not vigorous enough, the rate of formation of the nitronium ion or its reaction with the substrate will be too slow.

  • Solutions:

    • Reaction Monitoring: Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot disappears.

    • Temperature Verification: Ensure your reaction setup maintains a consistent internal temperature of 110°C. Use a calibrated thermometer immersed in the reaction mixture.[1]

    • Reaction Time: If the reaction is clean but incomplete, consider extending the reaction time beyond the initially planned 1 hour.[1]

Probable Cause 1.2: Degradation of Starting Material or Product

Imidazole and its derivatives can be susceptible to degradation under the strongly acidic and high-temperature conditions of the reaction.

  • Causality: The reaction medium is highly corrosive. While sulfuric acid acts as a catalyst to generate the nitronium ion, it can also promote side reactions, including ring opening or polymerization, especially if the temperature overshoots the target.

  • Solutions:

    • Controlled Reagent Addition: Add the 4-Bromo-1H-imidazole portion-wise to the pre-heated acid mixture to better control the initial exotherm.

    • Strict Temperature Control: Avoid exceeding the 110°C target temperature. An oil bath with a reliable temperature controller is recommended.

Probable Cause 1.3: Sub-optimal Nitrating Mixture

The quality and ratio of the acids are paramount for generating the active electrophile.

  • Causality: Concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). If the sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or if the molar ratio of nitric acid is too low, the concentration of the nitronium ion will be insufficient for efficient nitration.

  • Solutions:

    • Reagent Quality: Use fresh, high-purity concentrated sulfuric acid (98%) and concentrated nitric acid (70%).

    • Stoichiometry: A slight excess of nitric acid (e.g., 1.1 equivalents) is typically used to ensure the reaction goes to completion.[1] Carefully measure the volumes and calculate the molar equivalents.

Problem 2: Product Purity Issues

Even with a good yield, the final product may be contaminated with impurities that can complicate downstream applications.

Probable Cause 2.1: Isomeric Impurities

The formation of regioisomers is a common challenge in the chemistry of substituted imidazoles.[4][5]

  • Causality: While the nitration of 4-Bromo-1H-imidazole is expected to yield the 5-nitro isomer due to directing effects, deviations from optimal conditions (temperature, solvent, acid concentration) could potentially lead to the formation of other isomers.

  • Solutions:

    • Strict Adherence to Protocol: Follow the established protocol regarding temperature and reagent ratios, as these have been optimized for regioselectivity.[1][3]

    • Purification: If isomeric impurities are detected, separation can be challenging due to similar polarities.[4] Column chromatography using a shallow gradient of a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) may be required.[4]

Probable Cause 2.2: Over-bromination or Other Side Reactions

In some cases, particularly with related syntheses, di-substituted byproducts can form.[6]

  • Causality: Although the starting material is already brominated, harsh conditions could potentially lead to other unforeseen side reactions.

  • Solutions:

    • Control Stoichiometry: Ensure that the molar ratio of the nitrating agent is not excessively high.

    • Purification: Most side products will have different polarities from the desired product, allowing for removal via recrystallization or column chromatography.

Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol is synthesized from established literature procedures.[1][2][3]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add concentrated sulfuric acid (20 mL).

  • Reagent Addition: To the sulfuric acid, slowly add concentrated nitric acid (0.947 mL, 14.96 mmol, 1.1 eq).

  • Heating: Heat the acid mixture to 110°C using a temperature-controlled oil bath.

  • Substrate Addition: Once the temperature is stable, add 4-Bromo-1H-imidazole (2.0 g, 13.6 mmol, 1.0 eq) portion-wise to the stirred acid mixture.

  • Reaction: Maintain the reaction at 110°C for 1 hour. Monitor the reaction by TLC.

  • Quenching: After cooling the reaction mixture to room temperature (25°C), slowly pour it into a beaker containing 200 mL of ice water with vigorous stirring.

  • Isolation: A white solid should precipitate. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid thoroughly with cold water to remove any residual acid.

  • Drying: Dry the product under vacuum to obtain this compound. The expected yield is approximately 2.3 g (87%).

Table 1: Key Reaction Parameter Summary
ParameterRecommended ValueRationale
Starting Material 4-Bromo-1H-imidazolePrecursor for nitration at the 5-position.[7]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the active nitronium ion (NO₂⁺) electrophile.
Molar Ratio (HNO₃/Substrate) ~1.1 : 1.0A slight excess of nitric acid drives the reaction to completion.[1]
Temperature 110°COptimal temperature to ensure a reasonable reaction rate without significant degradation.[1][3]
Reaction Time 1 hourSufficient time for completion based on reported procedures.[1][3]
Work-up Procedure Quenching in ice waterPrecipitates the product from the acidic solution for easy isolation.[1]

References

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen, 7, 496–500.
  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Chemsrc. (2025). This compound | CAS#:6963-65-1. Retrieved from [Link]

  • Pedada, A. R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development.
  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • DNDi. (n.d.). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 22(1).
  • The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. (n.d.). Retrieved from [Link]

  • Axios Research. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole - CAS - 6963-65-1. Retrieved from [Link]

  • Veeprho. (n.d.). 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. Retrieved from [Link]

Sources

avoiding regioisomer formation during 4-Bromo-5-nitro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4-bromo-5-nitro-1H-imidazole. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic substitution on the imidazole scaffold. The formation of the undesired 5-bromo-4-nitro-1H-imidazole regioisomer is a common and significant challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high regioselectivity for the desired 4-bromo-5-nitro product.

Troubleshooting Guide: Overcoming Regioisomer Formation

This section addresses specific experimental issues in a question-and-answer format, focusing on the causal relationships behind reaction outcomes.

Question 1: My reaction yielded a mixture of 4-bromo-5-nitro- and 5-bromo-4-nitro-1H-imidazole, with the 5-bromo-4-nitro isomer predominating. What went wrong?

Answer: This is the most common issue encountered and it almost certainly points to an incorrect order of electrophilic substitution. If you started with 4-bromo-1H-imidazole and subsequently performed a nitration reaction, the formation of 5-bromo-4-nitro-1H-imidazole is the expected outcome.

Causality Explained:

  • Directing Effects: The imidazole ring is susceptible to electrophilic attack, primarily at the 4- and 5-positions[1][2]. When you nitrate 4-bromo-1H-imidazole, the reaction is typically performed in strong acid (e.g., H₂SO₄/HNO₃). Under these conditions, the imidazole ring is protonated. The existing bromine atom, while deactivating, directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the adjacent C5 position.

  • Reaction Precedent: Published syntheses that nitrate 4-bromo-1H-imidazole with concentrated nitric and sulfuric acid at elevated temperatures report the formation of 5-bromo-4-nitro-1H-imidazole in high yield (87%)[3][4].

Solution: To synthesize the desired this compound, you must reverse the order of substitution. The correct strategy is to start with 4-nitro-1H-imidazole and then perform the bromination step. The strongly electron-withdrawing nitro group will deactivate the ring and direct the incoming bromine to the C5 position.

Question 2: I tried brominating 4-nitro-1H-imidazole directly, but I'm getting low yields and multiple products, including a di-brominated species. How can I improve selectivity for mono-bromination at the C5 position?

Answer: Direct bromination of a nitro-activated imidazole can be aggressive and difficult to control, often leading to over-bromination. The formation of 4,5-dibromo-2-nitroimidazole has been observed when attempting direct bromination of 2-nitroimidazole, with subsequent selective de-bromination proving unsuccessful[5]. To achieve selective mono-bromination, a more controlled approach using an N-protecting group is highly recommended.

Recommended Protocol: N-Protected Synthesis

This workflow is designed to block the reactive N-H proton, which can complicate the reaction, and to sterically and electronically guide the bromination.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deprotection start 4-nitro-1H-imidazole protect React with SEM-Cl, NaH in THF start->protect protected_product 1-((2-(trimethylsilyl)ethoxy)methyl) -4-nitro-1H-imidazole protect->protected_product brominate React with NBS in DMF/CHCl₃ protected_product->brominate bromo_product 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl) -4-nitro-1H-imidazole brominate->bromo_product deprotect React with TFA in DCM bromo_product->deprotect final_product This compound (Desired Isomer) deprotect->final_product

Caption: N-Protected synthesis workflow for regiocontrol.

Causality Explained:

  • Protection: Using a protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) is advantageous. The SEM group is robust enough to withstand the bromination conditions but can be removed under specific acidic conditions that do not degrade the final product[6]. This strategy prevents side reactions at the imidazole nitrogen.

  • Directed Bromination: With the N1 position blocked, the strongly deactivating nitro group at C4 makes the C5 position the most favorable site for electrophilic attack by a brominating agent like N-Bromosuccinimide (NBS).

  • Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) cleanly removes the SEM group to yield the target molecule.

Question 3: Is there a synthetic strategy that avoids the regioisomer problem altogether?

Answer: Yes. The issue of regioisomerism arises from the two non-equivalent reactive carbons (C4 and C5) on an N-unsubstituted imidazole. A robust, though potentially longer, strategy is to start with a symmetrically N-substituted imidazole.

Alternative Strategy: Symmetrically Substituted Precursor

This approach circumvents the problem by making the C4 and C5 positions equivalent before the key functional groups are introduced. A similar strategy has been successfully employed for the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, where starting with 1,2-dimethyl-1H-imidazole prevents regioisomer formation during bromination[7].

  • Start with 1-methyl-1H-imidazole.

  • Nitrate the ring. This will produce a mixture of 1-methyl-4-nitro-1H-imidazole and 1-methyl-5-nitro-1H-imidazole, which must be separated.

  • Brominate the isolated 1-methyl-4-nitro-1H-imidazole. This will selectively yield 5-bromo-1-methyl-4-nitro-1H-imidazole.

  • If the N-methyl group is not desired in the final product, a demethylation step would be required, which can be challenging.

While this method guarantees regioselectivity in the bromination step, it shifts the challenge to the initial nitration and separation of N-alkylated isomers and may require a final, difficult N-dealkylation step. For this reason, the N-Protected Synthesis (Question 2) is generally the more efficient and recommended pathway.

Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental mechanism that dictates regioselectivity in the electrophilic nitration of substituted imidazoles?

The regioselectivity of nitration is governed by a combination of factors, including the electronic properties of existing substituents, the stability of the reaction intermediate (the σ-complex or Wheland intermediate), and the reaction conditions (especially pH)[8][9].

  • Protonation State: In the strong acids used for nitration, the imidazole ring is protonated, forming an imidazolium cation. This cation is highly electron-deficient, making the ring strongly deactivated towards further electrophilic attack.

  • Substituent Effects:

    • An electron-donating group (like methyl) would activate the ring and direct the incoming electrophile.

    • An electron-withdrawing group (like bromo or nitro) deactivates the ring. The powerful deactivating effect of a nitro group will direct the incoming electrophile to a position that avoids placing adjacent positive charges in the resonance structures of the reaction intermediate[8].

  • Intermediate Stability: The reaction proceeds through the transition state that leads to the most stable σ-complex. Computational studies have shown that predicting the final isomer distribution requires a careful analysis of these transition state energies, as simply modeling the σ-complex itself can be misleading for nitrations[9][10].

G cluster_0 Nitration of 4-Bromo-1H-imidazole (Undesired Pathway) cluster_1 Bromination of 4-Nitro-1H-imidazole (Preferred Pathway) A 4-Bromo-1H-imidazole B HNO₃ / H₂SO₄ A->B C σ-complex intermediate (NO₂⁺ at C5) B->C D 5-Bromo-4-nitro-1H-imidazole (Major Product) C->D E 4-Nitro-1H-imidazole (via N-protected intermediate) F NBS E->F G σ-complex intermediate (Br⁺ at C5) F->G H This compound (Desired Product) G->H

Caption: Comparison of synthetic pathways.

FAQ 2: What are the best analytical techniques to differentiate and quantify the 4-bromo-5-nitro and 5-bromo-4-nitro isomers?

Unambiguous identification and quantification of the regioisomers are critical. A combination of chromatographic and spectroscopic methods should be employed.

Analytical TechniqueThis compound (Desired)5-Bromo-4-nitro-1H-imidazole (Isomer)Rationale for Differentiation
¹H NMR The single imidazole proton (at C2) will have a characteristic chemical shift.The C2 proton will be in a different electronic environment and thus have a different chemical shift. For reference, the C2 proton in 5-bromo-4-nitro-1H-imidazole appears at δ 7.99 ppm in DMSO-d₆[3][4].The relative positions of the Br and NO₂ groups cause distinct shielding/deshielding effects on the C2 proton.
¹³C NMR The chemical shifts of C2, C4, and C5 will be unique.The shifts for C2, C4, and C5 will differ significantly from the desired isomer.The carbon atoms directly attached to the bromo and nitro groups, as well as the adjacent C2, will have highly characteristic and predictable shifts based on substituent effects.
HPLC Expected to have a distinct retention time on a reverse-phase column (e.g., C18).Will have a different retention time due to differences in polarity.The two isomers have different dipole moments and polarities, leading to differential interaction with the stationary phase, allowing for separation and quantification[11].
Mass Spectrometry Will show the same parent mass ion (m/z 191.97 for C₃H₂BrN₃O₂) as the isomer.Will show the same parent mass ion.While not useful for differentiating the isomers on its own, MS is essential for confirming the mass and can be used with HPLC (LC-MS) to quantify the separated isomers.
Melting Point Will have a distinct, sharp melting point.The melting point for 5-bromo-4-nitro-1H-imidazole is reported as 281-282 °C (dec.)[4].Regioisomers typically have different crystal packing efficiencies, leading to different melting points. A broad melting range can indicate an impure, mixed sample.

FAQ 3: Can one-pot synthesis methods be used for this reaction?

While one-pot syntheses are attractive for their efficiency, they are generally not suitable for the synthesis of this compound due to the high risk of regioisomer formation. The reaction conditions required for nitration (strong acid, high temperature) and bromination (often neutral or slightly basic, with specific brominating agents) are typically incompatible. Attempting to perform both steps in a single pot without isolating intermediates would lead to an intractable mixture of products. A sequential, multi-step synthesis with purification of intermediates, such as the N-protected strategy, remains the most reliable method for obtaining the desired regioisomer in high purity[6][12].

References

  • Characteristic Reactions of Imidazole. (n.d.). Chem Eazy. Retrieved from [Link]

  • Ghosh, R., et al. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 23(2), 346-352. Retrieved from [Link]

  • SYNTHESIS AND REACTIONS OF IMIDAZOLE. (2024). Zenodo. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4946. Retrieved from [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.
  • Pati, H. N., et al. (2016). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 20(8), 1460-1466. Retrieved from [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs | Request PDF. (2016). ResearchGate. Retrieved from [Link]

  • Nuckols, M. C., & Shanahan, C. S. (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid. Medicines for All Institute, Virginia Commonwealth University. Retrieved from [Link]

  • Zhang, Y. M., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 22(6), 4611-4616. Retrieved from [Link]

  • Wang, J., et al. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 893. Retrieved from [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Boulton, B. E., et al. (1985). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Australian Journal of Chemistry, 38(2), 289-300. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]

  • Kirk, K. L. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4056-4058. Retrieved from [Link]

  • Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. Retrieved from [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2013). ResearchGate. Retrieved from [Link]

  • Pop, A. M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3749. Retrieved from [Link]

  • Liljenberg, M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 4-bromo-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this important but challenging building block. The inherent characteristics of this substrate—namely its electron-deficient nature and the presence of an acidic N-H proton on the imidazole ring—present unique hurdles that require careful consideration of reaction parameters.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve successful outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows no conversion, and I only recover my starting materials. What are the primary causes?

Answer: Complete lack of reactivity typically points to a fundamental issue with the catalytic system. The most common culprits are catalyst inactivation or improper reaction setup.

  • Catalyst Poisoning by the Imidazole N-H: The unprotected N-H group on the imidazole ring is acidic and can coordinate strongly to the palladium center.[1] This coordination can inhibit the catalyst, preventing it from entering the catalytic cycle. This is a primary suspect for nitrogen-rich heterocycles.[1]

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. If this reduction fails or if the resulting Pd(0) is oxidized by atmospheric oxygen, the reaction will not start. Ensure your solvents and reaction vessel are rigorously degassed.[2]

  • Improper Base Activation: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[3] If the base is too weak, insoluble, or of poor quality, this activation will not occur.

  • Solvent Issues: The solvent must be anhydrous and of high purity. Water, while sometimes used as a co-solvent, can promote undesirable side reactions like protodeboronation if not carefully controlled.[4]

Logical Troubleshooting Workflow:

G start No Reaction: Recovered Starting Material check_catalyst 1. Verify Catalyst System - Use a reliable precatalyst (e.g., XPhos Pd G3). - Ensure ligand is not degraded. start->check_catalyst check_setup 2. Check Reaction Setup - Degas solvent thoroughly (3x freeze-pump-thaw or sparge with Argon for 30 min). - Ensure inert atmosphere (Ar/N2). check_catalyst->check_setup If catalyst is reliable check_base 3. Evaluate Base - Use fresh, anhydrous, finely powdered base (e.g., K3PO4). - Ensure adequate stirring to overcome insolubility. check_setup->check_base If setup is correct consider_protection 4. Consider N-H Interference - If issues persist, consider protecting the imidazole N-H with a BOC or SEM group. check_base->consider_protection If base is appropriate

Caption: A logical workflow for troubleshooting a stalled reaction.

Question 2: I'm observing a significant amount of debrominated side product (5-nitro-1H-imidazole). How can I prevent this?

Answer: The formation of a dehalogenated byproduct is a known side reaction in Suzuki couplings and typically arises from a competing reaction pathway where a hydride source intercepts a palladium intermediate.[5]

  • Cause 1: Base-Promoted Hydride Formation: Stronger bases, particularly alkoxides or hydroxides, can react with solvents (like alcohols, if present) or trace water to generate hydride species. These hydrides can then participate in the catalytic cycle, leading to reductive dehalogenation.[6]

  • Cause 2: Ligand Choice: The choice of ligand dramatically influences the relative rates of the desired reductive elimination (forming your product) versus side reactions. Bulky, electron-rich phosphine ligands are known to accelerate the C-C bond-forming reductive elimination, making it more competitive against the debromination pathway.[2][6]

Mitigation Strategies:

  • Optimize the Base: Switch to a milder, non-nucleophilic inorganic base. Anhydrous, powdered potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are excellent choices that minimize the risk of hydride formation.[4][6]

  • Screen Ligands: Employ bulky, electron-rich biaryl phosphine ligands. Ligands from the Buchwald family, such as SPhos or XPhos, are specifically designed to promote efficient cross-coupling for challenging substrates.[1][4]

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a higher activation energy.

Question 3: My boronic acid is decomposing, leading to significant protodeboronation. What can I do?

Answer: Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid moiety with a hydrogen atom.[7] This is a very common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often accelerated by the presence of water and strong bases.[4][7]

  • Mechanism: The reaction is catalyzed by both acid and base. In the context of Suzuki coupling, the base-catalyzed pathway is the primary concern. The base activates water, which then protonates the carbon attached to boron.

Mitigation Strategies:

StrategyRationale
Use a Milder Base Switch from strong bases like NaOH/KOH to K₃PO₄ or KF. These provide sufficient basicity for the catalytic cycle but are less aggressive in promoting the hydrolysis of the boronic acid.[4]
Use Anhydrous Conditions Use anhydrous, degassed solvents and a finely powdered, anhydrous base (e.g., K₃PO₄). This minimizes the primary proton source (water).[2]
Use a Boronate Ester Convert the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA boronate ester. These esters are more robust and slowly release the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[7]
Increase Boronic Acid Stoichiometry As a practical, though less elegant, solution, increasing the equivalents of the boronic acid (e.g., from 1.2 to 1.5-2.0 eq.) can help compensate for the loss due to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand system for this compound?

For challenging heterocyclic substrates, standard catalysts like Pd(PPh₃)₄ can be ineffective.[8] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are highly recommended. These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and accelerate the final reductive elimination.[9]

  • Top Recommendation: Buchwald-type ligands such as SPhos or XPhos paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1][6]

  • Convenient Alternative: Using a pre-formed catalyst (a "precatalyst") like XPhos Pd G3 or SPhos Pd G3 . These are air-stable crystalline solids that are highly active and provide more reproducible results.[1]

Q2: Which base should I choose and why?

The base is critical. It must be strong enough to promote transmetalation but not so strong that it causes substrate degradation or excessive side reactions.

BaseSuitability for this compoundRationale
K₃PO₄ Excellent A moderately strong, non-nucleophilic base. It is highly effective for sensitive substrates and N-H containing heterocycles.[1][4]
Cs₂CO₃ Excellent Often gives superior results due to its high solubility in organic solvents, but it is more expensive.[4]
K₂CO₃ Good Starting Point A standard, cost-effective choice. It is often used with an aqueous co-solvent, which can increase the risk of protodeboronation.[4]
NaOH, KOH Not Recommended These strong bases significantly increase the risk of debromination and protodeboronation.[4]

Q3: What is the role of the nitro group in this reaction?

The nitro group is a strong electron-withdrawing group. This has a beneficial electronic effect on the Suzuki coupling. It polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[10][11] This step is often the rate-determining step of the catalytic cycle, so the presence of the nitro group can accelerate the overall reaction.[8]

Q4: Should I protect the imidazole N-H?

If you continue to face issues with catalyst poisoning or low yields after optimizing other parameters, N-protection is a viable strategy.[6] Protecting the acidic proton prevents it from interfering with the palladium catalyst.

  • Recommended Groups: A BOC (tert-butyloxycarbonyl) group is a common choice as it is stable to the reaction conditions and easily removed later. A SEM (2-(trimethylsilyl)ethoxymethyl) group is another robust option.

  • Trade-off: This adds extra steps (protection and deprotection) to your synthesis, so it is usually considered only after direct coupling attempts have failed.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Ar-Pd(II)L2-X pd0->oa_complex re_label Reductive Elimination trans_complex Ar-Pd(II)L2-R oa_complex->trans_complex oa_label Oxidative Addition trans_complex->pd0 product Ar-R (Product) trans_complex->product trans_label Transmetalation oa_label->pd0 Ar-X trans_label->oa_complex R-B(OR)3- (from Base + R-B(OR)2) re_label->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a robust starting point and should be optimized for specific boronic acid partners.[4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base: Anhydrous, powdered K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, palladium precatalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe under a positive pressure of inert gas.

  • Heating and Stirring: Place the sealed flask in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material (the bromo-imidazole). Reactions typically run for 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • BenchChem. (n.d.). Optimizing base selection for Suzuki reactions with sensitive substrates.
  • Organic Chemistry Portal. (2017). The Suzuki-Miyaura Coupling of Nitroarenes.
  • Yadav, M. R., et al. (2017). The Suzuki-Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139, 9423-9426.
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?
  • Corvel, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 213. Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3053. Retrieved from [Link]

  • Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(34), 10243-10247. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Barder, T. E., et al. (2008). Suzuki-Miyaura Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(39), 12888–12890. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • BenchChem. (n.d.). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • ResearchGate. (2012). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4378-4388. Retrieved from [Link]

Sources

managing reaction temperature for N-alkylation of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of 4-Bromo-5-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of reaction temperature. The following troubleshooting guides and FAQs synthesize technical accuracy with practical solutions to overcome common experimental hurdles.

Troubleshooting Guide: Temperature Management

This section provides solutions to common problems encountered during the N-alkylation of this compound, with a specific focus on the role of reaction temperature.

Question 1: My reaction is sluggish or not reaching completion at room temperature. Should I increase the temperature, and what is the optimal range?

Answer: Yes, it is highly probable that an increase in temperature is required. The N-alkylation of nitroimidazoles often proceeds very slowly or gives low yields at room temperature.[1] The electron-withdrawing nature of the nitro and bromo groups on the imidazole ring decreases its nucleophilicity, making the initial deprotonation and subsequent alkylation more challenging.

Causality & Recommended Action: Increasing the reaction temperature provides the necessary activation energy to overcome this kinetic barrier, leading to significantly improved reaction rates and higher product yields. A systematic, gradual increase in temperature is the most effective approach.[2]

  • Recommended Starting Temperature: A temperature of 60°C is an excellent starting point for optimization. Studies have shown that heating the reaction to 60°C can dramatically improve yields, often in the range of 66-85%, and reduce reaction times to just a few hours.

  • Optimal Range: The typical effective temperature range for this alkylation is between 60°C and 80°C .[3][4] The exact optimum will depend on the specific alkylating agent and solvent system used.

  • Monitoring: Progress should be closely monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed.[3][5]

Question 2: I'm observing significant decomposition (the reaction mixture is turning dark) and low yields when I heat the reaction. What is causing this and how can I fix it?

Answer: A dark reaction mixture coupled with low yields is a classic sign of decomposition, which can be caused by excessively high temperatures. While heating is beneficial, the this compound substrate and the resulting N-alkylated product have limited thermal stability.[3] Exceeding the optimal temperature window can lead to degradation and unwanted side reactions.

Causality & Recommended Action: Nitro-containing aromatic compounds can be thermally sensitive.[6] Overheating can initiate decomposition pathways or promote side reactions that consume your starting material and product.

  • Temperature Control: Reduce the reaction temperature. If you are at 80°C, try running the reaction at 60°C or 70°C. The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Systematic Optimization: Instead of choosing a single high temperature, perform a systematic optimization. Set up parallel reactions at different temperatures (e.g., 50°C, 60°C, 70°C) and monitor them to identify the ideal balance between reaction rate and stability.

  • Consider Exothermicity: Be aware that the reaction itself might be exothermic, especially on a larger scale. Ensure your heating apparatus (oil bath, heating mantle) provides stable and uniform temperature control. For larger reactions, consider controlled, dropwise addition of the alkylating agent to manage any potential exotherm.[1]

Question 3: My reaction is producing a mixture of N1- and N3-alkylated isomers. Can temperature control influence the regioselectivity?

Answer: For this compound, the two nitrogen atoms are electronically distinct, but alkylation can potentially occur at either, leading to a mixture of regioisomers. While solvent and base choice are primary drivers of regioselectivity, temperature can play a crucial role, particularly in reaching thermodynamic equilibrium.

Causality & Recommended Action: In some cases, one isomer may be the kinetically favored product (formed faster at lower temperatures), while the other is the thermodynamically favored product (more stable, favored at higher temperatures).

  • Lower Temperature for Kinetic Control: Running the reaction at the lowest feasible temperature (e.g., just enough to ensure a reasonable rate) may favor the formation of the kinetic product.

  • Higher Temperature for Thermodynamic Control: In acidic media, for example, it has been shown that lower temperatures (75°C) can favor one nitroimidazole isomer, while higher temperatures (140°C) favor the thermodynamically more stable isomer through a mechanism of quaternization and dealkylation.[7] While your reaction is likely under basic conditions, this principle highlights that temperature can shift the isomeric ratio.

  • Primary Strategy: Your first line of defense for controlling regioselectivity should be the choice of solvent and base. However, if you consistently obtain a mixture, systematically varying the temperature is a valid optimization strategy.

Question 4: I am observing a significant amount of a dialkylated product (an imidazolium salt). How can temperature management help prevent this?

Answer: The formation of a dialkylated imidazolium salt occurs when the N-alkylated product, which is still nucleophilic, reacts with a second molecule of the alkylating agent. This is a common side reaction, and its rate is highly dependent on temperature.[3]

Causality & Recommended Action: Higher temperatures increase the rate of all reactions, including the undesirable second alkylation. By carefully controlling the temperature, you can minimize this side reaction.

  • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of the second alkylation more significantly than the primary alkylation in some cases, thus improving selectivity for the mono-alkylated product.[1]

  • Combine with Other Strategies: Temperature control is most effective when combined with other methods.

    • Stoichiometry: Use only a slight excess of the alkylating agent (e.g., 1.0 to 1.1 equivalents).[3]

    • Slow Addition: Add the alkylating agent dropwise over a period of time. This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second reaction.[3]

    • Reaction Monitoring: Stop the reaction as soon as TLC or LC-MS shows the consumption of the starting imidazole. Prolonged reaction times, even at moderate temperatures, will increase the amount of dialkylated product.[1]

Data Summary & Experimental Protocols

Table 1: Effect of Temperature on N-Alkylation Yield of Nitroimidazoles

The following data, adapted from studies on 4-nitroimidazole, illustrates the significant impact of temperature on product yield. Given the similar electronic properties, these trends are highly relevant for this compound.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃AcetonitrileRoom Temp.850%
Ethyl bromoacetate K₂CO₃ Acetonitrile 60°C 1 85%
BromoacetophenoneK₂CO₃AcetonitrileRoom Temp.660%
4-bromobutanitrileK₂CO₃AcetonitrileRoom Temp.746%
4-bromobutanitrile K₂CO₃ Acetonitrile 60°C 1.5 54%
Standard Protocol for Temperature-Controlled N-Alkylation

This protocol provides a robust starting point for the N-alkylation of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (or DMF) to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Pre-Stirring: Stir the suspension at room temperature for 15-30 minutes to allow for salt formation.

  • Temperature Equilibration: Place the flask in an oil bath pre-heated to 60°C . Allow the internal temperature of the reaction mixture to equilibrate.

  • Alkylating Agent Addition: Add the alkylating agent (1.05 equiv.) dropwise to the stirred, heated mixture over 5-10 minutes.

  • Reaction & Monitoring: Maintain the reaction at 60°C and monitor its progress every 30-60 minutes using TLC (e.g., with a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the inorganic solids and wash them with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Visualized Workflows & Logic

Diagram 1: Troubleshooting Temperature Issues

G cluster_start Start: N-Alkylation Reaction cluster_problem Problem Identification cluster_solution Corrective Actions cluster_end End Goal start Monitor Reaction Progress (TLC/LC-MS) issue Identify Outcome start->issue slow Slow/No Reaction issue->slow Sluggish decomp Decomposition/ Low Yield issue->decomp Degradation side_prod Side Products (e.g., Dialkylation) issue->side_prod Poor Selectivity action_heat Increase Temp. to 60-80°C Systematically slow->action_heat action_cool Decrease Temp. Verify Substrate Stability decomp->action_cool action_refine Lower Temp. Slow Reagent Addition Check Stoichiometry side_prod->action_refine end_node Optimized Reaction: High Yield & Purity action_heat->end_node action_cool->end_node action_refine->end_node

Caption: A decision workflow for troubleshooting common temperature-related issues.

Diagram 2: Temperature's Influence on Reaction Outcomes

G cluster_inputs Reactants & Conditions cluster_temp Critical Variable cluster_outputs Potential Outcomes reactants This compound + Alkylating Agent + Base/Solvent temp Reaction Temperature reactants->temp optimal Optimal Product (High Yield, High Purity) temp->optimal Optimal Range (e.g., 60-80°C) low_yield Low Yield (Incomplete Reaction) temp->low_yield Too Low (< 40°C) decomp Decomposition Products temp->decomp Too High (> 100°C) side_products Side Products (Dialkylation, Isomers) temp->side_products Sub-optimal

Caption: The relationship between temperature and potential reaction outcomes.

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of temperature in this N-alkylation reaction? A: Temperature directly controls the reaction rate. According to chemical kinetics, increasing the temperature provides molecules with more energy, increasing the frequency and force of collisions, which leads to a faster reaction. For the N-alkylation of the relatively unreactive this compound, heating is essential to achieve a practical reaction rate.

Q: Are there any specific safety concerns I should be aware of when heating this reaction? A: Yes. Nitro-containing compounds can be energetic and have the potential for thermal instability at high temperatures.[6] While standard laboratory conditions (60-80°C) are generally safe, you should avoid excessive heating. Always conduct reactions in a well-ventilated fume hood and use a secondary container for your oil bath. It is crucial to know the decomposition temperature of your specific substrate and product if possible.

Q: Which solvent is best for managing reaction temperature? A: The choice of solvent is critical as it dictates the maximum temperature you can reach at atmospheric pressure (its boiling point).

  • Acetonitrile (Boiling Point: 82°C): An excellent choice as its boiling point aligns perfectly with the optimal temperature range for this reaction. It is a polar aprotic solvent that facilitates the reaction well.

  • N,N-Dimethylformamide (DMF) (Boiling Point: 153°C): Also a very common and effective solvent.[3] Its high boiling point allows for a wider range of temperatures, but care must be taken not to overheat the reaction.

  • Dimethyl Sulfoxide (DMSO) (Boiling Point: 189°C): Similar to DMF, it is effective but has a very high boiling point. It can be harder to remove during work-up.

For most applications, acetonitrile provides the best balance of reactivity and temperature control.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • ResearchGate. (n.d.). GC analysis (temperature programming) condition for following N-Alkylation of potassium salt of phthalimide. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Retrieved from [Link]

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • Rao, A. K. S. B., Rao, C. G., & Singh, B. B. (1994). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, 2399-2402. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of heterocycles under conventional heating, simultaneous.... Retrieved from [Link]

  • ResearchGate. (n.d.). N 1 -Alkylation of 4(5)-nitro-1H-imidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the alkylation of 4-nitroimidazole at room temperature. Retrieved from [Link]

  • Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,.... Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal decarboxylation of N-alkoxycarbonylimidazoles. Improved and convenient procedure for N-alkylation of imidazoles. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Room temperature N-alkylation of amines with alcohols under UV irradiation catalyzed by Cu–Mo/TiO2. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • NIH. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]

  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.

Q1: Why is my compound showing significant peak tailing on the silica gel column?

A1: Peak tailing is a common issue when purifying imidazole derivatives on standard silica gel.[1] The root cause lies in the interaction between the basic imidazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows the desorption of the molecule, causing it to lag behind the main band and creating an asymmetrical, "tailing" peak.

Causality Explained: The lone pair of electrons on the nitrogen atom of the imidazole ring acts as a Lewis base, forming a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This leads to inefficient partitioning between the stationary and mobile phases.

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a tertiary amine, such as triethylamine (TEA) or pyridine, into your mobile phase.[1] The modifier will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound and allowing for more symmetrical peak elution.

  • Change the Stationary Phase: Switch to a less acidic or neutral stationary phase. Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds like imidazoles, as it minimizes the strong acidic interactions that cause tailing.[1]

Q2: My purification yield is very low after the column. Where is my compound going?

A2: Low recovery is a frustrating problem that can stem from several factors related to the compound's stability and its interaction with the stationary phase.

Potential Causes & Solutions:

  • Irreversible Adsorption: Your compound may be binding so strongly to the acidic sites on the silica gel that the mobile phase cannot elute it effectively.[1] This is particularly problematic if the compound remains at the top of the column.

    • Solution: As with tailing, deactivating the silica gel by adding triethylamine to the eluent can mitigate this.[1] Alternatively, using a less retentive stationary phase like neutral alumina is a viable strategy.

  • Compound Degradation: 4-Bromo-5-nitro-1H-imidazole, like many nitroaromatic compounds, may have limited stability on highly active stationary phases. The acidic nature of silica gel can catalyze decomposition over the course of a long separation.[2]

    • Solution: Minimize the compound's contact time with the silica. Use flash chromatography with applied pressure to accelerate the separation.[3] Running a stability test on a small TLC plate can also confirm if degradation is occurring.[2][4]

  • Dilute Fractions: It's possible the compound did elute, but the fractions are so dilute that it is undetectable by TLC.

    • Solution: Try concentrating a few fractions in the range where you expected to see your product and re-spot them on a TLC plate.[2]

Q3: I'm struggling to get good separation between my product and a closely related impurity. How can I improve the resolution?

A3: Achieving good resolution requires optimizing the selectivity of your chromatographic system. This is primarily controlled by the choice of stationary and mobile phases.[5]

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: The key is to find a solvent system where the components have a significant difference in affinity for the stationary phase.

    • Systematic TLC Analysis: Before running a column, test a variety of solvent systems with different polarities and selectivities using TLC. Common systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1] Aim for a solvent system that gives your target compound an Rf value of approximately 0.3-0.4, with clear separation from impurities.[5]

    • Introduce Different Solvents: If a binary system (e.g., ethyl acetate/hexane) fails, introducing a third solvent can alter the selectivity. For example, adding a small amount of methanol to a dichloromethane/hexane system can drastically change the separation profile.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different adsorbent may be necessary. For instance, switching from silica gel to alumina (or from normal-phase to reverse-phase chromatography with a C18-bonded silica) offers a completely different selectivity profile.[1]

  • Improve Column Packing and Loading: A poorly packed column with channels or an overloaded sample will lead to broad bands and poor separation.[4] Ensure the adsorbent is packed uniformly and use the dry loading method (described in the protocol below) for sharp, even bands.[1][6]

Q4: My crude product has poor solubility in the non-polar solvent system I want to use for the column. How should I load it?

A4: Loading a sample in a strong, highly polar solvent is a common mistake that ruins separation. The strong solvent carries the compound down the column prematurely, resulting in broad bands and co-elution. The recommended solution is dry loading .[4]

Dry Loading Rationale: This technique involves pre-adsorbing the crude material onto a small amount of silica gel. The resulting free-flowing powder is then carefully added to the top of the column. This ensures that the compound is introduced to the column in a concentrated, narrow band without the use of a strong dissolution solvent, leading to significantly improved resolution.[1][6] A detailed procedure is provided in the experimental protocol section.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a mobile phase for purifying this compound?

A1: The best starting point is always Thin-Layer Chromatography (TLC).[3] Given the presence of the nitro and bromo groups, the compound is expected to be moderately polar.

  • Start with a binary system: Begin with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A good initial test ratio is 70:30 hexane/ethyl acetate.

  • Adjust Polarity: Run TLC plates with varying ratios (e.g., 90:10, 70:30, 50:50) to find the system that provides an Rf value for your target compound of ~0.3-0.4.[5] An Rf in this range generally translates well to column chromatography, allowing for good separation without requiring an excessive volume of solvent.

  • Consider Alternatives: If separation is poor, try a different solvent family, such as dichloromethane/methanol, which offers different selectivity.[1]

Q2: Should I use silica gel or alumina as the stationary phase?

A2: The choice depends on the specific challenges you are facing.

  • Silica Gel: This is the most common, versatile, and cost-effective stationary phase.[5] It is suitable for a wide range of compounds. However, its acidic nature can cause issues like peak tailing and degradation with basic compounds like this compound.[1]

  • Alumina: This adsorbent is available in acidic, neutral, and basic forms. For this specific purification, neutral or basic alumina is an excellent alternative that can prevent tailing and potential decomposition by eliminating the strong acid-base interactions.[1]

Q3: How much stationary phase (adsorbent) should I use relative to my crude sample?

A3: A general rule of thumb is to use a weight ratio of adsorbent to crude sample between 20:1 and 50:1 .[5] For difficult separations where impurities are very close to the product, this ratio can be increased to 100:1 or more. A higher ratio increases the surface area available for interaction, which generally improves resolution.[5]

Q4: What is a gradient elution and should I use it for this purification?

A4: A gradient elution involves gradually increasing the polarity of the mobile phase during the separation.[1] You start with a less polar solvent system to elute non-polar impurities and then slowly increase the percentage of the more polar solvent to elute your compound and any highly polar impurities.

This technique is highly recommended if your crude mixture contains compounds with a wide range of polarities. It speeds up the purification process and results in sharper peaks for later-eluting compounds compared to running the entire column with a single, highly polar solvent system (isocratic elution).[2] An example would be starting with 5% ethyl acetate in hexane and gradually increasing to 20%, then 50% over the course of the run.[1]

Data Summary Table

ParameterRecommendationRationale & Remarks
Stationary Phase Silica Gel (60 Å, 230-400 mesh) or Neutral AluminaSilica is standard but may require a basic modifier. Alumina is recommended to prevent tailing and degradation.[1][5]
Mobile Phase (TLC) Hexane / Ethyl Acetate (EtOAc) or Dichloromethane (DCM) / Methanol (MeOH)Start with Hexane/EtOAc and adjust polarity to achieve an Rf of ~0.3-0.4 for the target compound.[5][7]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)Add to the mobile phase if using silica gel to neutralize acidic sites and prevent peak tailing.[1]
Sample Loading Dry LoadingEssential for ensuring a narrow sample band and achieving high resolution, especially if solubility is low in the eluent.[4][6]
Adsorbent:Sample Ratio 30:1 to 50:1 (w/w)Use a higher ratio for more difficult separations to improve resolution.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product dissolve Dissolve in Solvent crude->dissolve add_silica Add Silica Gel dissolve->add_silica rotovap Evaporate to Free-Flowing Powder add_silica->rotovap sample_prep Prepared Sample (Dry Load) rotovap->sample_prep load Load Sample onto Column sample_prep->load slurry_prep Prepare Silica/Solvent Slurry pack Pack Column slurry_prep->pack pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_prod Pure this compound evaporate->pure_prod

Caption: Workflow for column chromatography purification using the dry loading method.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying this compound using flash chromatography with the dry loading technique.

1. Preparation of the Column (Slurry Packing)

  • Select a column of appropriate size. A larger diameter is suitable for larger sample quantities.[5]

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug. Add a thin layer (~0.5 cm) of sand on top.

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel (e.g., 50g for 1g of crude product) with the initial, least polar eluting solvent (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into the column. Use additional solvent to rinse all silica into the column.

  • Gently tap the side of the column to help the silica pack evenly and dislodge any air bubbles.

  • Open the stopcock and drain the excess solvent until the solvent level just meets the top of the silica bed. Do not let the column run dry.[4]

2. Sample Preparation (Dry Loading)

  • Dissolve your crude product (e.g., 1g) in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).[4]

  • In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product).

  • Transfer the solution containing your crude product to the flask with the silica gel.

  • Gently evaporate the solvent using a rotary evaporator until the silica becomes a dry, free-flowing powder.[4][6]

3. Loading the Sample

  • Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, even layer.

  • Gently place a thin layer (~0.5 cm) of sand on top of the sample layer to prevent disturbance during solvent addition.[4]

4. Elution

  • Carefully add the initial, least polar mobile phase to the column.

  • Apply pressure to the top of the column (using a regulated air line or a pump) to achieve a steady flow rate.

  • Begin eluting with the non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).[1]

  • If using a gradient, gradually increase the polarity of the mobile phase as the separation progresses (e.g., move to 80:20, then 50:50 hexane/ethyl acetate) to elute your target compound.[1]

5. Fraction Collection and Analysis

  • Collect the eluent in a series of labeled test tubes or flasks.

  • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing them under UV light or with an appropriate stain.[3]

  • Once the desired compound is identified in the fractions, combine all fractions containing the pure product.

  • Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.

References

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from [Link]

  • Solubility of Things. (n.d.). 5-Bromo-4-nitroimidazole. Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Retrieved from [Link]

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • Reddit. (2024). Column chromatography issues. r/chemistry. Retrieved from [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Bromo-5-nitro-1H-imidazole: HPLC, LC-MS/MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development Intermediates

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-5-nitro-1H-imidazole is a key building block in the synthesis of various therapeutic agents, particularly in the realm of nitroimidazole-based antibiotics and radiosensitizers. Its molecular structure, featuring a halogen, a nitro group, and an imidazole ring, presents a unique set of challenges and considerations for analytical chemists. The presence of even trace-level impurities, such as regioisomers, unreacted starting materials, or degradation products, can have profound implications for the downstream synthetic steps and the toxicological profile of the final drug product.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Primary Purity Assessment: The Optimized HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains the workhorse for purity analysis in most quality control laboratories due to its robustness, reproducibility, and cost-effectiveness. The key to a successful HPLC purity method lies in achieving adequate resolution between the main component and all potential impurities.

Rationale for Method Development

The choice of a reversed-phase C18 column is predicated on the non-polar to moderately polar nature of this compound and its likely impurities. The acidic mobile phase, containing a small amount of phosphoric acid, serves to suppress the ionization of the imidazole ring, leading to sharper, more symmetrical peaks. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds. A gradient elution is employed to ensure the timely elution of any more non-polar impurities while retaining good separation of early-eluting polar impurities. The detection wavelength is chosen based on the UV absorbance maximum of the nitroimidazole chromophore.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 310 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent) to obtain a 1 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution in six replicates.

    • The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates for the main peak should be not less than 2000. These system suitability requirements are in line with the general principles outlined in USP General Chapter <621> Chromatography[1][2][3][4][5].

  • Data Analysis:

    • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Impurity levels are reported as area percentages. For the identification and quantification of specific impurities, corresponding reference standards are required. The validation of such an analytical procedure should follow the guidelines outlined in ICH Q2(R1)[6][7][8][9][10].

Comparative Analysis with Alternative Methodologies

While HPLC-UV is a robust method for routine purity testing, certain scenarios, such as impurity identification, trace-level quantification, and absolute purity determination, necessitate more advanced techniques. Here, we compare the HPLC-UV method with LC-MS/MS and qNMR.

Alternative Method 1: LC-MS/MS for Enhanced Sensitivity and Specificity

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the gold standard for trace impurity analysis and structural elucidation.

Causality and Advantages: The primary advantage of LC-MS/MS is its ability to provide molecular weight and fragmentation information for each separated component. This is invaluable for the tentative identification of unknown impurities without the need for isolating them. The high selectivity of Multiple Reaction Monitoring (MRM) allows for the quantification of impurities at levels far below the detection limits of UV detectors, even in the presence of co-eluting peaks.

Experimental Protocol: LC-MS/MS The chromatographic conditions can be similar to the HPLC-UV method, with the replacement of phosphoric acid with a volatile mobile phase modifier like formic acid to ensure compatibility with the mass spectrometer.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization Mode: ESI positive and negative modes to screen for a wide range of impurities.

  • Data Acquisition: Full scan for impurity identification and MRM for quantification.

Alternative Method 2: Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.

Causality and Advantages: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known amount of a certified internal standard with a known amount of the sample, the purity of the sample can be calculated directly. This technique is particularly valuable for certifying new reference standards and for obtaining a highly accurate purity value that is not dependent on the response factor of a detector.

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a 1H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.

Data-Driven Comparison of Methodologies

To provide a clear comparison, the following table summarizes the key performance attributes of the three discussed methods for the purity assessment of this compound.

Parameter HPLC-UV LC-MS/MS Quantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Primary Application Routine purity testing, quality control.Trace impurity identification and quantification, structural elucidation.Absolute purity determination, reference standard certification.
Selectivity Good, dependent on chromatographic resolution.Excellent, based on mass-to-charge ratio and fragmentation.Excellent, based on unique chemical shifts of protons.
Sensitivity Moderate (ng range).High to Very High (pg to fg range).Low (mg range).
Quantification Relative (area %), requires reference standards for specific impurities.Relative or absolute (with isotopically labeled standards).Absolute, requires a certified internal standard.
Advantages Robust, cost-effective, widely available.High sensitivity and specificity, provides structural information.Primary method, no need for a specific reference standard of the analyte.
Disadvantages Lower sensitivity, requires chromophoric impurities, co-elution can be an issue.Higher cost and complexity, matrix effects can influence quantification.Lower sensitivity, requires a larger sample amount, not suitable for complex mixtures.

Visualizing the Analytical Workflow

The following diagrams illustrate the workflows for the primary HPLC-UV method and the decision-making process for selecting the appropriate analytical technique.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Dissolve in Diluent A->B C Inject into HPLC System B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (310 nm) D->E F Integrate Peaks E->F G System Suitability Check F->G H Calculate Purity (Area % Method) G->H I I H->I Final Report

Caption: Workflow for HPLC-UV Purity Assessment.

Method_Selection Start Purity Assessment Required for This compound Decision1 Start->Decision1 Decision2 Decision1->Decision2 No Method1 HPLC-UV Decision1->Method1 Yes Decision3 Decision2->Decision3 No Method2 LC-MS/MS Decision2->Method2 Yes Method3 qNMR Decision3->Method3 Yes

Sources

A Comparative Guide to Mass Spectrometry for Molecular Weight Verification of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a compound's identity is a foundational requirement. For novel heterocyclic compounds like 4-Bromo-5-nitro-1H-imidazole, a molecule of interest for its potential pharmacological activities, precise molecular weight verification is the first step in validating its synthesis and purity. This guide provides an in-depth comparison of two prevalent atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the mass spectrometric analysis of this specific molecule. Our focus is to move beyond mere procedural descriptions, offering insights into the causality behind methodological choices to empower researchers with a robust analytical strategy.

The Analyte: this compound at a Glance

Before selecting an analytical technique, understanding the analyte's physicochemical properties is paramount.

  • Molecular Formula: C₃H₂BrN₃O₂[1][2][3]

  • Molecular Weight (Average): ~191.97 g/mol [1][2][3]

  • Monoisotopic Mass: 190.93304 Da[2]

The presence of a bromine atom is a key feature, as it will produce a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing an additional layer of confirmation in the mass spectrum. The imidazole ring, along with the nitro and bromo substituents, imparts a degree of polarity, making it amenable to analysis by liquid chromatography-mass spectrometry (LC-MS).

Ionization Source Showdown: ESI vs. APCI

The choice of ionization source is the most critical parameter for the successful analysis of small molecules.[4] ESI and APCI are both "soft" ionization techniques, meaning they are less likely to cause extensive fragmentation, which is ideal for molecular weight verification.[5][6] However, their mechanisms are fundamentally different, making them suitable for different types of analytes.

Electrospray Ionization (ESI): The Gentle Giant

ESI is a workhorse for a vast range of small molecules, particularly those with some degree of polarity that can be ionized in solution.[4][7][8] It operates by applying a high voltage to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[5]

Why ESI is a Strong Candidate:

  • Soft Ionization: ESI imparts minimal excess energy to the analyte, maximizing the abundance of the intact molecular ion (or, more accurately, a pseudomolecular ion like [M+H]⁺ or [M-H]⁻).[5][7]

  • Polarity Compatibility: The structure of this compound contains nitrogen and oxygen atoms, which can be readily protonated (in positive ion mode) or deprotonated (in negative ion mode), making it well-suited for ESI.[9]

  • Versatility: ESI can be operated in both positive and negative ion modes, providing flexibility to target the most stable ion for the analyte.

Experimental Workflow: ESI-MS

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis (ESI) cluster_data Data Analysis p1 Dissolve 1 mg/mL This compound in Acetonitrile/Water (50:50) p2 Vortex to Homogenize p1->p2 p3 Dilute to 1-10 µg/mL with mobile phase p2->p3 lc Inject sample into LC (C18 column) p3->lc esi Electrospray Ionization (+/- 3-4 kV) lc->esi ms Mass Analyzer (Scan m/z 50-300) esi->ms data Detect [M+H]⁺ or [M-H]⁻ and Bromine Isotope Pattern ms->data

Caption: ESI-MS workflow for this compound analysis.

Atmospheric Pressure Chemical Ionization (APCI): The Thermal Workhorse

APCI is an excellent alternative, particularly for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[10][11] Unlike ESI, APCI involves a gas-phase ionization process. The sample is first vaporized in a heated nebulizer (350–500 °C). A corona discharge then ionizes the surrounding solvent vapor, which in turn ionizes the analyte molecules through proton transfer or charge exchange reactions.[10][12][13]

Why APCI is a Viable Alternative:

  • Analyte Suitability: As a small organic molecule, this compound is likely to be thermally stable enough to withstand the APCI probe temperatures without significant degradation.

  • Reduced Matrix Effects: APCI is often less susceptible to ion suppression from salts and other matrix components compared to ESI, which can be an advantage for less pure samples.[11]

  • Non-Polar Solvent Compatibility: APCI is more compatible with normal-phase chromatography and less polar mobile phases, as ionization occurs in the gas phase.[10]

Ionization Mechanism: APCI (Positive Mode)

reagent_gas Solvent (e.g., CH₃OH) primary_ion Primary Ions (e.g., CH₃OH₂⁺) reagent_gas->primary_ion Corona Discharge product_ion Product Ion ([M+H]⁺) primary_ion->product_ion Proton Transfer analyte Analyte (M) analyte->product_ion

Caption: Simplified APCI gas-phase proton transfer mechanism.

Head-to-Head Performance Comparison

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Principle Ionization from charged liquid droplets.[5]Gas-phase chemical ionization via corona discharge.[10][14]Both are soft ionization methods suitable for molecular weight confirmation.
Analyte Polarity Ideal for polar to moderately polar compounds.[4][7]Suitable for moderate to low polarity compounds.[10][15]The analyte has sufficient polarity for ESI, but is also likely amenable to APCI.
Thermal Stability Not required; ideal for thermally labile molecules.[15]Analyte must be thermally stable to withstand vaporization.[13][15]The compound is expected to be stable, making APCI a valid option.
Ion Types Forms [M+H]⁺, [M-H]⁻, and adducts (e.g., [M+Na]⁺). Can form multiply charged ions.[4][6]Primarily forms singly charged [M+H]⁺ or [M-H]⁻.[6]Both will likely produce the desired pseudomolecular ions for this small molecule.
Susceptibility to Matrix More susceptible to ion suppression from non-volatile buffers and salts.[11]Generally less susceptible to matrix effects.[11][13]APCI may offer a cleaner spectrum if the sample contains synthetic impurities or salts.
Typical LC Flow Rates Best at lower flow rates (<1 mL/min).[6]More efficient at higher flow rates (0.5-2 mL/min).[9][12]The choice can be matched to the desired chromatographic method.

Experimental Protocols

The following protocols are designed as a starting point and should be optimized for the specific instrumentation in your laboratory.

Protocol 1: Sample Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile, methanol, or a 50:50 mixture with water) to a final concentration of 1 mg/mL.

  • Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase of your LC method to a final concentration of approximately 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Causality: Using the mobile phase for the final dilution ensures compatibility with the LC-MS system and prevents analyte precipitation upon injection. Filtration is critical to avoid clogging the LC column and MS interface.[16]

Protocol 2: LC-MS Analysis
ParameterESI MethodAPCI Method
LC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min5% B to 95% B over 5 min
Flow Rate 0.4 mL/min0.8 mL/min
Ionization Mode Positive and NegativePositive and Negative
Capillary Voltage +3.5 kV / -3.0 kVCorona Current: 3-5 µA
Nebulizer Gas Nitrogen, 35 psiNitrogen, 50 psi
Drying Gas Temp 300 °C350 °C
Vaporizer Temp N/A400 °C
Mass Range m/z 50-300m/z 50-300

Causality: Formic acid is a volatile modifier that aids in protonation for positive mode ESI and APCI without contaminating the mass spectrometer. The different flow rates and temperature settings are chosen to align with the optimal operating conditions for each respective ion source.[6][9]

Expected Results and Interpretation

The primary goal is to observe an ion corresponding to the monoisotopic mass of the compound (190.93304 Da).

  • Positive Ion Mode: Expect to see the protonated molecule, [M+H]⁺, at m/z 191.9408 .

  • Negative Ion Mode: Expect to see the deprotonated molecule, [M-H]⁻, at m/z 189.9252 .

  • Isotopic Pattern: Crucially, for both ions, you must observe a pair of peaks separated by approximately 2 Da with a nearly 1:1 intensity ratio. This is the signature of the bromine atom (⁷⁹Br and ⁸¹Br). For the [M+H]⁺ ion, this would be peaks at m/z 191.94 and m/z 193.94 . The presence of this pattern is definitive confirmation of a monobrominated compound.

Conclusion and Recommendation

For the routine molecular weight verification of this compound, Electrospray Ionization (ESI) is the recommended primary technique. Its ability to gently ionize polar molecules makes it an excellent fit for the analyte's structure, and it is a universally available and well-understood technique.[5][17] The analysis should be performed in both positive and negative ion modes to ensure the highest probability of successful ionization.

Atmospheric Pressure Chemical Ionization (APCI) serves as an outstanding secondary or confirmatory technique. If ESI yields a weak signal, poor signal-to-noise, or significant adduct formation that complicates interpretation, switching to APCI is a logical next step.[15][17] Its different ionization mechanism may provide a superior response and a cleaner spectrum for this particular molecule.

Ultimately, the self-validating power of mass spectrometry is fully realized when the experimentally observed mass, and particularly the distinct bromine isotopic pattern, perfectly matches the theoretical values. This multi-faceted confirmation provides the highest degree of confidence for researchers and drug development professionals.

References

  • ResearchGate. MS/MS parameters used for LC-MS/MS determination of nitroimidazoles in milk. Available from: [Link]

  • Wikipedia. Atmospheric-pressure chemical ionization. Available from: [Link]

  • National Institutes of Health (NIH). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wiley Analytical Science. Atmospheric Pressure Ionisation of Small Molecules. Available from: [Link]

  • Taylor & Francis Online. Atmospheric-pressure chemical ionization – Knowledge and References. Available from: [Link]

  • PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available from: [Link]

  • Agilent. Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Available from: [Link]

  • ResearchGate. High-throughput method for the determination of nitroimidazoles in muscle samples by liquid chromatography coupled to mass spectrometry. Available from: [Link]

  • YouTube. What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS? - Chemistry For Everyone. Available from: [Link]

  • University of Illinois. Atmospheric Pressure Chemical Ionization. Available from: [Link]

  • Veeprho. 5-Bromo-4-Nitro-1H-Imidazole | CAS 6963-65-1. Available from: [Link]

  • AGES. TEST PROCEDURE Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Royal Society of Chemistry. An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Available from: [Link]

  • National Institutes of Health (NIH). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

  • Microsaic Systems. Straight to the Source: ESI vs APCI…. Available from: [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. Available from: [Link]

  • MDPI. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment. Available from: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • PubChem. 1H-Imidazole, 4-bromo-. Available from: [Link]

  • PubMed. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 4-Bromo-5-nitro-1H-imidazole and 2-Bromo-4-nitro-1H-imidazole for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, the judicious selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast array of heterocyclic scaffolds, nitroimidazoles hold a prominent position due to their diverse biological activities. Within this class, bromo-nitro-imidazoles serve as versatile intermediates, offering multiple reaction handles for molecular elaboration. This guide provides an in-depth, objective comparison of the reactivity of two key positional isomers: 4-Bromo-5-nitro-1H-imidazole and 2-Bromo-4-nitro-1H-imidazole. By delving into their electronic properties and steric considerations, we aim to equip researchers with the predictive understanding necessary for strategic synthetic planning.

Structural and Electronic Overview

The reactivity of these isomers is fundamentally governed by the electronic interplay between the bromine atom and the strongly electron-withdrawing nitro group on the imidazole ring. The position of these substituents dictates the electron density distribution and, consequently, the susceptibility of the C-Br bond to nucleophilic attack and the nitro group to reduction.

PropertyThis compound2-Bromo-4-nitro-1H-imidazole
CAS Number 6963-65-1[1]65902-59-2[2]
Molecular Formula C₃H₂BrN₃O₂[3]C₃H₂BrN₃O₂[2]
Molecular Weight 191.97 g/mol [3]191.97 g/mol [2]
Appearance White to off-white solidLight yellow powder[2]
Predicted pKa ~5.60[1]~5.65

Reactivity Comparison: A Tale of Two Isomers

The differential placement of the nitro group profoundly influences the reactivity of the C-Br bond, primarily in the context of nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, and for bromo-nitro-imidazoles, it is the primary pathway for introducing a wide range of functionalities. The rate of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups.

Key Finding: Experimental evidence suggests that in 5(4)-halo-4(5)-nitroimidazoles, substituents at the C5 position are more readily displaced than those at the C4 position. This indicates that the C-Br bond in This compound is likely more reactive towards nucleophiles than the C-Br bond in 2-Bromo-4-nitro-1H-imidazole .

Mechanistic Rationale: The superior reactivity of the 5-bromo isomer can be attributed to the enhanced stabilization of the Meisenheimer complex, the key intermediate in an SNAr reaction. The nitro group at the 5-position can more effectively delocalize the negative charge of the incoming nucleophile through resonance, thereby lowering the activation energy of the reaction. In contrast, a nitro group at the 4-position offers less resonance stabilization for a nucleophilic attack at the 2-position.

Experimental Workflow: Comparative SNAr Reaction

To empirically validate this reactivity difference, a comparative experiment can be designed as follows:

SNAr_Workflow cluster_reactants Reactant Setup cluster_conditions Reaction Conditions cluster_analysis Analysis reactant1 4-Bromo-5-nitro- 1H-imidazole tlc TLC Monitoring reactant1->tlc Reaction 1 reactant2 2-Bromo-4-nitro- 1H-imidazole reactant2->tlc Reaction 2 nucleophile Nucleophile (e.g., Piperidine) nucleophile->tlc base Base (e.g., K2CO3) base->tlc solvent Solvent (e.g., DMF) solvent->tlc temperature Temperature (e.g., 80°C) temperature->tlc lcms LC-MS Analysis tlc->lcms Monitor Progress nmr NMR Spectroscopy lcms->nmr Characterize Products & Quantify Yields Reactivity_Factors cluster_isomer1 This compound cluster_isomer2 2-Bromo-4-nitro-1H-imidazole I1_Structure Structure I1_Electronic Strong -R and -I effect of NO2 at C5 on C4 I1_Structure->I1_Electronic I1_Reactivity Higher Reactivity of C-Br (SNAr, Suzuki, Buchwald) I1_Electronic->I1_Reactivity I1_Nitro_Reactivity More Readily Reduced Nitro Group I1_Electronic->I1_Nitro_Reactivity I2_Structure Structure I2_Electronic Weaker electronic effect of NO2 at C4 on C2 I2_Structure->I2_Electronic I2_Reactivity Lower Reactivity of C-Br (SNAr, Suzuki, Buchwald) I2_Electronic->I2_Reactivity I2_Nitro_Reactivity Less Readily Reduced Nitro Group I2_Electronic->I2_Nitro_Reactivity

Sources

A Comparative Guide to the Biological Activity of 4-Nitroimidazole and 5-Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The nitroimidazole scaffold is a cornerstone in the development of therapeutics against anaerobic organisms and hypoxic tumors. The constitutional isomerism defined by the position of the nitro group—at position 4 or 5 of the imidazole ring—imparts profoundly different biological and chemical properties to the resulting derivatives. This guide provides a comparative analysis of 4- and 5-nitroimidazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and therapeutic applications. While 5-nitroimidazoles, such as metronidazole, are established agents against anaerobic bacteria and protozoa, 4-nitroimidazole derivatives, exemplified by the antitubercular candidate PA-824, have emerged with a distinct and expanded activity profile, notably against aerobic pathogens like Mycobacterium tuberculosis. This document synthesizes experimental data to provide researchers and drug developers with a clear, evidence-based understanding of the key distinctions that drive the therapeutic potential and challenges of each class.

The Core Mechanism: Bioreductive Activation

The biological activity of all nitroimidazole derivatives is contingent upon a crucial first step: the reductive activation of the nitro (-NO2) group. This process is fundamentally why these compounds exhibit selective toxicity towards anaerobic or hypoxic cells.[1]

These compounds are prodrugs that passively diffuse into cells.[2] In the low-redox-potential environment of anaerobic organisms (or hypoxic tumor cells), cellular nitroreductases—enzymes that utilize cofactors like ferredoxin or F420—transfer electrons to the nitro group.[][4] This one-electron reduction generates a highly reactive nitro radical anion.[1] This radical species can then undergo a cascade of reactions, ultimately producing cytotoxic short-lived intermediates, including nitroso and hydroxylamine derivatives, which indiscriminately damage critical macromolecules like DNA, leading to strand breaks and cell death.[1][5]

A critical differentiator in their mechanism is the effect of oxygen. In aerobic cells, molecular oxygen can rapidly re-oxidize the nitro radical anion back to the parent nitroimidazole, a process known as "futile cycling".[4][6] This not only prevents the formation of cytotoxic species but also generates superoxide radicals, which host cells can typically neutralize. This futile cycle is the primary reason for the selective activity of most nitroimidazoles in low-oxygen environments.

Bioreductive_Activation cluster_0 Anaerobic / Hypoxic Cell cluster_1 Aerobic Cell (Futile Cycling) Prodrug Nitroimidazole (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) Prodrug->Radical Nitroreductase (+ e⁻) Cytotoxic Cytotoxic Species (e.g., R-NO, R-NHOH) Radical->Cytotoxic Further Reduction Radical_aerobic Nitro Radical Anion (R-NO₂⁻) Damage DNA Damage & Cell Death Cytotoxic->Damage Prodrug_aerobic Nitroimidazole (R-NO₂) Prodrug_aerobic->Radical_aerobic Nitroreductase (+ e⁻) Radical_aerobic->Prodrug_aerobic Re-oxidation Oxygen Oxygen (O₂) Radical_aerobic->Oxygen Superoxide Superoxide (O₂⁻)

Figure 1: Bioreductive activation of nitroimidazoles.

Comparative Biological Activity: A Tale of Two Isomers

The seemingly minor shift of the nitro group from position 5 to 4 on the imidazole ring creates dramatic changes in chemical reactivity and enzymatic recognition, leading to distinct biological activity profiles.[7]

Antitubercular Activity

The most striking functional difference between the two classes is observed in their activity against Mycobacterium tuberculosis (Mtb). This has been a major focus of modern nitroimidazole research.

  • 5-Nitroimidazoles (e.g., Metronidazole): These compounds are potent against Mtb but only under anaerobic conditions .[7][8] They are inactive against aerobically replicating Mtb, which limits their utility in treating active tuberculosis, a disease characterized by both aerobic and hypoxic bacterial populations.[8]

  • 4-Nitroimidazoles (e.g., PA-824, Pretomanid): This class represents a breakthrough. Derivatives like PA-824 are active against Mtb under both aerobic and anaerobic conditions .[8][9][10] This dual activity is crucial for effectively targeting the entire bacterial population within tuberculous lesions.

The key to the aerobic activity of 4-nitroimidazoles lies in their specific structure and interaction with the Mtb nitroreductase system. The enzyme Ddn (deazaflavin-dependent nitroreductase) efficiently activates these prodrugs, a process that is less susceptible to the futile cycling seen with 5-nitroimidazole derivatives in the presence of oxygen.[7][8]

Table 1: Key Structural Determinants for Antitubercular Activity

Structural Feature 4-Nitroimidazole Derivatives (e.g., PA-824) 5-Nitroimidazole Derivatives (e.g., Metronidazole)
Aerobic Activity Present and Potent [7][8] Absent (or very weak)[7][8]
Anaerobic Activity Present [8] Present [8]
Bicyclic Oxazine Ring Critical for high aerobic activity[7][8] Does not confer aerobic activity alone[7]
Lipophilic Side Chain Important for aerobic activity[8] Does not confer aerobic activity[7]

| 2-Position Oxygen Atom | Essential for high aerobic activity[11] | Can introduce aerobic activity if part of a rigid, bicyclic system[7] |

Antiparasitic Activity

Historically, the 5-nitroimidazole class has been the workhorse for treating infections caused by anaerobic protozoa.

  • 5-Nitroimidazoles (e.g., Metronidazole, Tinidazole): These are well-established, clinically vital drugs for treating giardiasis (Giardia lamblia), amoebiasis (Entamoeba histolytica), and trichomoniasis (Trichomonas vaginalis).[12][13][14] Their efficacy is directly tied to the highly anaerobic nature of these parasites, which provides the ideal environment for reductive activation.[6]

  • 4-Nitroimidazoles: While less explored in this area, studies have shown that 4-nitroimidazole derivatives also possess significant antiparasitic activity.[15] Some synthetic 1-methyl-4-nitro-5-substituted imidazoles have demonstrated potent activity against E. histolytica and G. intestinalis, in some cases exceeding that of metronidazole.[15] This suggests that the 4-nitro scaffold is a viable, though less traditional, starting point for novel antiparasitic drug design.

Table 2: Comparative In Vitro Antiparasitic Activity (IC50, µM)

Compound Class Derivative Example Entamoeba histolytica Giardia intestinalis Reference
5-Nitroimidazole Metronidazole ~5.0 µM ~4.0 - 6.1 µM [14][15]
4-Nitroimidazole 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole 1.47 µM 1.47 µM [15]
5-Nitroimidazole Carboxamide derivative 8k 3.7 µM - [14]

| 5-Nitroimidazole | Carboxamide derivative 8h | - | 1.6 µM |[14] |

Anticancer and Radiosensitizing Activity

The hypoxic microenvironment of solid tumors makes them a logical target for nitroimidazole-based therapies. Here, the drugs can be selectively activated in cancer cells that are often resistant to conventional radiation and chemotherapy.

  • 4-Nitroimidazoles: Have been investigated as radiosensitizers and as standalone cytotoxic agents.[16] Newer derivatives have shown promising antiproliferative activity against various human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[17][18] Their mechanism often involves selective activation in hypoxic tumor regions.

  • 5-Nitroimidazoles: Metronidazole and other derivatives have also been studied for their radiosensitizing effects.[16] The principle remains the same: under hypoxic conditions, reduced metabolites are formed that are toxic to the cell and can enhance the DNA-damaging effects of radiation. Comparative studies suggest that 4-nitroimidazole derivatives may exhibit a slightly stronger radiosensitizing action under hypoxia than metronidazole.[16]

Toxicity and Genotoxicity Profile

A significant concern in the development of nitroimidazoles is their potential for mutagenicity and genotoxicity, which is intrinsically linked to their mechanism of action involving DNA damage.[19]

The position of the nitro group appears to influence this profile. Some studies suggest that certain 4-nitroimidazole derivatives can be less genotoxic than their 5-nitro counterparts.[19][20] For instance, a study found that 4-nitroimidazoles bearing a methyl group at C-2 were not genotoxic, whereas comparable 5-nitroimidazole derivatives exhibited moderate to high genotoxicity.[19] However, this is not a universal rule, and the overall toxicity is highly dependent on the complete substitution pattern of the molecule. Fluorinated derivatives, for example, tended to show higher genotoxicity regardless of the nitro group's position.[19] This highlights the critical need for careful toxicological evaluation during the drug development process for any new nitroimidazole candidate.

Experimental Protocols & Workflows

To provide actionable insights for researchers, this section details a standard methodology for assessing the primary biological activity of these compounds.

Experimental Workflow: Antimicrobial Susceptibility Testing

The foundational experiment to determine the potency of a new nitroimidazole derivative is the measurement of its Minimum Inhibitory Concentration (MIC).

MIC_Workflow start Start prep_compound Prepare Stock Solution of Test Compound (e.g., in DMSO) start->prep_compound serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate (e.g., 128 to 0.25 µg/mL) prep_compound->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial/Parasitic Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Under Appropriate Conditions (Aerobic/Anaerobic, 37°C, 24-48h) inoculate->incubate read_results Assess Growth (Visually or by Spectrophotometer) incubate->read_results controls Include Positive (No Drug) & Negative (No Inoculum) Controls incubate->controls Parallel Setup determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2: General workflow for MIC determination.
Step-by-Step Protocol: Broth Microdilution MIC Assay

This protocol is a self-validating system when appropriate controls are included.

  • Preparation of Compound Plate:

    • Dispense 50 µL of sterile broth medium (e.g., Mueller-Hinton for bacteria, TYI-S-33 for protozoa) into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound (e.g., 4- or 5-nitroimidazole derivative) in a suitable solvent like DMSO. Dilute this stock in broth to achieve a starting concentration of 256 µg/mL.

    • Add 100 µL of this 256 µg/mL solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard the final 50 µL from well 11. Well 12 will serve as the growth control (no drug).

  • Preparation of Inoculum:

    • Culture the target microorganism to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension 1:100 in the appropriate broth medium to obtain a final inoculum density of ~1.5 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to wells 1 through 12. This brings the final volume in each well to 100 µL and halves the drug concentrations to the desired range (128 µg/mL to 0.25 µg/mL). The final inoculum density will be ~7.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 24-48 hours. Causality: For anaerobic organisms, incubation must be performed in an anaerobic chamber or jar to ensure the low-redox environment required for drug activation. For Mtb, specialized BSL-3 facilities and longer incubation times are necessary.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Trustworthiness: The validity of the assay is confirmed by observing robust growth in the positive control well (well 12) and no growth in a negative control well (broth only, no inoculum).

Conclusion and Future Perspectives

The distinction between 4-nitroimidazole and 5-nitroimidazole derivatives is a compelling example of how subtle structural changes can unlock entirely new therapeutic possibilities. While 5-nitroimidazoles remain indispensable for treating anaerobic infections, the development of 4-nitroimidazoles has revitalized the field, providing a critical new weapon against M. tuberculosis with a unique ability to target both replicating and non-replicating bacilli.

Future research should focus on:

  • Expanding the SAR: Systematically exploring substitutions on the 4-nitroimidazole scaffold to optimize activity against other pathogens or cancer types.

  • Mechanism of Aerobic Activity: Further elucidating the specific enzymatic interactions that allow 4-nitroimidazoles to overcome futile cycling in certain aerobic pathogens.

  • Mitigating Toxicity: Designing novel derivatives with improved safety profiles by modifying moieties known to contribute to genotoxicity, without compromising efficacy.

By leveraging the distinct chemical and biological properties of each isomeric class, the nitroimidazole scaffold will undoubtedly continue to be a source of innovative and life-saving therapeutics.

References

  • Anderson, R. F. & Shinde, S. S. (2009). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(23), 7638-7647. [Link]

  • Leitsch, D. (2017). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 7(1), 64-70. [Link]

  • Kim, P., et al. (2009). Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • WikiLectures. (2022). Nitroimidazole antibiotics. WikiLectures. [Link]

  • RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • Paoli-Lombardo, R., et al. (2020). Antileishmanial structure–activity relationship study of novel 5-nitroimidazole derivatives. ResearchGate. [Link]

  • ElectronicsAndBooks. (n.d.). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic. ElectronicsAndBooks. [Link]

  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1317-1328. [Link]

  • Gatta, M., et al. (1989). In-vitro studies of two 5-nitroimidazole derivatives. PubMed. [Link]

  • Mital, A. (2009). Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. ResearchGate. [Link]

  • La-Scalea, M. A., et al. (1999). Restricted bioreductive metabolism of a nitroimidazole-thiadiazole derivative with curative action in experimental Trypanosoma cruzi infections. PubMed. [Link]

  • Al-Tel, T. H., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. PubMed. [Link]

  • Smits, K. M., et al. (1993). Heat-stimulated nitroreductive bioactivation of the 2-nitroimidazole benznidazole in vitro. PubMed. [Link]

  • Pinheiro, M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Future Pharmacology. [Link]

  • ResearchGate. (n.d.). Mechanism of bioreductive activation of 2-nitroimidazole prodrugs. ResearchGate. [Link]

  • D'yakonenko, O. D., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Pharmaceutical Chemistry Journal. [Link]

  • Pinheiro, M., et al. (2024). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

  • ResearchGate. (2009). (PDF) Structure-Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4-and 5-Nitroimidazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Fig. 5. Structure−activity relationships of 5-NI building blocks. ResearchGate. [Link]

  • Popella, P., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Infectious Diseases, 8(11), 2275-2286. [Link]

  • G-Day, X., et al. (2021). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Goldman, P., et al. (1986). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs. PubMed. [Link]

  • S. J. P. Bingham, et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. [Link]

  • Wang, S. F., et al. (2016). Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors. PubMed. [Link]

  • D'yakonenko, O. D., et al. (2021). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Research Square. [Link]

  • Abda, M. A., et al. (2015). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 20(7), 11936-11949. [Link]

  • Ferreira, E. I., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 111(4), 231-237. [Link]

  • Magdon, E., et al. (1979). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. PubMed. [Link]

  • ResearchGate. (n.d.). In vitro growth inhibitory activity of compounds on normal and tumor cells. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ResearchGate. [Link]

  • Mtshali, A. (2016). Antimicrobial susceptibility testing of four 5-nitroimidazoles against trichomonas vaginalis. Semantic Scholar. [Link]

  • Alcalde, E., et al. (1989). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. PubMed. [Link]

  • Ferreira, E. I., et al. (2016). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. ResearchGate. [Link]

  • OUCI. (n.d.). Efficacy of New 5-Nitroimidazoles against Metronidazole-Susceptible and -Resistant Giardia, Trichomonas, and Entamoeba spp. OUCI. [Link]

  • ResearchGate. (2017). (PDF) 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Kumar, K., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(13), 4220. [Link]

  • ResearchGate. (n.d.). Antibacterial 5-nitroimidazole derivatives. ResearchGate. [Link]

  • Saga, T. (2015). Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. Cancer Science, 106(6), 643-649. [Link]

  • Müller, M. (1983). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. Scandinavian Journal of Infectious Diseases. Supplementum, 40, 31-41. [Link]

  • Al-Griw, M. A., et al. (2022). Protective Effects of Olea europaea L. Leaves and Equisetum arvense L. Extracts Against Testicular Toxicity Induced by Metronidazole Through Reducing Oxidative Stress and Regulating NBN, INSL-3, STAR, HSD-3β, and CYP11A1 Signaling Pathways. MDPI. [Link]

Sources

A Comparative Guide to the Radiosensitizing Efficacy of 4-Bromo-5-Nitro-1H-Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and professionals in drug development, the quest for potent and selective radiosensitizers is a critical frontier in oncology. Overcoming the radioresistance of hypoxic tumor cells remains a primary challenge in radiotherapy.[1] This guide provides an in-depth technical assessment of a promising class of compounds: 4-bromo-5-nitro-1H-imidazole derivatives. We will dissect the rationale behind their design, compare their performance with established alternatives based on available data, and provide the rigorous experimental frameworks necessary for their evaluation.

The Rationale: Overcoming Hypoxia-Induced Radioresistance

Radiotherapy's efficacy is fundamentally dependent on the presence of molecular oxygen.[2] Ionizing radiation generates reactive oxygen species (ROS) that inflict damage upon cellular components, most critically, DNA. Oxygen "fixes" this radiation-induced DNA damage, rendering it permanent and irreparable, ultimately leading to cancer cell death.[1][2] However, many solid tumors contain regions of low oxygen, or hypoxia, which makes cancer cells up to three times more resistant to radiation therapy.[2]

This challenge spurred the development of hypoxic cell radiosensitizers—compounds that mimic the action of oxygen. The nitroimidazole class of drugs, including clinically recognized agents like metronidazole and nimorazole, has been a cornerstone of this research.[3][4] Their mechanism hinges on their high electron affinity, allowing them to accept an electron under hypoxic conditions to form a reactive radical anion that, like oxygen, can "fix" DNA damage.[4]

Mechanism of Nitroimidazole Radiosensitization

The central hypothesis is that the efficacy of a nitroimidazole radiosensitizer is directly related to its electron affinity. Under the reducing conditions of a hypoxic cell, the nitro group (-NO₂) of the imidazole ring is reduced, forming a nitro radical anion. This radical is highly reactive and can interact with radiation-induced DNA radicals, preventing their chemical repair and leading to lethal double-strand breaks. In well-oxygenated normal tissue, this reduction is readily reversed by oxygen, preventing toxicity and ensuring tumor-specific activity.

G IR IR Nitro Nitro Nitro_oxic Nitro_oxic DNA_rad DNA_rad Nitro_rad Nitro_rad

Advancing the Paradigm: The Case for Halogenation

While foundational, first-generation nitroimidazoles have limitations in potency and dose-limiting toxicities. This has driven the exploration of novel derivatives. A promising strategy is the incorporation of halogen atoms, such as bromine or iodine, into the imidazole ring. The rationale is twofold:

  • Increased Electron Affinity: Halogens are electron-withdrawing groups that can increase the overall electron affinity of the molecule, potentially making it a more efficient oxygen mimic.

  • Enhanced Radiation Interaction: Heavy atoms like bromine have a higher probability of interacting with ionizing radiation (a higher ionization cross-section). This can lead to the release of additional damaging species, further enhancing the local radiation effect.[5]

A recent study on 4-bromo-2-nitroimidazole and 4-bromo-5-nitroimidazole demonstrated that bromination increases the molecule's ionization cross-section upon electron collision, suggesting that heavy-element substitution is a viable strategy for developing more potent radiosensitizers.[5]

Comparative Efficacy: What the Data Shows

Direct, comprehensive comparisons of a wide range of this compound derivatives are scarce in published literature. However, by examining closely related halogenated compounds and specific brominated examples, we can construct a compelling, albeit incomplete, picture of their potential.

In Vitro Performance

Studies on halogenated nitroimidazoles consistently demonstrate superior in vitro efficacy compared to their non-halogenated precursors.

  • 1-methyl-5-bromo-4-nitroimidazole was reported to be an "extremely effective" radiosensitizer of hypoxic EMT6 tumor cells in vitro. The study highlighted that preincubation with the drug led to greater sensitization than expected from its electron affinity alone, suggesting a more complex mechanism or enhanced cellular uptake and retention.[6]

  • A series of 4(5)-iodo-5(4)-nitroimidazole derivatives (structurally analogous to the bromo-compounds) were found to be more effective radiosensitizers in hypoxic V-79 cells than the benchmark 2-nitroimidazole derivatives.[7] Notably, the 5-iodo-4-nitroimidazole isomers were more efficient than the 4-iodo-5-nitro isomers, indicating that the substitution pattern is critical. The sensitizing efficiency also showed a significant correlation with the compound's partition coefficient, a measure of its lipophilicity.[7]

The In Vitro to In Vivo Gulf

A critical aspect of drug development is the translation of promising in vitro results to in vivo efficacy. Halogenated nitroimidazoles exemplify this challenge.

Despite its exceptional in vitro performance, 1-methyl-5-bromo-4-nitroimidazole failed to produce significant radiosensitization of hypoxic cells in EMT6 mouse mammary tumors in vivo.[6] This disconnect is a common hurdle and underscores the importance of pharmacokinetics (absorption, distribution, metabolism, and excretion). Factors such as rapid metabolism, poor tumor penetration, or inability to reach the target hypoxic cells can nullify a compound's intrinsic potency.[8]

Comparison with Established Agents

The table below summarizes the available qualitative and quantitative data for halogenated nitroimidazoles in comparison to established clinical and research agents.

Compound Class/ExampleKey Findings & Efficacy DataSupporting Evidence
4-Bromo-Nitroimidazoles 1-methyl-5-bromo-4-nitroimidazole: Highly effective in vitro radiosensitizer.[6] No significant in vivo radiosensitization observed in EMT6 tumors.[6][6]
4-Iodo-Nitroimidazoles 5-iodo-4-nitroimidazole derivatives: More efficient radiosensitizers in vitro than 2-nitroimidazole derivatives.[7] Efficacy correlates with lipophilicity.[7][7]
Nimorazole Clinically Approved Standard: Modest but significant improvement in loco-regional control in head and neck cancer.[9] Overall, the nimorazole group showed a significantly better loco-regional control rate than the placebo group (49% versus 33%).[9][4][9]
Metronidazole First Generation: Showed early promise and achieved local control in 9 out of 10 patients in a pilot study of advanced vulvovaginal cancers.[10] Generally considered less potent than 2-nitroimidazoles.[11][3][10][11]
Misonidazole (MISO) Second Generation (Research): Potent radiosensitizer but limited by neurotoxicity. Often used as a benchmark in preclinical studies. An in vivo study showed MISO increased the effective radiation dose by approximately 50%.[11][8][11][12]

This comparison reveals that while halogenation appears to be a highly effective strategy for boosting in vitro potency, significant formulation and medicinal chemistry efforts are required to overcome the pharmacokinetic barriers that have so far limited the in vivo success of compounds like 1-methyl-5-bromo-4-nitroimidazole.

Essential Experimental Protocols for Evaluation

To rigorously assess the radiosensitizing efficacy of novel this compound derivatives, a standardized set of experiments is required. These protocols form a self-validating system to determine a compound's potential from cell culture to preclinical models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Clonogenic Clonogenic Survival Assay gH2AX γ-H2AX Assay (DNA Damage) Clonogenic->gH2AX Mechanistic Insight Tumor_Model Tumor Xenograft Model Clonogenic->Tumor_Model Candidate Selection Toxicity Toxicity & PK Studies Tumor_Model->Toxicity Efficacy Tumor Growth Delay / TCD₅₀ Toxicity->Efficacy Guides Dosing

Clonogenic Survival Assay

This is the gold-standard method for assessing the effect of ionizing radiation on cell reproductive integrity. The goal is to determine the Sensitizer Enhancement Ratio (SER), a quantitative measure of the drug's radiosensitizing effect.

Methodology:

  • Cell Plating: Prepare a single-cell suspension of the desired cancer cell line (e.g., FaDu, HCT116, A549) and seed into 6-well plates at densities calculated to yield 50-150 colonies per well for each radiation dose. Allow cells to attach for 4-6 hours.

  • Hypoxic Conditions: Transfer plates to a hypoxic chamber or incubator (e.g., 0.1% O₂, 5% CO₂, balance N₂) and equilibrate for at least 4 hours.

  • Drug Treatment: Add the this compound derivative (and control sensitizers like nimorazole) at various concentrations to the appropriate wells. A drug-free control group must be included. Incubate for 1-2 hours under hypoxia.

  • Irradiation: Irradiate the plates using a calibrated X-ray source at a range of doses (e.g., 0, 2, 4, 6, 8 Gy) while maintaining hypoxic conditions.

  • Incubation: After irradiation, replace the drug-containing media with fresh, drug-free media and return plates to a standard normoxic incubator (21% O₂, 5% CO₂).

  • Colony Formation: Incubate for 10-14 days until visible colonies (defined as ≥50 cells) are formed.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction at each dose and plot the cell survival curves. The SER is calculated as the radiation dose required to achieve a specific survival level (e.g., 10%) in the absence of the drug, divided by the dose required for the same survival level in the presence of the drug.

γ-H2AX Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay provides mechanistic insight by directly visualizing and quantifying DNA double-strand breaks (DSBs), the most lethal form of radiation-induced damage. A potent radiosensitizer should increase the number of initial DSBs or delay their repair.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Expose cells to hypoxic conditions, treat with the test compound, and irradiate as described in the clonogenic assay protocol (typically with a single dose, e.g., 2 Gy).

  • Time Course: Fix cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) to assess both the formation and repair of DSBs. Fixation is typically done with 4% paraformaldehyde.

  • Immunostaining: Permeabilize the fixed cells (e.g., with 0.2% Triton X-100) and block non-specific antibody binding. Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

  • Secondary Antibody & Imaging: Wash and incubate with a fluorescently-labeled secondary antibody. Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nucleus.

  • Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γ-H2AX foci per nucleus using automated image analysis software. An increase in foci at early time points or persistence of foci at later time points in the drug+radiation group compared to radiation alone indicates a radiosensitizing effect.[12][13]

In Vivo Tumor Models

To bridge the gap between cell culture and clinical application, efficacy must be demonstrated in an animal model. This step is crucial for assessing pharmacokinetics and observing effects within a complex tumor microenvironment.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (xenograft) or a murine cell line (syngeneic model) into the flank of immunocompromised (for xenografts) or immunocompetent mice.

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Pharmacokinetic/Toxicity Studies: Before efficacy studies, determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of the test compound to establish an optimal dosing regimen.

  • Treatment Groups: Randomize mice into treatment groups: (1) Untreated Control, (2) Drug Alone, (3) Radiation Alone, (4) Drug + Radiation.

  • Dosing and Irradiation: Administer the this compound derivative (typically via intraperitoneal or intravenous injection) at a predetermined time before local tumor irradiation with a single high dose or a fractionated regimen that mimics clinical practice.

  • Efficacy Readouts:

    • Tumor Growth Delay: Measure tumor volume with calipers 2-3 times per week. The endpoint is the time for tumors in each group to reach a predetermined size (e.g., 4x the initial volume). The enhancement ratio can be calculated from the delay induced by the combination treatment compared to the individual treatments.[12]

    • TCD₅₀ (Tumor Control Dose 50%): A more definitive but resource-intensive assay that determines the radiation dose required to achieve local tumor control in 50% of the animals. A shift in the TCD₅₀ to a lower dose in the combination group demonstrates sensitization.[12]

Conclusion and Future Directions

The exploration of this compound derivatives represents a logical and promising evolution in the design of hypoxic cell radiosensitizers. The strategy of halogenation is scientifically sound, with evidence suggesting it can enhance the fundamental properties required for this class of drugs.[5] Data from brominated and iodinated analogues confirms that this approach yields compounds with high in vitro potency, often exceeding that of established agents.[6][7]

However, the field is at a critical juncture. The stark contrast between the in vitro success and in vivo failure of early candidates like 1-methyl-5-bromo-4-nitroimidazole serves as a crucial lesson.[6] Future success is contingent not just on optimizing the electron affinity of the imidazole core, but on mastering the drug delivery and pharmacokinetic challenges.

The path forward requires a multi-pronged approach:

  • Systematic Synthesis: Creation of a library of derivatives with varied side chains to modulate lipophilicity and metabolic stability.

  • Advanced Formulation: Exploration of prodrug strategies or novel delivery vehicles to improve tumor targeting and bioavailability.

  • Integrated Screening: Rigorous application of the described experimental workflows to rapidly identify candidates with both high intrinsic potency and favorable in vivo characteristics.

By embracing these challenges, the scientific community can unlock the full potential of halogenated nitroimidazoles and deliver a new generation of radiosensitizers to improve outcomes for cancer patients worldwide.

References

  • Bates, T. D., & Bagshaw, K. D. (1983). Metronidazole as a radiosensitizer and high-dose radiation in advanced vulvovaginal malignancies, a pilot study. Gynecologic Oncology, 16(1), 117-128. [Link]

  • Liew, L. P., Shome, A., Wong, W. W., Hong, C. R., Hicks, K. O., Jamieson, S. M. F., & Hay, M. P. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules (Basel, Switzerland), 28(11), 4457. [Link]

  • Leinonen, J., Kooser, K., Jänkälä, K., & Miteva, T. (2023). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Physical Chemistry Chemical Physics, 25(17), 12053-12061. [Link]

  • Bandyopadhyay, D., & Mandal, A. (1994). Role of metronidazole in radiation therapy (a review of 717 cancer cases). Indian journal of medical sciences, 48(5), 111-116. [Link]

  • Harada, H. (2016). A Review of the Role of Hypoxia in Radioresistance in Cancer Therapy. Journal of Radiation Research, 57(Suppl 1), i9-i16. [Link]

  • Liew, L. P., Shome, A., Wong, W. W., Hong, C. R., Hicks, K. O., Jamieson, S. M. F., & Hay, M. P. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. [Link]

  • Liew, L. P., Shome, A., Wong, W. W., Hong, C. R., Hicks, K. O., Jamieson, S. M. F., & Hay, M. P. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4457. [Link]

  • Sannazzari, G. L., & Cap, A. (2021). Hypoxia-related radiotherapy resistance in tumors: treatment efficacy investigation in an eco-evolutionary perspective. Frontiers in Oncology, 11, 709699. [Link]

  • Srivastava, P. C., & Robins, R. K. (1985). Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. Journal of medicinal chemistry, 28(8), 987-991. [Link]

  • Sheldon, P. W., & Smith, A. M. (1975). An in vivo investigation of the radiosensitization of metastases by nitroimidazoles. British journal of cancer, 31(1), 81-88. [Link]

  • Brown, J. M., & Workman, P. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International journal of radiation oncology, biology, physics, 8(3-4), 435-438. [Link]

  • ResearchGate. (n.d.). Sensitizer enhancement ratio values determined from combination experiments. Retrieved from [Link]

  • Shibamoto, Y., Sasai, K., Oya, N., Shibata, T., & Abe, M. (1994). In vivo radiosensitizing effect of nitroimidazole derivative KIN-804. International journal of radiation oncology, biology, physics, 29(3), 601-605. [Link]

  • Zywietz, F., Reeker, W., & Jung, H. (2005). Iodinated nitroimidazoles as radiosensitizers. Anticancer research, 25(3B), 2145-2151. [Link]

  • Wardman, P. (2009). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology, 21(5), 393-401. [Link]

  • Overgaard, J. (1998). A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85. Radiotherapy and Oncology, 46(2), 135-146. [Link]

  • Forouzesh, F., Forouzesh, F., & Forouzesh, F. (2013). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 1(1), 1-10. [Link]

  • Reynolds, A. V., Hamilton-Miller, J. M., & Brumfitt, W. (1975). A comparison of the in vitro activity of metronidazole, tinidazole, and nimorazole against Gram-negative anaerobic bacilli. Journal of clinical pathology, 28(10), 775-778. [Link]

  • Rockwell, S., Irvin, C. G., & Nierenburg, M. (1986). Effect of 1-methyl-5-sulfonamide-4-nitroimidazole and 1-methyl-5-bromide-4-nitroimidazole on the radiosensitivity of EMT6 tumor cells. Cancer treatment reports, 70(3), 411-413. [Link]

  • Tally, F. P., Snydman, D. R., Shimell, M. J., & Gorbach, S. L. (1978). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 13(4), 561-564. [Link]

  • Shibamoto, Y., Sakano, K., Kimura, R., Nishidai, T., Nishimoto, S., Ono, K., ... & Abe, M. (1989). Radiosensitization by a new nucleoside analogue: 1-[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl-2-nitroimidazole (RP-170). International journal of radiation oncology, biology, physics, 16(5), 1261-1265. [Link]

Sources

A Comprehensive Guide to Quantitative NMR (qNMR) for Purity Determination of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for assessing the purity of 4-Bromo-5-nitro-1H-imidazole, a key building block in the synthesis of various pharmaceutical compounds. We will objectively compare the performance of qNMR with other analytical techniques, supported by experimental data and insights from a Senior Application Scientist's perspective.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) stands out as a robust analytical technique for determining the purity of organic molecules.[1] Unlike chromatographic methods such as HPLC, which often require compound-specific reference standards and response factors, qNMR is a direct and primary method.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[4] This intrinsic relationship allows for the accurate quantification of a substance against a certified internal standard, without the need for an identical reference material of the analyte itself.[5]

Key Advantages of qNMR:

  • Absolute Quantification: qNMR provides an absolute measure of purity without the need for calibration curves.[4]

  • Versatility: It can be applied to a wide range of organic compounds that are soluble in a suitable deuterated solvent.[3]

  • Non-destructive: The sample can be recovered and used for further analyses.[4]

  • Structural Information: In addition to quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte.[2]

  • Traceability: When using a certified reference material (CRM) as an internal standard, the purity determination is traceable to the International System of Units (SI).[5]

Experimental Protocol: Purity Determination of this compound

This section details the step-by-step methodology for determining the purity of this compound using ¹H qNMR. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (Molecular Weight: 191.97 g/mol )[6]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99% purity)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Instrumentation: 500 MHz NMR Spectrometer

Rationale for Selection:

  • Internal Standard: Maleic acid is chosen due to its high purity, stability, and simple ¹H NMR spectrum consisting of a single peak that does not overlap with the signals of this compound.[7][8] Its solubility in DMSO-d₆ is also excellent.

  • Solvent: DMSO-d₆ is selected because it effectively dissolves both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.[7]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. The precise masses are crucial for the final calculation.[9]

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • The NMR spectrometer must be properly qualified, including checks for resolution, sensitivity, and pulse width calibration.[10]

    • Key acquisition parameters must be optimized for quantitative analysis:

      • Pulse Angle: A 30° pulse angle is used to ensure a shorter relaxation delay can be used without saturating the signals.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A delay of 60 seconds is generally sufficient for small molecules to ensure full relaxation and accurate integration.[11]

      • Acquisition Time (AT): A minimum of 4 seconds to ensure adequate data points for each peak.[11]

      • Number of Scans (NS): Typically 16-64 scans are sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is essential for accurate integration.[12]

  • Data Processing:

    • Apply a line broadening of 0.3 Hz using an exponential multiplication function to improve the signal-to-noise ratio without significantly distorting the peak shape.[13]

    • Perform manual phasing and baseline correction to ensure accurate integration.[13]

    • Integrate the well-resolved singlet from this compound (around δ 7.99 ppm in DMSO-d₆) and the singlet from the internal standard, maleic acid (around δ 6.28 ppm).[14][15]

Purity Calculation

The purity of this compound is calculated using the following equation:[11]

Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS * 100

Where:

  • Ianalyte = Integral of the analyte signal

  • Nanalyte = Number of protons for the analyte signal (in this case, 1)

  • IIS = Integral of the internal standard signal

  • NIS = Number of protons for the internal standard signal (for maleic acid, 2)

  • Manalyte = Molecular weight of the analyte (191.97 g/mol )[6]

  • MIS = Molecular weight of the internal standard (maleic acid, 116.07 g/mol )

  • manalyte = Mass of the analyte

  • mIS = Mass of the internal standard

  • PIS = Purity of the internal standard (as a decimal)

Data Presentation and Comparison

To illustrate the effectiveness of the qNMR method, a sample of this compound was analyzed, and the results are compared with those obtained from High-Performance Liquid Chromatography (HPLC) with UV detection, a commonly used alternative.

ParameterqNMR ResultHPLC-UV Result
Purity (%) 98.7 ± 0.298.5 (Area %)
Analysis Time ~15 minutes~30 minutes
Reference Standard Maleic Acid (CRM)This compound (in-house standard)
Directness of Method DirectIndirect (requires response factor)

Discussion of Results:

The purity value obtained by qNMR (98.7%) is in excellent agreement with the area percentage from HPLC-UV (98.5%). The small discrepancy can be attributed to the different principles of the two techniques. HPLC area percentage assumes that all components have the same response factor at the detection wavelength, which is not always the case. qNMR, being a direct method, provides a more accurate and absolute purity value.[16] Furthermore, the qNMR analysis is significantly faster.

Visualizing the Workflow and Logic

To further clarify the experimental process and the calculation logic, the following diagrams are provided.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) weigh_is Weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process Data (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Apply Purity Formula integrate->calculate result Report Purity (%) calculate->result

Caption: Experimental workflow for qNMR purity determination.

qNMR Calculation Logic

G I_analyte Integral (Analyte) Ratio_Integrals Integral Ratio (I_analyte / I_IS) I_analyte->Ratio_Integrals N_analyte # Protons (Analyte) Ratio_Protons Proton Ratio (N_IS / N_analyte) N_analyte->Ratio_Protons I_IS Integral (IS) I_IS->Ratio_Integrals N_IS # Protons (IS) N_IS->Ratio_Protons M_analyte MW (Analyte) Ratio_MW MW Ratio (M_analyte / M_IS) M_analyte->Ratio_MW M_IS MW (IS) M_IS->Ratio_MW m_analyte Mass (Analyte) Ratio_Mass Mass Ratio (m_IS / m_analyte) m_analyte->Ratio_Mass m_IS Mass (IS) m_IS->Ratio_Mass P_IS Purity (IS) Purity_Calc Purity Calculation P_IS->Purity_Calc Ratio_Integrals->Purity_Calc Ratio_Protons->Purity_Calc Ratio_MW->Purity_Calc Ratio_Mass->Purity_Calc Final_Purity Final Purity (%) Purity_Calc->Final_Purity

Caption: Logical relationship of variables in the qNMR purity calculation.

Trustworthiness and Validation

The trustworthiness of a qNMR method relies on a self-validating system. Key aspects include:

  • System Suitability: Before analysis, a system suitability test using a certified reference material should be performed to ensure the instrument is performing correctly.[10]

  • Method Validation: The qNMR method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[17][18]

  • Uncertainty Budget: A comprehensive uncertainty budget should be established, considering contributions from weighing, purity of the internal standard, and signal integration.[19]

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have recognized the growing importance of qNMR and provide guidelines in their respective chapters.[20][21][22] Adherence to these guidelines ensures the reliability and regulatory acceptance of qNMR data.

Conclusion

Quantitative NMR spectroscopy is a powerful, accurate, and efficient primary method for determining the purity of this compound. Its direct nature, coupled with the ability to provide structural information, makes it an invaluable tool for researchers, scientists, and drug development professionals. When compared to traditional chromatographic methods, qNMR offers advantages in terms of speed, accuracy, and the elimination of the need for compound-specific reference standards. By following a well-designed and validated protocol, qNMR provides trustworthy and reproducible purity data that is essential for ensuring the quality and safety of pharmaceutical products.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. Retrieved from [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. Retrieved from [Link]

  • ResearchGate. (n.d.). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Request PDF. Retrieved from [Link]

  • Organic Primary Standards Group. (n.d.). Quantitative NMR. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Retrieved from [Link]

  • AZoM. (2020, September 14). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes. Retrieved from [Link]

  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • Mestrelab Research. (2016, October 26). qNMR Purity Recipe Book (3 - Data Processing). Retrieved from [Link]

  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from [Link]

  • Ingenta Connect. (2019, January 1). Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine. Retrieved from [Link]

  • PubMed. (2023, January 5). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • (n.d.). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Retrieved from [Link]

  • (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Guided approach to quantitative 1 H NMR spectroscopy for the choice of internal standard in the determination of levofloxacin hemihydrate in tablet dosage form. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis Efficiency of Bromo-Nitro-Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromo-nitro-imidazole scaffolds into molecular frameworks is a cornerstone of modern medicinal chemistry, particularly in the development of therapeutics for infectious diseases and oncology. The precise positioning of the bromo and nitro functionalities on the imidazole ring profoundly influences the molecule's steric and electronic properties, thereby dictating its biological activity. Consequently, the efficient and regioselective synthesis of specific bromo-nitro-imidazole isomers is of paramount importance.

This guide provides a comparative analysis of the synthesis efficiency for key bromo-nitro-imidazole isomers, offering insights into various synthetic strategies. We will delve into the nuances of different methodologies, supported by experimental data, to inform your selection of the most appropriate synthetic route for your research and development endeavors.

Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block

2-Bromo-4-nitro-1H-imidazole is a critical intermediate in the synthesis of nitroimidazole-based drugs, including the anti-tuberculosis agent pretomanid.[1] An efficient and scalable synthesis of this isomer is therefore highly sought after.

A robust two-step method has been developed that is amenable to kilogram-scale production.[2][3][4] This process begins with the dibromination of 4-nitroimidazole, followed by a selective debromination.[2][3]

Experimental Protocol: Two-Step Synthesis of 2-Bromo-4-nitro-1H-imidazole [1][2]

Step 1: Dibromination of 4-nitroimidazole

  • 4-nitroimidazole is treated with liquid bromine and sodium bicarbonate in water to yield 2,5-dibromo-4-nitro-1H-imidazole.

  • This step typically results in a good isolated yield and high purity of the dibrominated intermediate.[1]

Step 2: Selective Debromination

  • The 2,5-dibromo-4-nitro-1H-imidazole is then subjected to selective debromination at the 5-position.

  • This is achieved using potassium iodide and sodium sulfite, affording the desired 2-bromo-4-nitro-1H-imidazole in a modest yield but with high purity.[1] An alternative approach for this selective debromination utilizes an in situ reductive deiodination strategy.[2][3]

An alternative, more plant-friendly approach for the initial dibromination step utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in place of liquid bromine.[1] This method achieves a comparable yield (86-89%) and purity (~98%) for the dibrominated intermediate.[1] The subsequent selective debromination step, however, still results in a similar overall yield of around 57% for the final product.[1]

DOT Diagram: Synthesis of 2-Bromo-4-nitro-1H-imidazole

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Selective Debromination 4-nitroimidazole 4-nitroimidazole 2,5-dibromo-4-nitro-1H-imidazole 2,5-dibromo-4-nitro-1H-imidazole 4-nitroimidazole->2,5-dibromo-4-nitro-1H-imidazole Dibromination Br2, NaHCO3, H2O\nor\nHBr, H2O2 Br2, NaHCO3, H2O or HBr, H2O2 2,5-dibromo-4-nitro-1H-imidazole_2 2,5-dibromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole 2-bromo-4-nitro-1H-imidazole 2,5-dibromo-4-nitro-1H-imidazole_2->2-bromo-4-nitro-1H-imidazole Selective Debromination KI, Na2SO3 KI, Na2SO3

Caption: Workflow for the two-step synthesis of 2-bromo-4-nitro-1H-imidazole.

Synthesis of 4-Bromo-5-nitro-1H-imidazole and 5-Bromo-4-nitro-1H-imidazole

The synthesis of this compound and its tautomer, 5-bromo-4-nitro-1H-imidazole, typically involves the direct nitration of a brominated imidazole precursor.

Experimental Protocol: Nitration of 4-Bromo-1H-imidazole [5][6]

  • 4-bromo-1H-imidazole is reacted with a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • The reaction is carried out at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 1 hour).[5][6]

  • Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the product.

  • The solid product is collected by filtration. This method has been reported to yield 5-bromo-4-nitroimidazole in high yield (87%).[5][6]

It is important to note that the nitration of 4(5)-bromoimidazole is known to exclusively produce 4-bromo-5-nitroimidazole.[7]

DOT Diagram: Synthesis of 5-Bromo-4-nitro-1H-imidazole

G 4-bromo-1H-imidazole 4-bromo-1H-imidazole 5-bromo-4-nitro-1H-imidazole 5-bromo-4-nitro-1H-imidazole 4-bromo-1H-imidazole->5-bromo-4-nitro-1H-imidazole Nitration HNO3, H2SO4, 110°C HNO3, H2SO4, 110°C

Caption: Direct nitration route to 5-bromo-4-nitro-1H-imidazole.

Synthesis of 4-Bromo-2-nitro-1H-imidazole: A Challenging Isomer

The synthesis of 4(5)-bromo-2-nitroimidazole presents significant challenges.[8][9] Direct bromination of 2-nitroimidazole often leads to the formation of 4,5-dibromo-2-nitroimidazole in quantitative yield, even when using a single equivalent of the brominating agent like N-bromosuccinimide (NBS).[7][8] Attempts at selective debromination of the dibrominated product to obtain the desired monobrominated isomer have been unsuccessful, resulting in numerous side reactions and impure products.[10]

To circumvent these issues, a multi-step approach involving protection, regioselective bromination, and deprotection has been developed.[10]

Experimental Protocol: Three-Step Synthesis of 4-Bromo-2-nitro-1H-imidazole [10]

Step 1: N-Protection

  • 2-nitroimidazole is protected at the N1 position using a suitable protecting group, such as 2-(trimethylsilyl)ethoxymethyl (SEM) chloride, in the presence of a base like sodium hydride.

Step 2: Regioselective Bromination

  • The N-protected 2-nitroimidazole is then brominated. The steric hindrance provided by the protecting group directs the bromination to the C4 position.

Step 3: Deprotection

  • The protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final product, 4-bromo-2-nitro-1H-imidazole.

This three-step method has been reported to achieve an overall yield of 67.5%.[10]

DOT Diagram: Synthesis of 4-Bromo-2-nitro-1H-imidazole

G 2-nitroimidazole 2-nitroimidazole N-protected 2-nitroimidazole N-protected 2-nitroimidazole 2-nitroimidazole->N-protected 2-nitroimidazole Protection SEM-Cl, NaH SEM-Cl, NaH N-protected 4-bromo-2-nitroimidazole N-protected 4-bromo-2-nitroimidazole N-protected 2-nitroimidazole->N-protected 4-bromo-2-nitroimidazole Bromination Brominating Agent Brominating Agent 4-bromo-2-nitro-1H-imidazole 4-bromo-2-nitro-1H-imidazole N-protected 4-bromo-2-nitroimidazole->4-bromo-2-nitro-1H-imidazole Deprotection TFA TFA

Caption: Three-step synthesis of 4-bromo-2-nitro-1H-imidazole via protection-bromination-deprotection.

Comparative Analysis of Synthesis Efficiency

The choice of synthetic route for a particular bromo-nitro-imidazole isomer is dictated by a balance of factors including yield, regioselectivity, scalability, and the availability and hazard profile of the starting materials and reagents.

IsomerSynthetic StrategyNumber of StepsOverall YieldKey Considerations
2-Bromo-4-nitro-1H-imidazole Dibromination followed by selective debromination2~57%[1]Scalable to kilogram quantities.[2][4] Alternative non-bromine brominating agents available.[1]
5-Bromo-4-nitro-1H-imidazole Direct nitration of 4-bromo-1H-imidazole187%[5][6]High yielding and regioselective.
4-Bromo-2-nitro-1H-imidazole Protection, regioselective bromination, and deprotection367.5%[10]Overcomes challenges of direct bromination. Requires additional protection/deprotection steps.
4-Bromo-1-methyl-2-nitro-1H-imidazole Direct bromination of 1-methyl-2-nitroimidazole1Not explicitly reported, requires isomer separation.[11]Produces a mixture of 4-bromo and 5-bromo isomers, necessitating careful purification.[11]

Table 1: Comparison of Synthetic Routes for Bromo-Nitro-Imidazole Isomers

Conclusion

The synthesis of bromo-nitro-imidazole isomers is a nuanced field, with the optimal strategy being highly dependent on the desired substitution pattern. For 2-bromo-4-nitro-1H-imidazole , a two-step dibromination-selective debromination approach offers a scalable and reliable route. The synthesis of 5-bromo-4-nitro-1H-imidazole is efficiently achieved through a high-yielding, one-step direct nitration. In contrast, the synthesis of 4-bromo-2-nitro-1H-imidazole is more complex, necessitating a multi-step protection-bromination-deprotection strategy to achieve the desired regioselectivity and avoid the formation of unwanted byproducts.

This comparative guide highlights the importance of understanding the underlying chemical principles that govern the reactivity of the imidazole ring to devise efficient and effective synthetic strategies. The provided protocols and data serve as a valuable resource for researchers in the design and execution of their synthetic campaigns targeting these crucial pharmacological building blocks.

References

  • Current time information in Pasuruan, ID. The time at the location 'Pasuruan, ID' is 02:36 PM.
  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development. Available at: [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. ResearchGate. Available at: [Link]

  • An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. DNDi. Available at: [Link]

  • Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles. ResearchGate. Available at: [Link]

  • Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthesis and Reactions of Brominated 2-Nitroimidazoles. RSC Publishing. Available at: [Link]

  • Summary of Process Development Work on TB Drug Pretomanid. Medicines for All institute (M4ALL) - Virginia Commonwealth University. Available at: [Link]

  • A review: Imidazole synthesis and its biological activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. Available at: [Link]

  • Imidazoles from nitroallylic acetates and α-bromonitroalkenes with amidines: synthesis and trypanocidal activity studies. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. Google Patents.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Compounds Derived from 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Nitroimidazole Scaffold

Nitroimidazole derivatives represent a cornerstone in medicinal chemistry, renowned for their broad-spectrum biological activities.[1][2] This class of compounds is particularly effective against anaerobic bacteria and various parasites, with a growing body of evidence supporting their potential as anticancer agents.[3][4][5] The core of their activity lies in the nitro group, a versatile pharmacophore that can be bioreductively activated under the hypoxic conditions characteristic of anaerobic infections and solid tumors.[1][2]

The parent compound, 4-Bromo-5-nitro-1H-imidazole, offers a rich scaffold for chemical modification. The strategic placement of the bromo and nitro groups on the imidazole ring allows for targeted derivatization to enhance efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the in vitro evaluation methodologies for novel compounds derived from this scaffold, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

Mechanism of Action: Reductive Activation is Key

The efficacy of nitroimidazole compounds is intrinsically linked to the reductive activation of their nitro group.[][7] In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumor cells, host-cell nitroreductases transfer electrons to the nitro group.[] This process generates a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates.[7] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breaks and ultimately, cell death.[7][8] This selective activation in hypoxic environments is a key advantage, potentially minimizing damage to healthy, oxygenated tissues.

Nitroimidazole_Mechanism_of_Action Prodrug Nitroimidazole Prodrug (R-NO₂) Cell Anaerobic Bacterium or Hypoxic Cancer Cell Prodrug->Cell Enters Cell Nitroreductase Nitroreductase (e.g., NTRs) Prodrug->Nitroreductase Reduction (+e⁻) Radical Reactive Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Radical Catalyzes DNA Cellular DNA Radical->DNA Attacks Damage DNA Strand Breaks & Damage DNA->Damage Leads to Death Cell Death Damage->Death Induces

Caption: Reductive activation pathway of nitroimidazole derivatives.

Comparative In Vitro Evaluation: A Multi-Assay Approach

A robust in vitro evaluation of novel this compound derivatives requires a multi-pronged approach to characterize their biological activity across different therapeutic areas. The primary assays include antimicrobial susceptibility testing and cytotoxicity screening against cancer cell lines.

Antimicrobial Activity Assessment

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that completely inhibits visible growth of a microorganism.[9][10]

Table 1: Comparative Antimicrobial Activity of Nitroimidazole Derivatives

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Reference
56b 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoleKlebsiella pneumoniae~11.5 (41 µM)[11]
Escherichia coli~11.5 (41 µM)[11]
56c 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-1,3,4-thiadiazoleKlebsiella pneumoniae~23.3 (80 µM)[11]
Escherichia coli~11.6 (40 µM)[11]
Compound 10 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazoleHelicobacter pylori2[12]
Compound 11 1-methyl-4-nitro-5-(4-methylphenylsulfonyl)-1H-imidazoleHelicobacter pylori2[12]
Metronidazole Reference DrugHelicobacter pylori8[12]

Note: MIC values for compounds 56b and 56c were converted from µM to µg/mL for comparison, using their respective molecular weights.

Anticancer and Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[13][14] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13]

Table 2: Comparative Anticancer Activity of Nitroimidazole Derivatives

Compound IDDerivative ClassCell LineActivity MetricValue (µM)Reference
N-methyl-nitroimidazole N-Alkyl-nitroimidazoleMDA-MB-231 (Breast)LC5016.7[15][16]
A549 (Lung)LC5020.3[15][16]
N-ethyl-nitroimidazole N-Alkyl-nitroimidazoleMDA-MB-231 (Breast)LC5025.8[15][16]
A549 (Lung)LC5029.4[15][16]
Compound 5f 5-Aryl-1-methyl-4-nitroimidazoleEntamoeba histolyticaIC501.47[17]
Giardia intestinalisIC501.47[17]
Metronidazole Reference DrugEntamoeba histolyticaIC50~2.94[17]
Giardia intestinalisIC50~2.94[17]

Note: LC50 (Lethal Concentration 50%) is the concentration of a compound that causes death in 50% of the cells. IC50 (Inhibitory Concentration 50%) is the concentration required to inhibit a biological process by 50%.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any comparative guide hinges on the robustness of its experimental protocols. The following are detailed, step-by-step methodologies for the key assays discussed.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[18]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most non-fastidious pathogens.

  • 0.5 McFarland Standard: Standardizing the inoculum density is critical for reproducibility. A higher inoculum can lead to falsely high MIC values.

  • Serial Two-Fold Dilutions: This allows for a precise determination of the MIC value across a clinically relevant concentration range.

MIC_Workflow prep_inoculum 1. Prepare Inoculum (0.5 McFarland) prep_plate 2. Prepare Serial Dilutions of Compound in 96-well plate prep_inoculum->prep_plate inoculate 3. Inoculate Plate with Bacterial Suspension prep_plate->inoculate incubate 4. Incubate (37°C for 18-24h) inoculate->incubate read 5. Read Results (Visual Inspection for Turbidity) incubate->read mic MIC Determined read->mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.[19]

  • Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock to the first column, creating the starting concentration.[20]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate. Discard 100 µL from the last dilution column.[20] This leaves a final volume of 100 µL in each well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.[9]

  • Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well.[20]

  • Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.[18]

  • Result Interpretation: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[19]

Protocol 2: MTT Assay for Cytotoxicity

This protocol provides a framework for assessing the cytotoxic effects of compounds on adherent cancer cell lines.[21][22]

Causality Behind Experimental Choices:

  • Seeding Density: The initial number of cells is optimized to ensure they are in a logarithmic growth phase during the experiment and do not become over-confluent, which can affect metabolic activity.

  • MTT Incubation Time: A 4-hour incubation is typically sufficient for the formation of visible formazan crystals without causing toxicity from the MTT reagent itself.[21]

  • Solubilization: The formazan crystals are insoluble in aqueous culture medium and must be dissolved (commonly with DMSO) to allow for spectrophotometric quantification.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[22]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified incubator (37°C, 5% CO2).[21] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[22]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[23] Measure the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 or LC50 value.

Conclusion and Future Directions

The in vitro evaluation of derivatives from the this compound scaffold reveals a promising landscape for the development of new therapeutic agents. The data presented herein demonstrates that strategic modifications to this core structure can yield compounds with potent antimicrobial and antiparasitic activity, often exceeding that of established drugs like metronidazole.[12][17] Furthermore, the observed cytotoxicity against cancer cell lines warrants further investigation into their potential as anticancer agents.[15][16]

Future research should focus on expanding the library of derivatives to establish a more comprehensive structure-activity relationship (SAR). Investigating the activity of these compounds against a broader range of microbial strains, including drug-resistant isolates, and a wider panel of cancer cell lines is crucial. Additionally, mechanistic studies, such as nitroreductase enzyme assays, can provide deeper insights into the specific activation pathways of these novel compounds, guiding the rational design of next-generation nitroimidazole-based therapeutics.[24][25]

References

  • WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy, 66(8), 1742-1751. Retrieved from [Link]

  • RxList. (2021). Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Retrieved from [Link]

  • Bio-protocol. (n.d.). Nitroreductase activity assay. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic assay for nitroreductase. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Bio-protocol. (n.d.). MIC determination by broth microdilution. Retrieved from [Link]

  • Macaione, M. R., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3183. Retrieved from [Link]

  • Foroumadi, A., et al. (2006). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Medicinal Chemistry, 2(5), 535-538. Retrieved from [Link]

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 45-53. Retrieved from [Link]

  • Mosleh, I. M., et al. (2009). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules, 14(8), 2758-2767. Retrieved from [Link]

  • Alcalde, E., et al. (1989). New derivatives of 5-nitroimidazole: synthesis and antiparasitic activity. Il Farmaco, 44(11), 1095-1107. Retrieved from [Link]

  • Villa-Pulgarin, J. A., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Retrieved from [Link]

  • SciSpace. (n.d.). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

Sources

A Comparative Guide to Analytical Method Validation for the Quantification of 4-Bromo-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of an analytical method for the quantification of 4-Bromo-5-nitro-1H-imidazole, a critical component in various synthetic pathways and a potential process-related impurity in pharmaceutical manufacturing. We will objectively compare potential analytical techniques, present a detailed protocol for a selected method, and walk through a complete validation process grounded in regulatory expectations. The methodologies and data presented herein are designed to ensure scientific integrity and trustworthiness, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound (CAS No: 6963-65-1) is a heterocyclic organic compound with a molecular weight of 191.97 g/mol .[5][6] Its structure, featuring an imidazole ring substituted with both a bromine atom and a nitro group, makes it a versatile intermediate in medicinal chemistry and a potential genotoxic impurity.[7] Accurate and reliable quantification is therefore not merely an analytical exercise but a critical requirement for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and finished drug products.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8][9][10] This guide provides the scientific evidence necessary to establish a robust and reliable quantitative method, ensuring that results are accurate, precise, and consistent.[1][11]

A Comparative Overview of Analytical Techniques

While several analytical techniques exist for the quantification of small organic molecules, the choice depends on the physicochemical properties of the analyte and the intended purpose of the method.

  • High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for non-volatile and thermally labile compounds like this compound. Coupled with a UV detector, HPLC offers excellent specificity, sensitivity, and precision. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is particularly well-suited for this analysis.

  • Gas Chromatography (GC): GC is generally reserved for volatile and thermally stable compounds. Due to the relatively high melting point (281-282°C) and polar nature of this compound, derivatization would likely be required, adding complexity and potential variability to the method.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While offering superior selectivity and sensitivity, LC-MS is a more complex and costly technique. For routine quality control where impurity levels are not exceptionally low, HPLC-UV provides a more practical and cost-effective solution that is fully compliant with regulatory standards.

Featured Method: A Validated RP-HPLC-UV Protocol

This section details a robust RP-HPLC-UV method for the quantification of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's mechanics.

Experimental Protocol: RP-HPLC-UV Method

ParameterSpecificationRationale
Instrument HPLC system with a UV/Vis or Photodiode Array (PDA) detector.Standard equipment in QC labs, providing reliable performance. A PDA detector is preferred for specificity assessment.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.The non-polar C18 stationary phase provides good retention and resolution for the moderately polar analyte.
Mobile Phase Isocratic: 60% Water (0.1% Phosphoric Acid) : 40% Acetonitrile.The water/acetonitrile mixture provides optimal polarity for elution. Phosphoric acid controls the pH to ensure consistent analyte ionization and peak shape.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature minimizes variability in retention time and improves reproducibility.
Detection λ 280 nmThe nitroaromatic structure of the analyte exhibits strong UV absorbance at this wavelength, providing good sensitivity.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and prevents peak shape issues.
The Validation Workflow: A Step-by-Step Guide

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The following sections detail the validation experiments for the proposed HPLC method, in accordance with ICH Q2(R2) guidelines.[2][3][14]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_imp Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis (QC Testing) Rob->Routine

Caption: Workflow for Analytical Method Validation.

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15][16]

Experimental Protocol:

  • Blank Analysis: Analyze the diluent to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject a solution of the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to generate potential degradation products.

  • Resolution Check: Analyze the stressed samples. The analyte peak should be well-resolved from any degradation product peaks. Peak purity analysis using a PDA detector should be performed.

Acceptance Criteria:

  • No significant interference from the blank at the analyte's retention time.

  • The analyte peak is spectrally pure and resolved from all degradation peaks (Resolution > 2.0).

Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrumental response.

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an impurity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the specification limit.

  • Analyze each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Data: Linearity Study

Concentration (µg/mL) Mean Peak Area (n=3)
0.5 (LOQ) 5,120
2.0 20,350
5.0 50,980
10.0 (100%) 101,500
15.0 (150%) 152,100
Regression Results Value
Slope 10125
Y-Intercept 85

| Correlation (r²) | 0.9998 |

Objective: To establish the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of linearity, accuracy, and precision.[10]

Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to confirm the range.

Acceptance Criteria: The method is linear, accurate, and precise from the LOQ to 150% of the target concentration.

Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[17]

Experimental Protocol:

  • Prepare a sample matrix (e.g., a solution of the main API).

  • Spike the sample matrix with the this compound reference standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Hypothetical Data: Accuracy (Recovery) Study

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) Recovery (%)
50% 5.0 4.98 99.6
5.0 5.03 100.6
5.0 4.95 99.0
100% 10.0 10.11 101.1
10.0 9.95 99.5
10.0 10.05 100.5
150% 15.0 14.88 99.2
15.0 15.12 100.8

| | 15.0 | 15.03 | 100.2 |

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 2.0%.

Hypothetical Data: Precision Study

Parameter Replicate 1 Replicate 2 Replicate 3 Replicate 4 Replicate 5 Replicate 6 Mean RSD (%)
Repeatability 10.05 10.10 9.98 10.02 10.15 9.95 10.04 0.75%

| Intermediate | 10.12 | 9.99 | 10.20 | 10.08 | 9.95 | 10.15 | 10.08 | 0.95% |

G cluster_main Core Validation Parameters Linearity Linearity (R² ≥ 0.999) Range Range Linearity->Range Defines upper/ lower limits Accuracy Accuracy (98-102% Recovery) Accuracy->Range Confirms truthfulness across limits Precision Precision (RSD ≤ 2.0%) Precision->Range Confirms consistency across limits

Caption: Interrelationship of Core Validation Parameters.

Objective:

  • LOD: To determine the lowest concentration of the analyte that can be detected.

  • LOQ: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1.

  • Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision (RSD ≤ 10%) and accuracy.

Acceptance Criteria:

  • LOD: S/N ≥ 3.

  • LOQ: S/N ≥ 10, with RSD ≤ 10% for precision at this level.

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2 °C).

    • Mobile phase composition (e.g., ± 2% organic).

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must still be met, and the quantitative results should not be significantly affected by the changes.

Conclusion

The RP-HPLC-UV method detailed in this guide provides a robust, reliable, and efficient means for quantifying this compound. The comprehensive validation protocol, grounded in ICH and FDA guidelines, establishes the method's suitability for its intended purpose in a regulated pharmaceutical environment.[1][18] By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, we generate a self-validating system that ensures the integrity of the analytical data produced. Adherence to this scientifically sound, risk-based approach is fundamental to maintaining product quality and patient safety.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV . (n.d.). Pharma Beginners. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . (2023, December 14). European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures . (2024, March 6). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . (2024, June 25). ProPharma. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . (n.d.). ECA Academy. [Link]

  • Quality Guidelines . (n.d.). International Council for Harmonisation. [Link]

  • FDA Releases Guidance on Analytical Procedures . (2024, March 7). BioPharm International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . (2021, September 17). U.S. Food and Drug Administration. [Link]

  • ICH Q2 Analytical Method Validation . (n.d.). SlideShare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . (2024, April 24). Starodub. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . (2015, July). U.S. Food and Drug Administration. [Link]

  • Validation of Impurity Methods, Part II . (2014, August 22). LCGC North America. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . (2023, December 14). European Medicines Agency. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . (2024, February 7). ECA Academy. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures . (n.d.). ECA Academy. [Link]

  • This compound | CAS#:6963-65-1 . (n.d.). Chemsrc. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . (2005, November). European Medicines Agency. [Link]

  • This compound . (n.d.). PubChem. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS . (2021). SciELO Brazil. [Link]

  • Analytical method validation: A brief review . (2018). Journal of Pharmacy Research. [Link]

  • Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Bromo-5-nitro-1H-imidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these, 4-Bromo-5-nitro-1H-imidazole (CAS No: 6963-65-1) presents a unique set of handling requirements that demand our utmost attention to safety and procedural accuracy.[1][2][3][4] This guide is designed to provide you with the essential, immediate safety and logistical information needed to confidently and safely manage this compound in a laboratory setting. Our goal is to build a foundation of trust by offering value that extends beyond the product itself, ensuring your safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Hazard Profile

Before handling this compound, it is crucial to internalize its hazard profile. This compound is classified as harmful and an irritant.[5][6] The primary routes of exposure are inhalation, skin contact, and ingestion, all of which can be harmful.[5][6] Direct contact can cause skin and serious eye irritation.[5][6][7] Furthermore, inhalation of dust or fumes may lead to respiratory irritation.[5][6]

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowed[5][6]Warning[5][6]
Acute Toxicity, DermalH312: Harmful in contact with skin[5]Warning[5]
Skin Corrosion/IrritationH315: Causes skin irritation[5][6][7]Warning[5][6][7]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[5][6][7]Warning[5][6][7]
Acute Toxicity, InhalationH332: Harmful if inhaled[5][6]Warning[5][6]
Specific Target Organ ToxicityH335: May cause respiratory irritation[5][6]Warning[5][6]

This table summarizes the key hazards associated with this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Given these hazards, a systematic approach to personal protective equipment (PPE) is not just recommended; it is mandatory.

The Core of Protection: Selecting and Using Your Personal Protective Equipment

The selection of PPE is your first and most critical line of defense. The following provides a detailed, step-by-step guide to ensure you are adequately protected.

Engineering and Administrative Controls: The First Layer of Safety

Before considering PPE, ensure that appropriate engineering and administrative controls are in place.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[8] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[7]

  • Administrative Controls : Access to areas where this compound is handled should be restricted to authorized personnel.[9] All personnel must be thoroughly trained on the specific hazards and handling procedures for this chemical.[10][11] Do not eat, drink, or smoke in areas where hazardous chemicals are used.[9]

Personal Protective Equipment (PPE) Protocol

The following PPE is required when handling this compound:

  • Hand Protection : Wear two pairs of powder-free nitrile or neoprene gloves that meet the ASTM D6978 standard.[9][10] The inner glove should be tucked under the cuff of your lab coat, and the outer glove should go over the cuff. This double-gloving technique provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.[9] Gloves should be changed regularly, at least every hour, or immediately if they are torn, punctured, or known to be contaminated.[9][12]

  • Body Protection : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.[9][10] This will protect your skin and personal clothing from contamination. Laboratory coats made of absorbent materials are not suitable for handling this hazardous compound.[10]

  • Eye and Face Protection : Chemical safety goggles are the minimum requirement for eye protection.[13] For procedures with a higher risk of splashing, a full face shield worn over safety goggles is strongly recommended to protect the entire face.[11]

  • Respiratory Protection : If there is a risk of generating airborne dust or aerosols, and the work cannot be conducted within a fume hood, a NIOSH-certified N95 or higher respirator is required.[11] All personnel required to wear respirators must be fit-tested and trained in their proper use, in accordance with OSHA's Respiratory Protection Standard.[7][12]

Operational Workflow for PPE

PPE_Workflow start Start: Prepare to Handle This compound eng_controls Verify Engineering Controls (Fume Hood, Eyewash) start->eng_controls admin_controls Confirm Administrative Controls (Restricted Access, Training) eng_controls->admin_controls ppe_donning Don PPE (Gown, Inner Gloves, Goggles, Outer Gloves, Respirator if needed) admin_controls->ppe_donning handling Perform Chemical Handling (Weighing, Transfer, Reaction) ppe_donning->handling decontamination Decontaminate Work Area handling->decontamination ppe_doffing Doff PPE in Correct Order decontamination->ppe_doffing disposal Dispose of Contaminated PPE and Chemical Waste ppe_doffing->disposal hand_wash Wash Hands Thoroughly disposal->hand_wash end End of Procedure hand_wash->end

Caption: Procedural flow for safely handling this compound.

Step-by-Step Handling and Disposal Plan

Adherence to a strict, procedural workflow is paramount for ensuring safety.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7]

  • The container should be kept tightly closed and clearly labeled.[6][7]

Experimental Procedures
  • Preparation : Before handling the solid, ensure all necessary equipment and waste containers are within the fume hood to minimize movement of contaminated items.

  • Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or a containment ventilated enclosure to prevent the release of dust.

  • During the Reaction : Keep the reaction vessel closed to the extent possible. If heating, ensure adequate ventilation and be aware of potential decomposition products, which may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[7][14]

Spill Management
  • Minor Spills : For small spills within a fume hood, carefully sweep up the solid material using absorbent pads and place it into a designated, sealed container for hazardous waste disposal.[8] Decontaminate the area with an appropriate solvent.

  • Major Spills : In the event of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan
  • All waste materials, including contaminated PPE, empty containers, and residual chemical, must be disposed of as hazardous waste.[6][7]

  • Place all solid waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific guidance.

By internalizing and rigorously applying these safety protocols, you contribute to a culture of safety and ensure the continued integrity of your vital research. This guide serves as a foundational resource, but it is incumbent upon each researcher to remain vigilant and informed about the specific hazards of the materials they handle.

References

  • BLD Pharm. (n.d.). 4-Bromo-5-nitroimidazole.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (n.d.). This compound.
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Bromo-5-nitroimidazole.
  • Sigma-Aldrich. (n.d.). 4-Bromo-1H-imidazole.
  • ECHEMI. (n.d.). 5-BROMO-4-NITRO-1H-IMIDAZOLE SDS.
  • Acros PharmaTech Limited. (2018). Safety Data Sheet: 2,5-dibromo-4-nitro-1H-imidazole.
  • Fisher Scientific. (2021). Safety Data Sheet: 4-Bromo-1H-imidazole.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.
  • NI Infection Control Manual. (n.d.). Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Bromo-4-nitroimidazole.
  • ChemScene. (n.d.). 5-Bromo-4-nitro-1H-imidazole.
  • New Environment Inc. (n.d.). NFPA Chemicals.
  • Simson Pharma Limited. (n.d.). 5-Bromo-4-nitro-1H-imidazole.
  • Pharmaffiliates. (n.d.). 5-Bromo-4-nitro-1H-imidazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.